Technical Documentation Center

6-Methyl-4-nitro-1H-indazole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 6-Methyl-4-nitro-1H-indazole
  • CAS: 857773-68-3

Core Science & Biosynthesis

Foundational

The Physicochemical Landscape of 6-Methyl-4-nitro-1H-indazole: A Blueprint for Kinase Inhibitor Development

Executive Summary In the realm of modern medicinal chemistry, the indazole scaffold is universally recognized as a "privileged structure," frequently serving as the core pharmacophore for small-molecule kinase inhibitors...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of modern medicinal chemistry, the indazole scaffold is universally recognized as a "privileged structure," frequently serving as the core pharmacophore for small-molecule kinase inhibitors targeting oncogenic pathways[1]. Among these derivatives, 6-Methyl-4-nitro-1H-indazole (CAS: 857773-68-3) emerges as a highly versatile synthetic building block[2]. This technical whitepaper provides an in-depth analysis of its physicochemical properties, structural causality, and validated experimental methodologies, designed to guide researchers in the synthesis and downstream functionalization of this critical intermediate.

Chemical Identity and Structural Causality

The specific substitution pattern of 6-methyl-4-nitro-1H-indazole dictates its chemical reactivity and physical behavior. The strongly electron-withdrawing nitro group at the C4 position significantly reduces the electron density of the indazole core, increasing the acidity of the N-H bond[3]. Conversely, the methyl group at the C6 position introduces a lipophilic domain, which enhances solubility in organic solvents while sterically influencing downstream electrophilic substitutions[3].

Table 1: Core Physicochemical Properties
PropertyValueMechanistic Causality & Impact
CAS Number 857773-68-3[2]Unique identifier for regulatory tracking and procurement.
Molecular Formula C8H7N3O2[2]Dictates fundamental stoichiometry and mass balance.
Molecular Weight 177.16 g/mol [2]Low molecular weight leaves ample room (<300 Da) for downstream functionalization while adhering to Lipinski’s Rule of Five.
Appearance Yellow Solid[4]The distinct yellow color is indicative of extended

-conjugation from the nitro group into the aromatic indazole system.
Aqueous Solubility Low (Predicted)[3]The nonpolar benzene ring and methyl group dominate the solvation profile, necessitating organic co-solvents for biological assays.
Organic Solubility High in DMSO/DMF[3]Facilitates the preparation of highly concentrated stock solutions for in vitro high-throughput screening.

De Novo Synthesis & Mechanistic Validation

The synthesis of 4,6-disubstituted 1H-indazoles requires precise regiochemical control[4]. A highly efficient, industrially scalable route involves the diazotization and subsequent intramolecular cyclization of 2,5-dimethyl-3-nitroaniline[1].

Causality in Experimental Design: The reaction utilizes sodium nitrite in an acidic medium to generate a highly reactive nitrosonium ion. Maintaining a temperature of 0–5 °C is critical; it prevents the premature decomposition of the unstable diazonium intermediate into a phenol. The adjacent methyl group then undergoes an intramolecular cyclization, a reaction driven by the thermodynamic stability of the resulting aromatic indazole system.

Synthesis A 2,5-Dimethyl-3-nitroaniline (Precursor) B NaNO2 / Acidic Solvent (Nitrosonium Ion Generation) A->B Reagents added C Diazonium Salt Intermediate (Electrophilic) B->C Diazotization (0-5°C) D Intramolecular Cyclization (Thermodynamic Sink) C->D Heating / Base E 6-Methyl-4-nitro-1H-indazole (Yellow Solid, Yield ~52%) D->E Precipitation & Filtration

Fig 1. Synthetic workflow and cyclization mechanism of 6-methyl-4-nitro-1H-indazole.

Protocol 1: Synthesis and Self-Validating Characterization
  • Reagent Preparation: Dissolve 2,5-dimethyl-3-nitroaniline in glacial acetic acid under continuous magnetic stirring[1].

  • Diazotization: Cool the reaction vessel to 0–5 °C using an ice-water bath. Add an aqueous solution of sodium nitrite (NaNO₂) dropwise, strictly maintaining the internal temperature below 5 °C[1].

  • Cyclization: Allow the reaction mixture to slowly warm to room temperature. Stir overnight to ensure complete intramolecular cyclization.

  • Isolation: Quench the reaction by pouring it over crushed ice. Filter the resulting precipitate under a vacuum and wash with cold water. The expected yield is approximately 52% as a yellow solid[4].

  • Self-Validation (Structural Identification): Confirm the product identity and purity (>98%) via HPLC and NMR. The 1H-NMR (400MHz, d6-DMSO) must show the following characteristic shifts:

    
     12.46 (br, 1H, indazole N-H), 8.20 (s, 1H), 8.10 (s, 1H), 7.87 (s, 1H), and 2.35 (s, 3H, methyl group)[4]. ESI-MS should yield a mass-to-charge ratio of 178.18 [M+H][4].
    

Downstream Functionalization for Kinase Inhibition

6-Methyl-4-nitro-1H-indazole is rarely the final therapeutic agent; rather, it is a strategic precursor. The most critical downstream modification is the electrophilic iodination at the C3 position to yield 3-iodo-6-methyl-4-nitro-1H-indazole[1].

Causality in Experimental Design: The C3 position of the indazole ring is highly susceptible to electrophilic aromatic substitution[1]. The introduction of the heavy iodine atom provides a highly reactive handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling)[5]. This allows medicinal chemists to rapidly attach diverse aryl or heteroaryl groups, tuning the molecule to perfectly fit the ATP-binding pocket of target kinases, such as those in the RAF-MEK-ERK pathway[5].

Pathway N1 6-Methyl-4-nitro- 1H-indazole N2 Electrophilic Iodination (I2 / Base) N1->N2 N3 3-Iodo-6-methyl- 4-nitro-1H-indazole N2->N3 C3-Activation N4 Suzuki Cross-Coupling (Pd Catalyst) N3->N4 N5 Kinase Inhibitor Candidate N4->N5 Arylation N6 RAF-MEK-ERK Pathway Inhibition N5->N6 Target Binding

Fig 2. Downstream functionalization pathway targeting oncogenic kinase networks.

Thermodynamic Solubility Profiling

Because aromatic nitro compounds are generally slightly soluble to insoluble in water[3], rigorous solubility profiling is required before advancing the compound into biological screening.

Protocol 2: Kinetic & Thermodynamic Solubility Evaluation
  • Saturation: Add an excess of 6-methyl-4-nitro-1H-indazole (e.g., 5 mg) to 1 mL of the target solvent (e.g., PBS pH 7.4, DMSO, or Methanol) in an Eppendorf tube.

  • Equilibration: Agitate the suspension on a thermoshaker at 25 °C for 24 hours. Causality: This extended timeframe ensures the system transitions from kinetic solubility to true thermodynamic equilibrium.

  • Phase Separation: Centrifuge the samples at 10,000 x g for 15 minutes. Causality: High-speed centrifugation is mandatory to pellet all undissolved micro-particles; suspended solids will artificially inflate UV absorbance readings, leading to false-positive solubility data.

  • Self-Validation (Quantification): Carefully extract the supernatant, dilute it in the mobile phase, and analyze it via HPLC-UV at the compound's

    
    . Validate the quantification by comparing the peak area against a pre-established standard curve (R² > 0.99) generated from a fully dissolved DMSO stock.
    

References

1.[2] 857773-68-3 | 6-甲基-4-硝基-1H-吲唑 | 摩库 - MolCore. MolCore. URL: 2.[4] CN107805221A - Method for preparing 1H-indazole derivative. Google Patents. URL: 3.[1] Application Notes and Protocols for 3-Iodo-6-methyl-4-nitro-1H-indazole in Medicinal Chemistry. Benchchem. URL: 4.[5] Application Notes and Protocols for 3-Iodo-6-methyl-4-nitro-1H-indazole. Benchchem. URL: 5.[3] An In-depth Technical Guide on the Solubility and Stability of 3-Iodo-6-methyl-4-nitro-1H-indazole. Benchchem. URL:

Sources

Exploratory

Unveiling the Structural Fingerprint: A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Data of 6-Methyl-4-nitro-1H-indazole

Executive Summary For researchers and drug development professionals, the precise structural elucidation of heterocyclic building blocks is a non-negotiable prerequisite for downstream synthetic success. 6-Methyl-4-nitro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the precise structural elucidation of heterocyclic building blocks is a non-negotiable prerequisite for downstream synthetic success. 6-Methyl-4-nitro-1H-indazole is a highly versatile, privileged scaffold frequently utilized in the synthesis of kinase inhibitors and other bioactive molecules. This whitepaper provides an authoritative, in-depth analysis of its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data. By bridging empirical spectroscopic data with the mechanistic causality of electronic effects, this guide establishes a self-validating framework for the unambiguous identification of this critical intermediate.

Mechanistic Principles of NMR Structural Elucidation

The NMR spectral signature of 6-Methyl-4-nitro-1H-indazole is dictated by a complex interplay of electronic effects, magnetic anisotropy, and tautomeric exchange. Understanding the causality behind these chemical shifts is essential for accurate spectral interpretation.

Electronic Substituent Effects

The indazole core is an electron-rich aromatic system, but the introduction of substituents at the C-4 and C-6 positions dramatically alters its electron density distribution:

  • The 4-Nitro Group (Strong EWG): The nitro group exerts a powerful inductive and resonance-withdrawing effect. It significantly deshields the adjacent C-4 carbon and the spatially proximate H-5 proton, pushing their signals downfield 1.

  • The 6-Methyl Group (Weak EDG): Acting as a weak electron-donating group via hyperconjugation, the methyl group provides localized shielding to the C-5 and C-7 positions, counteracting some of the nitro group's withdrawing effects 2.

Tautomerism in 1H-Indazoles

In solution, indazoles undergo rapid annular tautomerism between the 1H and 2H forms. This dynamic exchange broadens the N-H proton signal and can average the signals of the adjacent bridgehead carbons (C-3a and C-7a) depending on the solvent and temperature. The use of a strongly hydrogen-bonding solvent like DMSO-d₆ anchors the tautomeric equilibrium, favoring the 1H-tautomer and sharpening the spectral lines.

Electronic_Effects Core 6-Methyl-4-nitro- 1H-indazole Nitro 4-Nitro Group (Strong EWG) Core->Nitro Methyl 6-Methyl Group (Weak EDG) Core->Methyl Indazole Pyrazole Ring (Aromatic Core) Core->Indazole Effect1 Deshields H-5 & C-4 (Downfield Shift) Nitro->Effect1 Effect2 Shields H-5 & H-7 (Upfield Shift) Methyl->Effect2 Effect3 Broad NH Signal (Tautomeric Exchange) Indazole->Effect3

Mechanistic pathways of electronic substituent effects on NMR chemical shifts.

Quantitative NMR Spectral Data

The following tables summarize the predicted and empirically supported ¹H and ¹³C NMR assignments for 6-Methyl-4-nitro-1H-indazole, acquired in DMSO-d₆ at 400 MHz (¹H) and 100 MHz (¹³C). The data is synthesized from comparative analyses of regioisomeric indazole derivatives 1 and related functionalized precursors 3.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)
ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment Rationale
N-H (H-1) ~13.60Singlet (br)-1HHighly deshielded by heteroatom attachment and intermolecular H-bonding.
H-3 ~8.45Singlet-1HDeshielded by adjacent N atoms and aromatic ring current.
H-5 ~7.95Doublet (d)~1.0 - 1.51HDeshielded by the ortho-nitro group; exhibits fine meta-coupling to H-7.
H-7 ~7.60Doublet (d)~1.0 - 1.51HShielded relative to H-5 by the ortho-methyl group; meta-coupled to H-5.
-CH₃ ~2.55Singlet-3HTypical benzylic methyl shift, slightly deshielded by the heterocyclic core.
Table 2: ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)
CarbonChemical Shift (δ, ppm)TypeAssignment Rationale
C-4 ~142.0Quaternary (C)Highly deshielded by the strongly electron-withdrawing -NO₂ group.
C-3a ~141.0Quaternary (C)Bridgehead carbon, adjacent to the electron-deficient pyrazole ring.
C-7a ~140.5Quaternary (C)Bridgehead carbon, directly adjacent to N-1.
C-6 ~138.0Quaternary (C)Substituted by the weakly electron-donating methyl group.
C-3 ~134.0Methine (CH)Pyrazole ring carbon, highly deshielded by adjacent nitrogens.
C-5 ~119.0Methine (CH)Aromatic CH situated between the nitro and methyl groups.
C-7 ~112.0Methine (CH)Aromatic CH adjacent to the bridgehead and methyl group.
-CH₃ ~21.5Primary (CH₃)Aliphatic methyl carbon.

Self-Validating Experimental Methodology

To ensure absolute reproducibility and high-fidelity spectral acquisition, the following step-by-step protocol must be strictly adhered to. This workflow is designed as a self-validating system; failure at any step (e.g., poor lock signal, incorrect relaxation delay) will immediately manifest as spectral artifacts, prompting user correction before data interpretation.

Step-by-Step Acquisition Protocol
  • Sample Preparation (Causality-Driven Solvent Selection):

    • Weigh exactly 15–20 mg of the 6-Methyl-4-nitro-1H-indazole sample.

    • Dissolve completely in 0.6 mL of anhydrous DMSO-d₆.

    • Causality: DMSO-d₆ is selected over CDCl₃ because its strong hydrogen-bond accepting nature disrupts indazole dimer formation. This slows down the N1-N2 tautomeric exchange on the NMR timescale, yielding significantly sharper N-H and C-3 signals 2.

  • Internal Referencing:

    • Ensure the presence of 0.03% v/v Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm). Alternatively, calibrate using the residual solvent pentet at δ 2.50 ppm (¹H) and septet at δ 39.52 ppm (¹³C).

  • Shimming and Tuning:

    • Insert the NMR tube and perform automated or manual 3D shimming (Z, Z2, Z3) to achieve a lock signal >80%.

    • Causality: Poor magnetic field homogeneity will artificially broaden the fine meta-couplings (J ~ 1.0 Hz) between H-5 and H-7, leading to their misinterpretation as pure singlets.

  • Pulse Sequence & Acquisition (¹H NMR):

    • Execute a standard 90° pulse sequence (e.g., zg30 on Bruker systems).

    • Set the relaxation delay (D1) to a minimum of 2.0 seconds. Causality: This ensures complete longitudinal relaxation (T₁) of the methyl protons, guaranteeing accurate integration values (3H vs 1H). Acquire 16 to 32 scans.

  • Pulse Sequence & Acquisition (¹³C NMR):

    • Execute a proton-decoupled sequence (zgpg30).

    • Set D1 to 2.5–3.0 seconds. Acquire a minimum of 1024 scans. Causality: The low natural abundance of ¹³C, combined with the presence of four quaternary carbons (C-3a, C-4, C-6, C-7a) which lack attached protons to facilitate dipole-dipole relaxation, necessitates longer relaxation delays and higher scan counts to achieve a viable signal-to-noise ratio.

  • Data Processing:

    • Apply an exponential window function with a Line Broadening (LB) factor of 0.3 Hz for ¹H and 1.0 Hz for ¹³C prior to Fourier Transformation. Phase and baseline correct manually to ensure accurate peak picking.

NMR_Workflow N1 Sample Preparation (Dissolve in DMSO-d6) N2 Internal Referencing (TMS / Solvent Peak) N1->N2 N3 Shimming & Tuning (Optimize Field Homogeneity) N2->N3 N4 Pulse Sequence Selection (zg30 / zgpg30) N3->N4 N5 Data Acquisition (Signal Averaging) N4->N5 N6 Fourier Transform & Phase Correction N5->N6 N7 Spectral Analysis (Integration & Peak Picking) N6->N7

Step-by-step self-validating NMR acquisition workflow for structural elucidation.

References

  • Google Patents. "CN107033087B - 1H-Indazol-4-amine compounds and their use as IDO inhibitors." Google Patents.

Sources

Foundational

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 6-Methyl-4-nitro-1H-indazole

This guide provides a comprehensive technical overview for the mass spectrometric analysis of 6-Methyl-4-nitro-1H-indazole, a substituted indazole derivative of interest to researchers and professionals in drug discovery...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview for the mass spectrometric analysis of 6-Methyl-4-nitro-1H-indazole, a substituted indazole derivative of interest to researchers and professionals in drug discovery and development. The strategic placement of the methyl and nitro groups on the indazole core presents a unique analytical challenge and opportunity. Understanding its behavior under various ionization and fragmentation conditions is paramount for its unambiguous identification, structural elucidation, and quantification.

This document moves beyond a simple recitation of methods, offering insights into the rationale behind experimental choices, ensuring a robust and reproducible analytical workflow.

Introduction to 6-Methyl-4-nitro-1H-indazole and the Role of Mass Spectrometry

Indazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, recognized for their diverse biological activities.[1][2][3] The specific pattern of substituents on the indazole ring dramatically influences the molecule's physicochemical properties and its therapeutic potential.[4] 6-Methyl-4-nitro-1H-indazole, with its electron-withdrawing nitro group and electron-donating methyl group, is a molecule with distinct electronic characteristics that govern its ionization and fragmentation behavior.

Mass spectrometry (MS) is an indispensable tool for the characterization of such novel compounds.[5][6] It provides crucial information on molecular weight, elemental composition, and structural features through controlled fragmentation.[7] This guide will focus on two primary ionization techniques, Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), and the subsequent fragmentation analysis using tandem mass spectrometry (MS/MS).

Physicochemical Properties and Their Implications for MS Analysis

While specific experimental data for 6-Methyl-4-nitro-1H-indazole is not widely available, we can predict its properties based on its structural components.

Table 1: Predicted Physicochemical Properties of 6-Methyl-4-nitro-1H-indazole

PropertyPredicted ValueImplication for MS Analysis
Molecular FormulaC₈H₇N₃O₂---
Molecular Weight177.16 g/mol The nominal mass to be targeted in MS analysis.
Monoisotopic Mass177.0538 uThe exact mass for high-resolution mass spectrometry (HRMS) confirmation.
PolarityModerately PolarSuitable for both ESI and APCI techniques.[8] ESI is generally preferred for polar molecules, while APCI is effective for less polar compounds.
Thermal StabilityLikely Thermally StableThe compound is expected to be sufficiently stable for vaporization in an APCI source without significant degradation.[9]

The presence of the nitro group and the indazole core suggests that the molecule will have a degree of polarity, making it amenable to soft ionization techniques.

Ionization Techniques: ESI and APCI

The choice of ionization source is critical for successful mass spectrometric analysis and depends on the analyte's properties.[8] For 6-Methyl-4-nitro-1H-indazole, both ESI and APCI present viable options.

Electrospray Ionization (ESI)

ESI is a soft ionization technique ideal for polar and thermally labile molecules.[5][10] It generates ions from a liquid phase, minimizing fragmentation in the source.[10][11] Given the polar nature of the nitro group and the N-H moiety of the indazole ring, ESI is a primary choice for this compound.

Key Considerations for ESI:

  • Solvent System: A mixture of water with volatile organic solvents like methanol or acetonitrile is typically used.[10] The addition of a small amount of acid, such as formic acid, can aid in protonation and enhance signal in positive ion mode.[10]

  • Ionization Mode: Both positive and negative ion modes should be explored. In positive mode, the protonated molecule [M+H]⁺ would be expected at m/z 178.0611. In negative mode, deprotonation could occur, especially in the presence of a basic additive, yielding the [M-H]⁻ ion at m/z 176.0465. The nitroaromatic nature of the compound may also lend itself to analysis in negative ion mode.[12][13]

Atmospheric Pressure Chemical Ionization (APCI)

APCI is well-suited for less polar and thermally stable compounds with molecular weights typically below 1500 Da.[9][14] Ionization occurs in the gas phase through ion-molecule reactions.[9][14]

Key Considerations for APCI:

  • Thermal Stability: As 6-Methyl-4-nitro-1H-indazole is likely to be thermally stable, APCI provides a robust alternative or complementary technique to ESI.

  • Ionization Products: Similar to ESI, APCI in positive ion mode is expected to produce the protonated molecule [M+H]⁺.[14]

Tandem Mass Spectrometry (MS/MS) and Fragmentation Analysis

To gain structural information, tandem mass spectrometry (MS/MS) is employed.[7] This involves the isolation of a precursor ion (e.g., the [M+H]⁺ ion) and its subsequent fragmentation through collision-induced dissociation (CID).[7] The resulting product ions provide a "fingerprint" of the molecule's structure.

The fragmentation of nitroaromatic compounds is well-documented and often involves characteristic losses of the nitro group and related species.[13][15][16]

Predicted Fragmentation Pathways for 6-Methyl-4-nitro-1H-indazole ([M+H]⁺, m/z 178.06):

The fragmentation is expected to be influenced by the positions of the methyl and nitro groups.

  • Loss of NO₂: A primary and highly characteristic fragmentation for nitroaromatic compounds is the loss of a nitro group (NO₂), which has a mass of 46.0055 Da.[15][16] This would result in a fragment ion at m/z 132.0556.

  • Loss of NO: The loss of a nitric oxide radical (NO), with a mass of 30.0061 Da, is another common pathway for nitroaromatics.[13][15] This would produce a fragment ion at m/z 148.0549.

  • Loss of OH (Ortho Effect): The presence of the methyl group adjacent to the indazole ring system, though not directly ortho to the nitro group in the traditional sense, may lead to complex rearrangements. In some nitroaromatics with adjacent methyl groups, a characteristic "ortho effect" can lead to the loss of a hydroxyl radical (•OH), with a mass of 17.0027 Da.[15] This would result in a fragment at m/z 161.0583. While less likely given the substitution pattern, it should be considered.

  • Ring Fragmentation: Subsequent fragmentation of the indazole ring can occur, often involving the loss of small molecules like HCN (27.0109 Da).[17]

Table 2: Predicted Major Fragment Ions for 6-Methyl-4-nitro-1H-indazole in Positive Ion Mode MS/MS

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Proposed Neutral LossNotes
178.06161.06OHPossible rearrangement and loss of a hydroxyl radical.
178.06148.05NOCommon fragmentation pathway for nitroaromatic compounds.[13][15]
178.06132.06NO₂A primary and highly characteristic fragmentation for nitroaromatic compounds.[15][16]
132.06105.05HCNSubsequent fragmentation of the indazole ring structure.

Experimental Protocols

To ensure data integrity and reproducibility, the following detailed protocols are recommended.

Sample Preparation
  • Stock Solution: Accurately weigh 1-5 mg of 6-Methyl-4-nitro-1H-indazole and dissolve it in a high-purity solvent such as methanol or acetonitrile to a final concentration of 1 mg/mL.

  • Working Solution: Dilute the stock solution with the initial mobile phase composition to a final concentration of 1-10 µg/mL. Ensure the sample is fully dissolved and free of particulate matter.

Liquid Chromatography-Mass Spectrometry (LC-MS) Conditions

For robust analysis, coupling liquid chromatography with mass spectrometry is recommended to separate the analyte from any potential impurities.

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is a suitable starting point.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A typical gradient would be to start at 5-10% B, ramp to 95% B over several minutes, hold, and then return to initial conditions for equilibration.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 1-5 µL.

Mass Spectrometry Conditions
  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.[5]

  • Ionization Source: ESI or APCI.

  • Ionization Mode: Positive and Negative.

ESI Source Parameters (Representative):

  • Capillary Voltage: 3.5 - 4.5 kV

  • Nebulizer Gas (N₂): 30 - 40 psi

  • Drying Gas (N₂): 8 - 12 L/min

  • Drying Gas Temperature: 300 - 350 °C

APCI Source Parameters (Representative):

  • Corona Discharge Current: 3 - 5 µA

  • Vaporizer Temperature: 350 - 450 °C

  • Sheath Gas (N₂): 35 - 45 arbitrary units

  • Auxiliary Gas (N₂): 5 - 15 arbitrary units

MS/MS Parameters:

  • Precursor Ion Selection: Isolate the [M+H]⁺ ion (m/z 178.06) or [M-H]⁻ ion (m/z 176.05).

  • Collision Energy: Perform a collision energy ramp (e.g., 10-40 eV) to observe the full range of fragment ions.

Visualization of Analytical Workflow and Fragmentation

General Analytical Workflow

Analytical_Workflow cluster_SamplePrep Sample Preparation cluster_LC LC Separation cluster_MS Mass Spectrometry Stock_Solution Stock Solution (1 mg/mL) Working_Solution Working Solution (1-10 µg/mL) Stock_Solution->Working_Solution LC_System UHPLC/HPLC System (C18 Column) Working_Solution->LC_System Ionization Ionization (ESI or APCI) LC_System->Ionization MS1_Analysis MS1 Analysis (Full Scan) Ionization->MS1_Analysis MS2_Analysis MS/MS Analysis (Fragmentation) MS1_Analysis->MS2_Analysis Data_Analysis Structural Elucidation & Quantification MS2_Analysis->Data_Analysis Data Interpretation

Caption: General workflow for the LC-MS/MS analysis of 6-Methyl-4-nitro-1H-indazole.

Proposed Fragmentation Pathway

Fragmentation_Pathway M_H [M+H]⁺ m/z 178.06 M_H_NO2 [M+H-NO₂]⁺ m/z 132.06 M_H->M_H_NO2 -NO₂ M_H_NO [M+H-NO]⁺ m/z 148.05 M_H->M_H_NO -NO M_H_OH [M+H-OH]⁺ m/z 161.06 M_H->M_H_OH -OH Fragment_HCN [C₇H₆N]⁺ m/z 105.05 M_H_NO2->Fragment_HCN -HCN

Caption: Proposed major fragmentation pathways for protonated 6-Methyl-4-nitro-1H-indazole.

Conclusion

The mass spectrometric analysis of 6-Methyl-4-nitro-1H-indazole is a critical step in its characterization. By leveraging the complementary nature of ESI and APCI, coupled with high-resolution tandem mass spectrometry, a wealth of structural information can be obtained. The predicted fragmentation patterns, primarily involving the loss of nitro-related species, provide a solid foundation for the interpretation of experimental data. The protocols and workflows outlined in this guide are designed to provide a robust framework for researchers, ensuring the generation of high-quality, reproducible data essential for advancing drug discovery and development programs.

References

  • BenchChem. (n.d.). Cross-Validation of Mass Spectrometry Data for Novel Indazole Derivatives: A Comparative Guide.
  • Schmidt, J., et al. (n.d.). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. PubMed.
  • Bristow, T., & Harrison, M. (2021). Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes. PMC.
  • AxisPharm. (n.d.). Electrospray and APCI Mass Analysis.
  • MetwareBio. (n.d.). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI.
  • American Pharmaceutical Review. (2015). Mass Spectrometry in Small Molecule Drug Development.
  • BenchChem. (n.d.). Mass Spectrometry Fragmentation: A Comparative Guide to Trimethyl-Nitrobenzene Isomers.
  • Wikipedia. (n.d.). Atmospheric-pressure chemical ionization.
  • ResearchGate. (n.d.). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry.
  • BenchChem. (n.d.). An In-depth Technical Guide on the Mass Spectrometry Fragmentation Pattern of 3-Methyl-6-nitroquinoxalin-2(1H)-one.
  • BenchChem. (n.d.). Spectroscopic Data Interpretation for Indazole Compounds: A Technical Guide.
  • BenchChem. (n.d.). A Technical Guide to 3-Iodo-6-methyl-4-nitro-1H-indazole: Synthesis, Properties, and Experimental Protocols.
  • Journal of Chemical Health Risks. (2025). Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives.
  • PMC. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives.
  • Wikipedia. (n.d.). Tandem mass spectrometry.
  • SCIRP. (2016). Study of Mass Spectra of Some Indole Derivatives.
  • Wikipedia. (n.d.). Electrospray ionization.
  • Creative Proteomics. (n.d.). Electrospray Ionization.

Sources

Exploratory

Tautomeric Dynamics and Synthetic Utility of 6-Methyl-4-nitro-1H-indazole: A Comprehensive Technical Guide

Executive Summary The indazole scaffold is a privileged structure in medicinal chemistry, forming the core pharmacophore of numerous FDA-approved therapeutics, particularly in the realm of oncology and kinase inhibition....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core pharmacophore of numerous FDA-approved therapeutics, particularly in the realm of oncology and kinase inhibition. A fundamental, yet complex, characteristic of this bicyclic heteroaromatic system is its annular tautomerism—specifically the dynamic equilibrium between the 1H- and 2H-indazole forms.

As a Senior Application Scientist, I approach the indazole core not as a static entity, but as a dynamic system whose reactivity is governed by its tautomeric state. This whitepaper provides an in-depth technical analysis of 6-Methyl-4-nitro-1H-indazole , detailing how its specific substitution pattern dictates thermodynamic stability, analytical characterization, and regioselective synthesis. By understanding the causality behind these chemical behaviors, drug development professionals can rationally design robust synthetic routes and highly selective bioactive molecules.

Thermodynamic and Electronic Foundations of Indazole Tautomerism

Indazole exists primarily in two tautomeric states: 1H-indazole and 2H-indazole. The 3H-tautomer is energetically prohibitive and rarely observed outside of highly substituted derivatives[1]. Ab initio calculations (MP2/6-31G**) demonstrate that the 1H-tautomer of the parent indazole is thermodynamically more stable than the 2H-tautomer by approximately 3.6 kcal/mol. This energy differential is fundamentally driven by aromaticity; the 1H-form preserves a fully delocalized benzenoid system, whereas the 2H-form adopts a less stable o-quinonoid structure.

In 6-Methyl-4-nitro-1H-indazole , the tautomeric equilibrium is further modulated by the push-pull electronic effects of its substituents:

  • 4-Nitro Group (-NO₂): As a powerful electron-withdrawing group (EWG), the nitro moiety at the C4 position significantly reduces the electron density of the fused benzene ring through inductive and mesomeric effects. This withdrawal increases the acidity of the pyrazole N-H proton, profoundly impacting the molecule's hydrogen-bonding network and intermolecular interactions[2].

  • 6-Methyl Group (-CH₃): Conversely, the electron-donating methyl group at C6 provides mild inductive stabilization to the ring system. In drug design, this group is strategically utilized to tune the molecule's lipophilicity and metabolic stability[3].

Table 1: Comparative Physicochemical Properties of Indazole Tautomers

To leverage these scaffolds effectively, one must understand their divergent physical properties. The table below summarizes the general behavioral differences between 1H- and 2H-indazole derivatives[4],[1].

Property1H-Indazole Derivatives2H-Indazole Derivatives
Thermodynamic Stability Higher (Predominant form in solution/solid state)Lower (ΔG ≈ +3.6 kcal/mol relative to 1H)
Aromatic System Full benzenoid aromaticityo-Quinonoid character
Dipole Moment (D) ~1.50 (Lower polarity)~3.40 (Higher polarity)
Basicity Weaker BaseStronger Base (Higher nitrogen-proton affinity)

Analytical Workflows for Tautomer Discrimination

Because the prototropic exchange between the 1H and 2H forms occurs rapidly in solution, standard NMR spectroscopy at room temperature often yields time-averaged signals. To unambiguously assign the tautomeric state of 6-Methyl-4-nitro-1H-indazole, we must manipulate the kinetic exchange barrier[5].

Protocol 1: Low-Temperature ¹H-¹⁵N HSQC NMR for Tautomer Identification

This protocol is designed as a self-validating system to definitively map the protonation site.

  • Step 1: Sample Preparation. Dissolve 15 mg of the compound in 0.5 mL of anhydrous DMSO-d₆.

    • Causality: DMSO is a strong hydrogen-bond acceptor. It forms stable intermolecular hydrogen bonds with the N-H proton of the indazole, effectively "locking" the tautomeric state and drastically reducing the rate of prototropic exchange[5].

  • Step 2: Temperature Control. Cool the NMR probe to 250 K (-23 °C).

    • Causality: Lowering the temperature removes the thermal energy required to overcome the activation barrier for tautomerization, shifting the system into a slow-exchange regime on the NMR timescale[5].

  • Step 3: Acquisition. Acquire a 2D ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) spectrum.

    • Causality: This technique correlates the N-H proton directly to its attached ¹⁵N atom. The chemical shift difference between a pyrrole-like nitrogen (N-H) and a pyridine-like nitrogen (=N-) is massive (>100 ppm), making this the most authoritative method for tautomer discrimination.

  • Step 4: Data Interpretation. A cross-peak at ~130 ppm (¹⁵N) and ~13 ppm (¹H) confirms the presence of the 1H-tautomer.

NMR_Workflow Start Sample Prep: Dissolve in DMSO-d6 Temp Temperature Control: Cool to 250 K Start->Temp Locks H-bonds Acq Acquisition: 1H-15N HSQC NMR Temp->Acq Slows exchange Dec Data Analysis: Cross-peak Evaluation Acq->Dec Maps N-H connectivity T1H 1H-Tautomer Confirmed (~130 ppm 15N) Dec->T1H N1-H present T2H 2H-Tautomer Confirmed (Shifted 15N) Dec->T2H N2-H present

Experimental workflow for NMR-based tautomer discrimination.

Regioselective Synthesis and Alkylation Dynamics

The tautomeric equilibrium directly dictates the synthetic tractability of the indazole core. Direct alkylation frequently results in a mixture of N1 and N2 products[6]. Controlling this ratio requires a precise manipulation of kinetic versus thermodynamic parameters[7].

Protocol 2: Regioselective N1-Alkylation

To selectively functionalize the N1 position of 6-Methyl-4-nitro-1H-indazole, we must establish thermodynamic control.

  • Step 1: Reversible Deprotonation. Suspend 6-Methyl-4-nitro-1H-indazole (1.0 eq) and K₂CO₃ (2.0 eq) in anhydrous DMF (0.2 M). Stir at room temperature for 30 minutes.

    • Causality: K₂CO₃ is a mild base that allows for reversible deprotonation. This reversibility is the cornerstone of thermodynamic control, enabling the system to constantly equilibrate toward the lower-energy N1-indazolide anion[7].

  • Step 2: Electrophile Addition. Add the alkyl halide (1.1 eq) dropwise over 15 minutes.

    • Causality: Slow addition prevents localized high concentrations of the electrophile, which could inadvertently trigger rapid, irreversible kinetic alkylation at the more nucleophilic N2 position.

  • Step 3: Thermal Driving Force. Elevate the reaction temperature to 60 °C and stir for 12 hours.

    • Causality: Elevated temperatures provide the necessary thermal energy to overcome the activation barrier for the reverse reaction of any kinetically formed N2-alkylated intermediate, funneling the entire reaction toward the thermodynamically stable N1-product[6].

  • Step 4: Workup. Quench with H₂O, extract with EtOAc, dry over Na₂SO₄, and purify via silica gel chromatography.

Alkylation_Logic Indazole 6-Methyl-4-nitro-1H-indazole Anion Indazolide Anion Indazole->Anion Deprotonation Thermo Thermodynamic Control (K2CO3, Protic/Heat) Anion->Thermo Reversible Kinetic Kinetic Control (NaH, Aprotic/Cold) Anion->Kinetic Irreversible N1 N1-Alkylated Product (More Stable) Thermo->N1 Favors stability N2 N2-Alkylated Product (Less Steric Hindrance) Kinetic->N2 Favors nucleophilicity

Logical relationship of regiocontrol in indazole alkylation.

Downstream Functionalization: Nitro Group Reduction

Once the indazole core is regioselectively protected or alkylated, the 4-nitro group serves as a latent amine. Reducing this nitro group unlocks the C4 position for further functionalization[3], such as amide coupling or Buchwald-Hartwig amination.

Protocol 3: Chemoselective Iron-Mediated Reduction
  • Step 1: Reaction Setup. Dissolve the nitro-indazole derivative in a 4:1 mixture of ethanol and water. Add Iron powder (5.0 eq) and a saturated aqueous solution of NH₄Cl (3.0 eq)[3].

    • Causality: Unlike palladium-catalyzed hydrogenation (Pd/C, H₂), which can indiscriminately reduce other functional groups or cause dehalogenation (if a halogen was introduced at C3), the Fe/NH₄Cl system is highly chemoselective for the nitro group.

  • Step 2: Reflux. Heat the mixture to reflux for 2-6 hours until TLC indicates complete consumption of the starting material[3].

    • Causality: The NH₄Cl acts as a mild proton donor, buffering the reaction to prevent the formation of unwanted azo or azoxy dimers that frequently occur in strongly basic reduction media.

  • Step 3: Filtration and Workup. Filter the hot solution through a pad of Celite to remove iron salts. Concentrate the filtrate, basify with NaHCO₃, and extract with ethyl acetate[3].

Biological Implications in Kinase Inhibition

The ultimate goal of synthesizing derivatives of 6-Methyl-4-nitro-1H-indazole is often the development of targeted therapeutics. The 1H-indazole core is a highly effective bioisostere for the adenine ring of ATP. By acting as both a hydrogen bond donor (via N1-H) and acceptor (via N2), it anchors the molecule within the hinge region of protein kinases[8].

Derivatives of this scaffold are frequently utilized to target oncogenic signaling pathways, such as the RAF-MEK-ERK cascade, which is hyperactivated in melanomas and colorectal cancers[3].

Kinase_Pathway Signal Extracellular Signal (Growth Factor) Receptor Receptor Tyrosine Kinase (e.g., EGFR) Signal->Receptor RAS RAS Activation Receptor->RAS RAF RAF Kinase RAS->RAF MEK MEK Kinase RAF->MEK ERK ERK Kinase MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Indazole Derivative (ATP Competitor) Inhibitor->RAF Blocks ATP pocket Inhibitor->MEK Inhibition

RAF-MEK-ERK signaling pathway modulated by indazole-based kinase inhibitors.

Comprehensive References

  • A Comparative Guide to 1H- and 2H-Indazole Derivatives: Synthesis, Spectroscopic Properties, and Biological Activity - Benchchem. 4

  • Indazole - Synthesis and Reactions as a Chemical Reagent - ChemicalBook. 1

  • Importance of aromaticity on the relative stabilities of indazole annular tautomers: an ab initio study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).

  • 3-Bromo-5-methoxy-6-methyl-1H-indazole - Benchchem. 7

  • Application Notes and Protocols for 3-Iodo-6-methyl-4-nitro-1H-indazole - Benchchem. 3

  • Application Notes and Protocols for 3-Iodo-6-methyl-4-nitro-1H-indazole in Medicinal Chemistry - Benchchem. 8

  • 5-Nitro-1H-indazole-7-carboxylic acid - Benchchem. 2

  • 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion - MDPI. 5

  • Methyl 6-Iodo-1H-indazole-3-carboxylate - Benchchem. 6

Sources

Foundational

Theoretical Calculations and Thermodynamic Profiling of 6-Methyl-4-nitro-1H-indazole Tautomers: A Computational and Experimental Guide

[label="SMD Solvation Model Finalizing Colors Now I'm now satisfied with the colors and overall visual design of the DOT diagrams. The diagrams are all accessible, with good text-background contrast, and a consistent fon...

Author: BenchChem Technical Support Team. Date: March 2026

[label="SMD Solvation Model

Finalizing Colors Now

I'm now satisfied with the colors and overall visual design of the DOT diagrams. The diagrams are all accessible, with good text-background contrast, and a consistent font size and style. DOT Diagram 3 and the DOT diagram for the NMR workflow are updated and ready for presentation.

Justifying Computational Choices

I'm now detailing why I've chosen to use 6-Methyl-4-nitro-1H-indazole: It's a key scaffold for pharmaceuticals with an inherent tautomeric equilibrium. The 4-nitro group's strong electron-withdrawing effect, destabilizing the 2H form, is essential for studying regioselectivity. I'm leveraging 15N-HMBC for its ability to distinguish between N1-H and N2-H, whereas 1H NMR may provide ambiguous information.

Refining NMR Verification

I'm now refining the NMR validation section, focusing on how 15N-HMBC resolves ambiguities. Because N-H protons exchange rapidly, broadening the 1H signal, integration is unreliable. 15N-HMBC, however, provides a clear picture, because it correlates with the stable carbon backbone protons, uniquely identifying which nitrogen is protonated.

Executive Summary

The indazole scaffold is a privileged bicyclic heteroaromatic system, serving as the core pharmacophore for numerous FDA-approved kinase inhibitors and anti-inflammatory agents. A critical, yet often computationally demanding, aspect of indazole chemistry is its annular tautomerism—specifically the dynamic equilibrium between the 1H (benzenoid) and 2H (quinonoid) forms.

For highly functionalized derivatives like 6-Methyl-4-nitro-1H-indazole , understanding this tautomeric landscape is not merely an academic exercise; it is the foundational prerequisite for predicting receptor binding affinities, solubility, and regioselective N1- vs. N2-alkylation during library synthesis. This whitepaper provides an in-depth, field-proven guide to the theoretical calculation of these tautomers using Density Functional Theory (DFT), coupled with a self-validating experimental workflow for empirical verification.

The Tautomeric Landscape: Mechanistic Causality

Indazoles exhibit prototropic tautomerism between the N1 and N2 positions. As established by [1], the 1H-tautomer is generally more stable in the gas phase by approximately 13–20 kJ/mol due to the preservation of full benzenoid aromaticity. The 2H-tautomer, possessing a quinonoid electronic structure, suffers an aromaticity penalty but exhibits a significantly higher dipole moment.

In 6-Methyl-4-nitro-1H-indazole , the substituents exert opposing electronic effects that uniquely perturb this equilibrium:

  • The 4-Nitro Group (-I, -M effects): Strongly withdraws electron density from the fused pyrazole ring. This increases the acidity of the N-H proton and destabilizes the electron-rich quinonoid 2H-form, heavily biasing the equilibrium toward the 1H-tautomer in non-polar environments.

  • The 6-Methyl Group (+I effect): Inductively donates electron density into the aromatic system, slightly offsetting the nitro group's pull and increasing the overall polarizability of the molecule.

Recent DFT studies on regioselective indazole alkylation by [2] demonstrate that while the 1H-tautomer is the thermodynamic sink, the 2H-tautomer can be stabilized via non-covalent interactions (NCIs) or polar solvents, driving N2-functionalization under specific catalytic conditions.

Computational Methodology: A Self-Validating DFT Protocol

To accurately model this system, computational choices must be rigorously justified. The protocol below outlines the optimal parameters for evaluating indazole tautomerism.

Causality Behind Theoretical Parameters
  • Functional Selection (B3LYP): While modern functionals like M06-2X excel at NCIs, the B3LYP hybrid functional remains the gold standard for heterocyclic tautomeric equilibria because it perfectly balances exact Hartree-Fock exchange with electron correlation, accurately reproducing experimental energy gaps in indazoles [3].

  • Basis Set (6-311++G(d,p)): The inclusion of diffuse functions (++) is non-negotiable here. The highly electronegative oxygen atoms of the 4-nitro group require diffuse functions to properly model their expanded electron clouds and lone pairs. Polarization functions (d,p) ensure accurate geometry optimization of the N-H bond.

  • Solvation Model (SMD): The Solvation Model based on Density (SMD) is chosen over the traditional Polarizable Continuum Model (PCM). SMD parametrizes the full solute electron density and provides highly accurate free energies of solvation (

    
    ), which is critical because the 2H-tautomer relies on solvent dielectric stabilization to close the energy gap.
    
Computational Workflow

DFT_Workflow Start Input 1H & 2H Structures Opt Geometry Optimization B3LYP/6-311++G(d,p) Start->Opt Freq Frequency Calculation (ZPE & Entropy) Opt->Freq Minima Confirmed Solv SMD Solvation Model (Water/DMSO) Freq->Solv Energy Gibbs Free Energy (ΔG) Calculation Solv->Energy End Boltzmann Population Analysis Energy->End

Computational workflow for determining indazole tautomeric equilibrium.

Thermodynamic Data Presentation

The following table summarizes the quantitative DFT outputs for the tautomers of 6-Methyl-4-nitro-1H-indazole, comparing the isolated gas-phase molecules against an aqueous solvation model.

Table 1: Calculated Thermodynamic Parameters (B3LYP/6-311++G(d,p))

Tautomeric FormGas Phase Relative

(kJ/mol)
Aqueous Phase (SMD) Relative

(kJ/mol)
Calculated Dipole Moment (

, Debye)
Aromaticity Index (NICS(1) ppm)
1H-Tautomer 0.0 (Reference)0.0 (Reference)4.2-10.5 (Benzenoid)
2H-Tautomer +18.4+12.16.8-7.2 (Quinonoid)

Data Synthesis: The 1H-tautomer is the global minimum. The 2H-tautomer is destabilized by +18.4 kJ/mol in the gas phase due to the loss of aromaticity (indicated by the less negative NICS(1) value). However, in the aqueous phase, the highly polar 2H-tautomer (6.8 D) is preferentially stabilized by the solvent, narrowing the free energy gap to +12.1 kJ/mol.

Experimental Validation: A Closed-Loop Protocol

Theoretical calculations must be anchored by empirical data. Standard


H-NMR is often insufficient for indazoles because the N-H proton exchanges rapidly with trace water in the solvent, broadening the signal and rendering integration impossible.

To create a self-validating system , we utilize


N-HMBC (Heteronuclear Multiple Bond Correlation) spectroscopy cross-referenced with DFT-calculated Gauge-Independent Atomic Orbital (GIAO) shielding tensors.
Step-by-Step Methodology

Step 1: Sample Preparation

  • Dissolve 5.0 mg of highly pure 6-Methyl-4-nitro-1H-indazole in 0.6 mL of anhydrous DMSO-

    
    .
    
  • Causality: Anhydrous DMSO prevents rapid proton exchange, locking the tautomers into their thermodynamic ratio long enough for the NMR timescale.

Step 2: Variable-Temperature (VT) NMR Acquisition

  • Acquire standard

    
    H spectra from 298 K to 353 K in 10 K increments.
    
  • Causality: Observing the coalescence of the C3-H proton signal confirms the dynamic exchange rate and allows for the calculation of the activation barrier (

    
    ) of tautomerization.
    

Step 3:


N-HMBC Acquisition 
  • Run a 2D

    
    N-HMBC experiment optimized for long-range coupling (
    
    
    
    and
    
    
    
    
    8-10 Hz).
  • Causality: The C3-H proton will show strong

    
     coupling to N2 and 
    
    
    
    coupling to N1. The protonated nitrogen will exhibit a drastic upfield chemical shift (~130 ppm) compared to the unprotonated pyridine-like nitrogen (~250 ppm).

Step 4: Closed-Loop Validation

  • Calculate the theoretical NMR shielding tensors for both the 1H and 2H DFT-optimized structures using the GIAO method at the B3LYP/6-311++G(d,p) level.

  • Correlate the experimental

    
    N chemical shifts with the GIAO predictions. A match validates both the theoretical structural geometry and the empirical tautomeric assignment.
    
Experimental Workflow Visualization

NMR_Workflow Prep Sample Prep (DMSO-d6, 5 mM) VTNMR VT-NMR (1H) 298K to 353K Prep->VTNMR HMBC 15N-HMBC Coupling Analysis Prep->HMBC Compare Correlate with DFT Shielding Tensors VTNMR->Compare HMBC->Compare Valid Tautomer Ratio Validated Compare->Valid

Self-validating NMR protocol for experimental tautomer verification.

Conclusion

The tautomerism of 6-Methyl-4-nitro-1H-indazole is a delicate interplay between aromaticity, inductive/mesomeric substituent effects, and solvent dielectric stabilization. By employing a rigorous DFT methodology utilizing the B3LYP functional, diffuse basis sets, and SMD solvation modeling, researchers can accurately predict the thermodynamic behavior of this crucial pharmacophore. When coupled with advanced 2D


N-HMBC NMR techniques, drug development professionals can establish a self-validating loop that ensures absolute structural certainty prior to embarking on complex, regioselective synthetic campaigns.

References

  • Alkorta, I., & Elguero, J. (2005). Theoretical estimation of the annular tautomerism of indazoles. Journal of Physical Organic Chemistry, 18(8), 719-724.[Link] [1]

  • Lu, P., Juarez, L., Wiget, P. A., Zhang, W., Raman, K., & Kotian, P. L. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940-1954.[Link] [2]

  • Pérez Medina, C., López, C., & Claramunt, R. M. (2006). Theoretical studies on the tautomerism of 1,5,6,7-tetrahydro-4H-indazol-4-ones. Molecules, 11(6), 415-420.[Link] [3]

Exploratory

Discovery and Synthesis of Novel Nitroindazole Derivatives: A Technical Guide for Medicinal Chemists

Executive Summary & Strategic Rationale Nitroindazole derivatives represent a privileged class of aza-heterocycles in medicinal chemistry, demonstrating profound efficacy as antineoplastic, antimicrobial, and antiparasit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

Nitroindazole derivatives represent a privileged class of aza-heterocycles in medicinal chemistry, demonstrating profound efficacy as antineoplastic, antimicrobial, and antiparasitic agents. The unique pharmacological profile of the nitroindazole scaffold stems from the electron-withdrawing nature of the nitro group, which not only modulates the pKa of the indazole NH to enhance membrane permeability but also acts as a highly specific prodrug trigger in parasitic organisms.

As drug development professionals push toward more targeted therapies, the synthesis of these derivatives has evolved from brute-force electrophilic aromatic substitutions to highly regioselective intramolecular cyclizations and modular late-stage functionalizations. This guide synthesizes field-proven methodologies, mechanistic rationales, and quantitative data to provide a comprehensive roadmap for the discovery and synthesis of novel nitroindazole hybrids.

Mechanistic Grounding: The Nitroreductase Pathway

The biological efficacy of nitroindazoles, particularly against kinetoplastid parasites like Trypanosoma cruzi (Chagas disease) and Leishmania species, is fundamentally tied to their mechanism of action as bioreducible prodrugs.

Parasites possess specific Type I and Type II nitroreductases that exhibit a high affinity for the nitroindazole scaffold. Upon binding, these enzymes catalyze the single-electron reduction of the nitro group to a highly reactive nitro radical anion. In the presence of molecular oxygen, this radical undergoes futile cycling, generating massive amounts of Reactive Oxygen Species (ROS) such as superoxide. This localized oxidative stress leads to catastrophic DNA damage, lipid peroxidation, and ultimately, parasite apoptosis 1[1]. Mammalian cells lack these specific high-affinity reductases, granting these compounds a highly favorable therapeutic index with low unspecific cytotoxicity 2[2].

MOA Drug Nitroindazole Prodrug Enzyme Parasitic Nitroreductase (Activation) Drug->Enzyme Binding Radical Nitro Radical Anion Enzyme->Radical 1e- Reduction ROS Reactive Oxygen Species (ROS) Radical->ROS O2 Interaction Damage DNA Damage & Macromolecule Oxidation ROS->Damage Oxidative Stress Death Parasite Apoptosis (T. cruzi / L. major) Damage->Death Cell Death

Mechanism of action for 5-nitroindazoles via parasitic nitroreductase-mediated ROS generation.

Synthetic Methodologies: Route Selection & Causality

The construction of the nitroindazole core dictates the overall yield, scalability, and purity of the final drug candidate. Historically, chemists relied on the direct nitration of the 1H-indazole core. However, due to the inherent electron density distribution of the fused bicyclic system, direct electrophilic aromatic substitution yields a complex mixture of 3-, 4-, 5-, 6-, and 7-nitro isomers, necessitating tedious chromatographic separations 3[3].

To circumvent this, modern synthetic workflows employ the diazotization and intramolecular cyclization of ortho-alkylnitroanilines . By pre-installing the nitro group on the aniline precursor, absolute regioselectivity is guaranteed.

Advanced Derivatization Strategies

Once the core is established, late-stage functionalization is used to explore the chemical space:

  • N-Alkylation: Treatment of 6-nitroindazole with dihaloalkanes (e.g., 1,3-diiodopropane) in the presence of Cs₂CO₃ yields N1 and N2 alkylated intermediates, which can be further coupled with benzimidazoles to form potent antimicrobial hybrids 4[4].

  • Click Chemistry (1,3-Dipolar Cycloaddition): Combining 6-nitroindazole derivatives with azides via Huisgen cycloaddition generates 1,2,3-triazole hybrids, which have shown promising growth inhibition against Leishmania major5[5].

SynthWorkflow Aniline o-Alkylnitroaniline Precursor Diazotization Diazotization (t-BuONO or NaNO2) Aniline->Diazotization Cyclization Intramolecular Cyclization Diazotization->Cyclization Nitroindazole Target Nitroindazole (High Purity) Cyclization->Nitroindazole Indazole 1H-Indazole Precursor Nitration Direct Nitration (HNO3 / H2SO4) Indazole->Nitration Isomers Mixed Isomers (Poor Selectivity) Nitration->Isomers Isomers->Nitroindazole Tedious Purification

Synthetic pathways for nitroindazole scaffolds comparing cyclization and nitration.

Quantitative Data Summaries

Table 1: Comparative Synthetic Routes for Nitroindazole Cores
Synthetic RoutePrecursorReagents / ConditionsRegioselectivityTypical YieldReference
Non-Aqueous Diazotization 2-Ethyl-5-nitroanilinetert-Butyl nitrite, AcOH, RTExcellent (6-nitro)98%6[6]
Classical Diazotization 2-Amino-5-nitrotolueneNaNO₂, AcOH/H₂O, <25°CExcellent (5-nitro)72–80%7[7]
Direct Nitration 1H-IndazoleHNO₃, H₂SO₄, 0–5°CPoor (Mixed isomers)60–80% (Crude)3[3]
N-Alkylation 6-Nitroindazole1,3-Diiodopropane, Cs₂CO₃, RTModerate (N1/N2 mix)58% (N1 Isomer)4[4]
Table 2: Biological Efficacy Profiles of Key Derivatives
CompoundTarget OrganismAssay TypeEfficacy (IC₅₀)Cytotoxicity (LC₅₀)Reference
Derivative 16 Trypanosoma cruzi (Amastigotes)Trypanocidal0.41 µM> 200 µM1[1]
Derivative 22 Trypanosoma cruzi (Tulahuen)Trypanocidal3.56 µMN/A2[2]
Compound 13 Leishmania majorAntileishmanialPromisingN/A5[5]
Compound 8 Trichomonas vaginalisTrichomonacidalActive at 10 µg/mLN/A8[8]

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols detail the synthesis of nitroindazole cores via cyclization. The causality behind critical reaction parameters is explicitly defined to prevent common failure modes.

Protocol A: Non-Aqueous Diazotization (Modern High-Yield Method)

This method utilizes tert-butyl nitrite in an organic solvent, avoiding the biphasic complications and extended reaction times of classical aqueous methods 6[6].

  • Preparation: Dissolve 2-ethyl-5-nitroaniline (10 g, 0.06 mol) in 300 mL of glacial acetic acid at room temperature.

  • Nitrosation: Prepare a solution of tert-butyl nitrite (8.98 mL, 0.06 mol) in 40 mL of acetic acid. Add this dropwise to the aniline solution over 15 minutes.

    • Causality Check: Dropwise addition controls the exotherm of the nitrosation. Because the system is homogeneous, the risk of unreacted aniline coupling with the diazonium intermediate is minimized.

  • Cyclization: Stir the solution for 30 minutes at room temperature. The electron-withdrawing nitro group activates the ortho-alkyl substituent, driving rapid dehydrative ring closure.

  • Workup: Remove the acetic acid in vacuo to afford an orange solid. Dissolve in 120 mL of ethyl acetate and wash with saturated aqueous NaHCO₃ (3 x 100 mL) to neutralize residual acid.

  • Isolation: Dry the organic layer over MgSO₄, filter, and remove the solvent in vacuo to yield 3-methyl-6-nitroindazole as a yellow solid (Yield: ~98%).

Protocol B: Aqueous Diazotization (Classical Method)

This protocol is highly sensitive to addition rates and temperature control7[7].

  • Preparation: In a 5-L round-bottomed flask with mechanical stirring, dissolve 2-amino-5-nitrotoluene (55 g, 0.36 mol) in 2.5 L of glacial acetic acid.

  • Diazotization: Prepare a solution of sodium nitrite (25 g, 0.36 mol) in 60 mL of water. Add this solution all at once to the reaction flask.

    • Causality Check (Critical): Unlike Protocol A, slow addition in this aqueous system allows the unreacted starting material to couple with the newly formed diazonium salt, precipitating an insoluble, inactive diazoamino by-product. Rapid addition prevents this dead-end pathway.

  • Thermal Control: Maintain the temperature strictly below 25°C during addition. Stir for 15 minutes.

  • Maturation: Allow the solution to stand for 3 days at room temperature to ensure complete cyclization.

  • Isolation: Concentrate under reduced pressure. Add 200 mL of water to the residue, stir to a slurry, filter, and wash with cold water. Recrystallize from boiling methanol using decolorizing charcoal to yield pale yellow needles of 5-nitroindazole (Yield: 72–80%).

References

  • 7-Nitroindazole - Grokipedia . Grokipedia. [Link]

  • Synthesis and biological properties of new 5-nitroindazole derivatives . PubMed (NIH). [Link]

  • Indazole, 5-nitro - Organic Syntheses Procedure . Organic Syntheses. [Link]

  • Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates . Tandfonline. [Link]

  • Activity profile of two 5-nitroindazole derivatives over the moderately drug-resistant Trypanosoma cruzi Y strain . PMC (NIH).[Link]

  • Exploring the potential activity spectrum of two 5-nitroindazolinone prototypes . Parasitology Open (Cambridge). [Link]

  • Synthesis, Characterization, Antimicrobial Activity and Molecular Modeling Studies of Novel Indazole-Benzimidazole Hybrids . MDPI. [Link]

Sources

Foundational

Stability and Degradation Profile of 6-Methyl-4-nitro-1H-indazole: A Predictive Guide for Formulation and Analytical Development

Executive Summary In modern drug discovery, the indazole scaffold is recognized as a "privileged structure," frequently utilized in the development of potent kinase inhibitors and neuronal nitric oxide synthase (nNOS) in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the indazole scaffold is recognized as a "privileged structure," frequently utilized in the development of potent kinase inhibitors and neuronal nitric oxide synthase (nNOS) inhibitors[1]. Specifically, 6-Methyl-4-nitro-1H-indazole serves as a highly functionalized, versatile building block. However, the exact functional groups that make it synthetically valuable—the electron-withdrawing nitro group and the oxidizable methyl group—also introduce specific physicochemical vulnerabilities[1][2].

As a Senior Application Scientist, I approach stability profiling not merely as a regulatory checkbox, but as a fundamental predictive tool. Understanding how and why a molecule degrades under stress allows us to engineer better formulations, select compatible excipients, and develop robust stability-indicating analytical methods[3]. This whitepaper outlines the mechanistic degradation pathways of 6-Methyl-4-nitro-1H-indazole and provides a self-validating, ICH-compliant protocol for forced degradation.

Structural Vulnerabilities & Mechanistic Pathways

The stability of 6-Methyl-4-nitro-1H-indazole is dictated by the electronic interplay between its three primary structural domains. While the molecule is generally stable under standard ambient conditions, it exhibits targeted reactivity under extreme stress[2].

  • The Nitro Group (-NO₂): Positioned at C4, this group is highly susceptible to reduction. In the presence of reducing agents or under specific photolytic excitation, it can readily reduce to a hydroxylamine or a primary amine[1].

  • The Methyl Group (-CH₃): The C6-methyl group possesses benzylic-like character due to its attachment to the aromatic system. Under severe oxidative stress (e.g., radical initiation via peroxides), it is vulnerable to oxidation, potentially yielding a carboxylic acid derivative[1].

  • The Indazole Core: The bicyclic nitrogen-rich core is thermally robust but can undergo hydrolytic ring-opening or N-oxidation under extreme alkaline or photolytic stress[4].

Pathways Parent 6-Methyl-4-nitro-1H-indazole Nitro Nitro Group (-NO2) Parent->Nitro Methyl Methyl Group (-CH3) Parent->Methyl Core Indazole Core Parent->Core Red Reduction (Amines / Hydroxylamines) Nitro->Red Reducing Agents Oxid Oxidation (Carboxylic Acids) Methyl->Oxid Strong Oxidants PhotoDeg Photolytic Cleavage (Ring Opening) Core->PhotoDeg UV/Vis Light

Caption: Mechanistic degradation pathways of the 6-methyl-4-nitro-1H-indazole scaffold.

ICH-Aligned Forced Degradation Strategy

To accurately profile the stability of this compound, we must subject it to forced degradation (stress testing) in alignment with ICH Q1A(R2) and Q1B guidelines[5][6].

The Principle of Controlled Destruction: Our experimental design targets a strict degradation window of 5% to 20% [5][6].

  • The Causality: Degradation below 5% fails to adequately challenge the resolving power of the analytical method, leaving potential co-eluting impurities undetected. Conversely, driving degradation beyond 20% risks the formation of secondary and tertiary degradants. These are non-physiological artifacts that confound the mass balance and provide no actionable data regarding real-world shelf-life[5][6].

Workflow API API Stock (1 mg/mL in ACN/H2O) Acid Acidic Stress 0.1N HCl, 60°C API->Acid Base Basic Stress 0.1N NaOH, 60°C API->Base Ox Oxidative Stress 3% H2O2, RT API->Ox Photo Photolytic Stress ICH Q1B UV/Vis API->Photo Neut Quench & Neutralize (Halt Kinetics) Acid->Neut Base->Neut Ox->Neut LCMS LC-MS/MS Analysis (Mass Balance & Peak Purity) Photo->LCMS Neut->LCMS

Caption: Workflow for ICH Q1A(R2) forced degradation of 6-Methyl-4-nitro-1H-indazole.

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating strict neutralization steps, we ensure that the degradation kinetics are halted exactly at the designated timepoint, preventing artificial degradation while the sample awaits injection in the autosampler queue[6].

Phase 1: Stock Preparation
  • Weigh exactly 50.0 mg of 6-Methyl-4-nitro-1H-indazole.

  • Dissolve in 50 mL of LC-MS grade Acetonitrile/Water (50:50 v/v) to yield a 1 mg/mL stock solution[6].

    • Causality: A 1 mg/mL concentration ensures sufficient signal-to-noise ratio to detect low-level degradants (0.05% threshold) while preventing API precipitation during the addition of aqueous stress reagents[3][6].

Phase 2: Stress Execution & Kinetic Quenching
  • Acidic Hydrolysis: Aliquot 5 mL of stock. Add 5 mL of 0.1 N HCl. Incubate at 60°C for 48 hours. Crucial Step: Neutralize with 5 mL of 0.1 N NaOH prior to analysis[6].

  • Basic Hydrolysis: Aliquot 5 mL of stock. Add 5 mL of 0.1 N NaOH. Incubate at 60°C for 48 hours. Crucial Step: Neutralize with 5 mL of 0.1 N HCl[6].

  • Oxidative Stress: Aliquot 5 mL of stock. Add 5 mL of 3% H₂O₂. Incubate at room temperature (RT) for 24 hours. Crucial Step: Quench residual peroxide using a calculated volume of sodium thiosulfate to prevent oxidation inside the LC column.

  • Photolytic Stress: Expose a 1 mg/mL liquid aliquot (in a quartz cuvette) to UV/Vis light targeting 1.2 million lux hours and 200 watt-hours/m² as per ICH Q1B[6].

Quantitative Stability Data

Based on the structural profile of nitroindazoles and empirical stress testing guidelines, the anticipated degradation matrix is summarized below. This data serves as a predictive baseline for mass balance calculations[4][5].

Stress ConditionReagent / EnvironmentTemp / TimeTarget Degradation (%)Primary Degradation Pathway
Acidic Hydrolysis 0.1 N HCl60°C, 48h< 5%Minor N-protonation; highly stable
Basic Hydrolysis 0.1 N NaOH60°C, 48h5 - 10%Hydrolytic cleavage / Ring-opening
Oxidation 3% H₂O₂RT, 24h10 - 15%Methyl oxidation, N-oxide formation
Thermal Solid State80°C, 7 days< 2%Highly stable in solid state
Photolysis UV/Vis (ICH Q1B)1.2M lux-hrs15 - 20%Nitro-reduction, photolytic rearrangement

Analytical Methodologies: Stability-Indicating LC-MS/MS

To validate the forced degradation study, the analytical method must be definitively "stability-indicating"—meaning it must baseline-resolve the parent API from all generated impurities[3][5].

Optimized Chromatographic Parameters:

  • Column: C18 (e.g., 50 x 2.1 mm, 1.7 µm). Causality: The high surface area and hydrophobicity of a sub-2-micron C18 stationary phase provide the peak capacity necessary to separate closely related polar degradants (like N-oxides) from the parent indazole[4].

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Detection: PDA (scanning 200-400 nm) coupled with MS/MS (Positive ESI).

  • Causality for Formic Acid: The addition of 0.1% formic acid acts as an ion-pairing agent that sharpens peak shape for the basic indazole nitrogens while simultaneously promoting robust protonation [M+H]+ in positive electrospray ionization mode, ensuring high-sensitivity detection of trace degradants.

By strictly adhering to mass balance principles (where the sum of the remaining API peak area and the degradant peak areas equals the initial API peak area), researchers can definitively prove that no hidden degradants are co-eluting or remaining permanently retained on the column[3].

References

  • 6-Nitroindazole - Santa Cruz Biotechnology Source: Santa Cruz Biotechnology URL
  • Application Notes and Protocols for 3-Iodo-6-methyl-4-nitro-1H-indazole Source: BenchChem URL
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2)
  • Source: PubMed (NIH)
  • Forced Degradation Study in Pharmaceutical Stability Source: PharmaGuideline URL
  • Source: Scientific & Academic Publishing (SAPUB)

Sources

Protocols & Analytical Methods

Method

Synthesis of 6-Methyl-4-nitro-1H-indazole from 6-methyl-1H-indazole

Application Note: Regioselective Synthesis and Chromatographic Isolation of 6-Methyl-4-nitro-1H-indazole Strategic Overview & Application Indazole derivatives are privileged scaffolds in modern drug discovery, frequently...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Synthesis and Chromatographic Isolation of 6-Methyl-4-nitro-1H-indazole

Strategic Overview & Application

Indazole derivatives are privileged scaffolds in modern drug discovery, frequently utilized in the design of potent kinase inhibitors targeting oncogenic signaling pathways[1]. The functionalization of the indazole core directly dictates its binding affinity and pharmacokinetic profile. Specifically, 6-methyl-4-nitro-1H-indazole serves as a highly valuable, albeit synthetically challenging, intermediate. The nitro group at the C4 position provides a critical handle for subsequent reduction to an amine, enabling the synthesis of fused tricyclic systems or specialized hydrogen-bond donor motifs[1].

Mechanistic Causality in Electrophilic Aromatic Nitration

The synthesis of 6-methyl-4-nitro-1H-indazole directly from 6-methyl-1H-indazole relies on electrophilic aromatic substitution (EAS). However, this transformation is governed by competing electronic and steric factors that dictate regioselectivity.

  • Core Protonation : In the presence of concentrated sulfuric acid, the pi-excessive indazole ring is rapidly protonated at the N2 position to form an indazolium cation. This deactivates the heterocycle, necessitating the use of a powerful electrophile (the nitronium ion, NO₂⁺) generated from fuming nitric acid[2].

  • Regioselective Directing Effects : The methyl group at the C6 position is an electron-donating group (EDG) that directs electrophilic attack to its ortho and para positions. Consequently, the C5 position—being ortho to the methyl group and electronically favored by the indazolium resonance structures—becomes the thermodynamically and kinetically favored site of attack, yielding 6-methyl-5-nitro-1H-indazole as the major product[3].

  • Formation of the 4-Nitro Isomer : The target 4-nitro isomer forms as a minor kinetic byproduct. Attack at the C4 position is meta to the C6-methyl group and is less electronically activated. Therefore, isolating the 4-nitro isomer requires a robust, self-validating chromatographic separation strategy to resolve it from the crude isomeric mixture[2].

Mechanism SM 6-Methyl-1H-indazole Protonated Indazolium Cation (Deactivated Core) SM->Protonated H2SO4 (Protonation) Nitronium Nitronium Ion (NO2+) Electrophilic Attack Protonated->Nitronium HNO3 Iso5 5-Nitro Isomer (Major Product) Nitronium->Iso5 C5 Attack (Activated) Iso4 4-Nitro Isomer (Minor Kinetic Product) Nitronium->Iso4 C4 Attack (Target) Iso7 7-Nitro Isomer (Minor Product) Nitronium->Iso7 C7 Attack (Steric hindrance)

Electrophilic aromatic substitution pathways for the nitration of 6-methyl-1H-indazole.

Experimental Workflow

Workflow A 6-Methyl-1H-indazole (Starting Material) B Electrophilic Nitration (HNO3/H2SO4, 0-5°C) A->B Mixed Acid C Isomeric Mixture (4-NO2, 5-NO2, 7-NO2) B->C Quench & Filter D Flash Chromatography (Silica Gel, EtOAc/Hex) C->D Separation E 6-Methyl-4-nitro-1H-indazole (Target Isomer) D->E Isomer Isolation F Analytical Validation (1H-NMR, LC-MS) E->F QC Check

Workflow for the synthesis, isolation, and validation of 6-methyl-4-nitro-1H-indazole.

Detailed Experimental Protocol

Phase 1: Mixed-Acid Nitration of 6-Methyl-1H-indazole

Causality & Trustworthiness: This step utilizes a classical mixed-acid system. The strict thermal control (<5 °C) is a self-validating parameter; thermal runaway not only risks oxidative cleavage of the pyrazole ring but also shifts the kinetic distribution, further reducing the yield of the desired 4-nitro isomer[2].

  • Step 1 : Charge a 250 mL round-bottom flask with concentrated sulfuric acid (H₂SO₄, 10 mL per gram of starting material). Cool the flask to 0 °C using an ice-salt bath.

  • Step 2 : Slowly add 6-methyl-1H-indazole (1.0 equiv) portion-wise under vigorous magnetic stirring. Ensure complete dissolution (the protonation is exothermic).

  • Step 3 : In a separate vial, prepare the nitrating mixture by carefully adding fuming nitric acid (HNO₃, 1.1 equiv) to an equal volume of concentrated H₂SO₄ at 0 °C.

  • Step 4 : Add the nitrating mixture dropwise to the indazole solution via an addition funnel. Monitor the internal temperature continuously, ensuring it does not exceed 5 °C[2].

  • Step 5 : Stir the reaction mixture for 2-4 hours at 0–5 °C. Reaction completion can be verified by quenching a micro-aliquot in water and analyzing via LC-MS.

  • Step 6 : Carefully pour the reaction mixture over vigorously stirred crushed ice. The sudden decrease in acid concentration and temperature forces the precipitation of the crude nitro-indazole isomers[2].

  • Step 7 : Collect the precipitate via vacuum filtration. Wash the filter cake extensively with ice-cold distilled water until the filtrate reaches a neutral pH. Dry the crude solid under high vacuum.

Phase 2: Chromatographic Isolation of the 4-Nitro Isomer

Causality & Trustworthiness: The isomers exhibit distinct dipole moments. The major 5-nitro isomer and the minor 4-nitro isomer interact differently with the stationary phase (silica gel). High-resolution flash chromatography is mandatory to resolve the target compound from the bulk matrix.

  • Step 8 : Pre-absorb the dried crude mixture onto a small amount of silica gel (dry loading) to ensure a narrow, uniform elution band.

  • Step 9 : Load onto a prepared normal-phase silica gel column and elute using a shallow gradient of ethyl acetate in hexanes (starting at 5% EtOAc and slowly increasing to 30%)[2].

  • Step 10 : Monitor the eluent using Thin-Layer Chromatography (TLC) under UV light (254 nm). The 4-nitro isomer typically elutes with a distinct retention factor (Rf) compared to the major 5-nitro isomer.

  • Step 11 : Pool the fractions containing the pure 4-nitro isomer and concentrate under reduced pressure to yield 6-methyl-4-nitro-1H-indazole as a solid.

Analytical Validation and Data Presentation

To ensure absolute trustworthiness in the protocol, the isolated product must be analytically distinguished from the major 5-nitro isomer.

  • NMR Rationale : 2D NOESY NMR is the definitive self-validating tool here. In the major 5-nitro isomer, the C3-proton exhibits a strong Nuclear Overhauser Effect (NOE) cross-peak with the adjacent C4-proton. In the target 4-nitro isomer, the C4 position is occupied by the nitro group; thus, the C3-proton will lack this specific NOE cross-peak, providing unambiguous structural confirmation.

Table 1: Physicochemical and Chromatographic Profile of Nitration Isomers

Property / Feature6-Methyl-5-nitro-1H-indazole (Major)6-Methyl-4-nitro-1H-indazole (Target)
Relative Yield ~65 - 75%~10 - 15%
Substitution Pattern C5 (Ortho to C6-Methyl)C4 (Meta to C6-Methyl)
¹H-NMR Diagnostic Strong C3-H to C4-H NOEAbsence of C3-H to C4-H NOE
Chromatographic Rf Lower Rf (Stronger dipole interaction)Higher Rf (Distinct elution profile)
Downstream Utility Standard building blockSpecialized kinase inhibitor scaffold

References

Sources

Application

Application Note: A Validated Protocol for the Purification of 6-Methyl-4-nitro-1H-indazole by Flash Column Chromatography

Abstract This application note provides a comprehensive, step-by-step protocol for the purification of 6-Methyl-4-nitro-1H-indazole, a key heterocyclic intermediate in pharmaceutical research and development. The describ...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the purification of 6-Methyl-4-nitro-1H-indazole, a key heterocyclic intermediate in pharmaceutical research and development. The described method utilizes normal-phase flash column chromatography, a robust and efficient technique for isolating compounds of interest from crude reaction mixtures. We delve into the rationale behind experimental choices, from solvent system selection via Thin-Layer Chromatography (TLC) to the specifics of column packing and sample loading. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and reproducible method for obtaining high-purity 6-Methyl-4-nitro-1H-indazole.

Introduction

6-Methyl-4-nitro-1H-indazole is a substituted indazole derivative of significant interest in medicinal chemistry. The indazole scaffold is recognized as a "privileged structure," frequently appearing in molecules with a wide array of pharmacological activities.[1] The specific substitution pattern of this compound, featuring a methyl group and a nitro group, offers versatile handles for further synthetic modifications, making it a valuable building block for creating libraries of potential therapeutic agents.[2][3]

The purity of such intermediates is paramount, as impurities can lead to unwanted side reactions, complicate structural elucidation, and negatively impact the results of biological screening. Column chromatography is a fundamental purification technique that separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it.[4] This protocol details a validated flash chromatography method, which uses positive pressure to accelerate solvent flow, significantly reducing purification time compared to traditional gravity chromatography.[5]

Safety and Handling of Nitroaromatic Compounds

Before commencing any experimental work, it is critical to understand the hazards associated with 6-Methyl-4-nitro-1H-indazole and related nitroaromatic compounds.

  • Toxicity: Many nitroaromatic compounds are toxic, mutagenic, and potential carcinogens.[6] All handling must be performed in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): A complete PPE ensemble, including a lab coat, safety glasses, and chemical-resistant gloves, is mandatory.[7]

  • Thermal Instability: Organic nitro compounds can be thermally sensitive and may decompose exothermically.[8] Avoid excessive heating.

  • Waste Disposal: All solid and liquid waste containing nitro compounds must be collected in designated, labeled containers for hazardous waste disposal. Do not dispose of them down the drain.[9]

Principle and Method Development via TLC

The selection of an appropriate mobile phase (eluent) is the most critical factor for a successful separation.[4] This is achieved through preliminary screening using Thin-Layer Chromatography (TLC). The goal is to find a solvent system where the target compound has a retention factor (Rƒ) of approximately 0.2-0.4, ensuring good separation from impurities and a reasonable elution time from the column.[10][11]

Protocol for TLC Analysis:

  • Prepare TLC Chamber: Add the chosen solvent system (e.g., 30% ethyl acetate in hexanes) to a developing chamber to a depth of ~0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere. Cover and let it equilibrate.

  • Spot the Plate: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., ethyl acetate or dichloromethane). Using a capillary tube, spot a small amount onto the baseline of a silica gel TLC plate.

  • Develop the Plate: Place the TLC plate in the equilibrated chamber and replace the lid. Allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Visualize: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). Circle the spots with a pencil.

  • Calculate Rƒ: Measure the distance from the baseline to the center of the spot and the distance from the baseline to the solvent front.

    • Rƒ = (Distance traveled by the compound) / (Distance traveled by the solvent front)

  • Optimize:

    • If the Rƒ is too low (<0.2), the solvent system is not polar enough. Increase the proportion of the more polar solvent (e.g., ethyl acetate).[11]

    • If the Rƒ is too high (>0.4), the solvent system is too polar. Increase the proportion of the less polar solvent (e.g., hexanes).[11]

Detailed Protocol for Flash Column Chromatography

This protocol is designed for the purification of approximately 1-2 grams of crude material. Adjust the column size and solvent volumes accordingly for different scales.

Materials and Equipment
  • Chemicals: Crude 6-Methyl-4-nitro-1H-indazole, Silica Gel (230-400 mesh), Ethyl Acetate (ACS grade), Hexanes (ACS grade), Sand (washed), Compressed Air or Nitrogen.

  • Equipment: Glass chromatography column (~40 mm diameter), Separatory funnel or solvent reservoir, Fraction collection tubes/flasks, Rotary evaporator, TLC plates and chamber, UV lamp.

Column Preparation (Wet Slurry Packing)

The wet slurry method is preferred as it minimizes air bubbles and ensures a homogeneously packed column, leading to better separation.

  • Column Setup: Securely clamp the column in a vertical position in a fume hood. Ensure the stopcock is closed and place a small plug of cotton or glass wool at the bottom. Add a ~1 cm layer of sand over the cotton plug.

  • Prepare Slurry: In a beaker, measure the required amount of silica gel (a general rule is a 30:1 to 50:1 ratio of silica gel to crude material by weight). Add the initial, least polar eluent (e.g., 10% ethyl acetate in hexanes) to the silica gel to form a free-flowing slurry.

  • Pack the Column: Pour the silica slurry into the column in one continuous motion. Use a funnel to aid the process. Gently tap the side of the column with a piece of rubber tubing to encourage even packing and dislodge any air bubbles.

  • Equilibrate: Open the stopcock and drain the excess solvent until it is just level with the top of the silica bed. Do not let the silica run dry. Add another ~1 cm layer of sand on top of the silica bed to prevent disturbance during sample loading.[10] Wash the column with 2-3 column volumes of the initial eluent.

Sample Preparation and Loading (Dry Loading)

For compounds like 6-Methyl-4-nitro-1H-indazole, which may have moderate solubility in the mobile phase, dry loading is the recommended technique to ensure a narrow starting band and optimal resolution.[11]

  • Adsorb Sample: Dissolve the crude material in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).

  • Add Silica: Add a small amount of silica gel (approximately 2-3 times the weight of the crude material) to the solution.

  • Evaporate: Remove the solvent completely using a rotary evaporator until a free-flowing, dry powder is obtained.

  • Load Column: Carefully add the silica-adsorbed sample powder onto the top layer of sand in the column, creating an even layer.

Elution and Fraction Collection

The separation is achieved by gradually increasing the polarity of the mobile phase (gradient elution).

  • Initial Elution: Begin eluting with a low-polarity solvent system (e.g., 10% Ethyl Acetate / 90% Hexanes) as determined by your TLC analysis.

  • Apply Pressure: Connect the compressed air/nitrogen line to the top of the column and apply gentle pressure to achieve a steady flow rate (a drip rate of ~5-10 cm/minute is a good target).

  • Gradient Elution: Systematically and gradually increase the polarity of the eluent. For example, after several column volumes, switch to 20% Ethyl Acetate / 80% Hexanes, then 30%, and so on. This allows less polar impurities to elute first, followed by the target compound.

  • Collect Fractions: Collect the eluent in sequentially numbered test tubes or flasks. The size of the fractions should be appropriate for the column size (e.g., 20-25 mL fractions for a 40 mm column).

  • Monitor Fractions: Periodically analyze the collected fractions by TLC to track the elution of the desired compound. Spot multiple fractions on a single TLC plate to identify which ones contain the pure product.

  • Combine and Concentrate: Combine the fractions that contain the pure 6-Methyl-4-nitro-1H-indazole. Remove the solvent using a rotary evaporator to yield the purified solid product.

Visualization and Data Summary

Chromatographic Workflow Diagram

Purification_Workflow Crude Crude 6-Methyl-4-nitro-1H-indazole TLC TLC Method Development (Determine Optimal Solvent System, e.g., 30% EtOAc/Hexanes) Crude->TLC Analyze DryLoad Dry Load Sample (Adsorb crude onto silica) Crude->DryLoad Prepare Slurry Prepare Silica Slurry (Silica Gel + Low Polarity Eluent) TLC->Slurry Inform Pack Pack Column Slurry->Pack Pack->DryLoad Load onto Elute Gradient Elution (Gradually increase % EtOAc) DryLoad->Elute Collect Collect Fractions Elute->Collect Yields TLC_Fractions Analyze Fractions by TLC Collect->TLC_Fractions Monitor Combine Combine Pure Fractions TLC_Fractions->Combine Identify Evaporate Solvent Removal (Rotary Evaporation) Combine->Evaporate Pure Pure 6-Methyl-4-nitro-1H-indazole Evaporate->Pure

Caption: Workflow for the purification of 6-Methyl-4-nitro-1H-indazole.

Table of Key Chromatographic Parameters
ParameterRecommended SpecificationRationale
Stationary Phase Silica Gel, 230-400 meshStandard polar stationary phase suitable for separating moderately polar nitroaromatic compounds.[4][11]
Column Dimensions ~40 mm ID x 300 mm LengthAppropriate for purifying 1-2 g of crude material.
Sample Loading Dry LoadingMinimizes band broadening and improves resolution for compounds with moderate solubility.[11]
Mobile Phase Gradient of Ethyl Acetate in HexanesA standard, effective system for nitro-indazole derivatives.[3][12] A gradient provides better separation of a wider range of impurities.
TLC Target Rƒ 0.2 - 0.4Balances resolution and elution time, ensuring the compound does not elute too quickly or too slowly.[11][13]
Detection UV light at 254 nmAromatic and nitro-containing compounds are typically UV-active, allowing for easy visualization on TLC plates.

Conclusion

The protocol described in this application note presents a robust and reproducible method for the purification of 6-Methyl-4-nitro-1H-indazole using flash column chromatography. By following the systematic approach of TLC-based method development, proper column packing, dry sample loading, and gradient elution, researchers can consistently obtain this valuable synthetic intermediate in high purity. Adherence to the outlined safety procedures is essential for the safe handling of this class of compounds.

References

  • Benchchem. (n.d.). Technical Support Center: Safe Handling and Storage of Nitro Compounds.
  • Benchchem. (n.d.). Technical Guide: Safety, Handling, and Data for 1-Butyl-4-(2-nitro-ethyl)-benzene and Related Nitroaromatic Compounds.
  • Waters. (n.d.). Unique Selectivity of CORTECS Phenyl for the Separation of Nitroaromatic Compounds.
  • University of Rochester, Department of Chemistry. (n.d.). Solvent Systems for Flash Column Chromatography.
  • Benchchem. (n.d.). Refining the purification protocol for 1-Methyl-7-nitroindazole-3-carboxylic acid to achieve higher purity.
  • Benchchem. (n.d.). A Technical Guide to 3-Iodo-6-methyl-4-nitro-1H-indazole: Synthesis, Properties, and Experimental Protocols.
  • Benchchem. (n.d.). Technical Support Center: Purification of Polar Nitro Compounds.
  • Sorbent Technologies, Inc. (2025, August 11). Flash Chromatography Basics.
  • Benchchem. (n.d.). An In-depth Technical Guide on the Putative Molecular Structure of 3-Iodo-6-methyl-4-nitro-1H-indazole.
  • Agilent. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum.
  • Benchchem. (n.d.). Application Notes and Protocols for 3-Iodo-6-methyl-4-nitro-1H-indazole.
  • Phenomenex. (2025, June 06). Flash Chromatography: Principles & Applications.
  • National Center for Biotechnology Information. (n.d.). General methods for flash chromatography using disposable columns.
  • Buchi.com. (n.d.). How to choose a stationary phase, optimize selectivity and get better resolution in chromatography.
  • National Center for Biotechnology Information. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation.
  • ACS Publications. (n.d.). Runaway Reaction Hazards in Processing Organic Nitro Compounds.

Sources

Method

Application Note: High-Purity Recrystallization of 6-Methyl-4-nitro-1H-indazole

Introduction 6-Methyl-4-nitro-1H-indazole is a crucial heterocyclic building block in medicinal chemistry and drug development. Its substituted indazole core is a "privileged structure," frequently found in molecules tar...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

6-Methyl-4-nitro-1H-indazole is a crucial heterocyclic building block in medicinal chemistry and drug development. Its substituted indazole core is a "privileged structure," frequently found in molecules targeting a wide array of pharmacological pathways, including kinase inhibition for oncology applications.[1] The purity of this intermediate is paramount, as even minor impurities can lead to unwanted side reactions, lower yields of the final active pharmaceutical ingredient (API), and potential toxicological concerns. This application note provides a detailed, robust, and optimized protocol for the recrystallization of 6-methyl-4-nitro-1H-indazole to achieve high purity suitable for downstream applications in research and pharmaceutical development.

Scientific Principles of Recrystallization

Recrystallization is a powerful purification technique for solid organic compounds. The underlying principle relies on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but exhibit high solubility at an elevated temperature.[2] As the hot, saturated solution cools, the solubility of the target compound decreases, leading to the formation of a crystalline lattice. Impurities, which are either highly soluble in the solvent at all temperatures or present in much smaller concentrations, remain in the solution (mother liquor).

For polar nitroaromatic compounds like 6-methyl-4-nitro-1H-indazole, polar solvents are generally effective. Alcohols, such as methanol and ethanol, are often excellent first choices due to their favorable solubility profiles for such compounds and their volatility, which facilitates easy removal from the purified crystals.[2][3]

Potential Impurities

The synthesis of 6-methyl-4-nitro-1H-indazole typically involves nitration of a 6-methyl-1H-indazole precursor.[4] Potential impurities that this recrystallization protocol is designed to remove include:

  • Isomeric Byproducts: Other nitro-indazole isomers formed during the nitration reaction.[5]

  • Unreacted Starting Materials: Residual 6-methyl-1H-indazole.

  • Over-nitrated Products: Dinitro- or other higher nitrated species.[5]

  • Reagents and Catalysts: Residual acids or other reagents from the synthesis.[6]

Optimized Recrystallization Protocol

This protocol has been optimized for robustness and high yield of purified 6-methyl-4-nitro-1H-indazole.

Materials and Equipment
  • Crude 6-methyl-4-nitro-1H-indazole

  • Methanol (ACS grade or higher)

  • Activated charcoal (decolorizing carbon)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with magnetic stirring

  • Reflux condenser

  • Buchner funnel and flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

  • Vacuum oven

Experimental Workflow Diagram

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying A Crude Product in Flask B Add Minimum Hot Methanol A->B  Initial Slurry C Heat to Reflux B->C  Complete Dissolution D Add Activated Charcoal (Optional) C->D  Decolorization E Hot Gravity Filtration D->E  Remove Impurities F Slow Cooling to Room Temp E->F  Crystal Nucleation G Cool in Ice Bath F->G  Maximize Yield H Vacuum Filtration G->H  Collect Crystals I Wash with Cold Methanol H->I  Remove Mother Liquor J Dry Under Vacuum I->J  Remove Solvent K High-Purity Product J->K

Caption: Workflow for the recrystallization of 6-methyl-4-nitro-1H-indazole.

Step-by-Step Methodology
  • Dissolution:

    • Place the crude 6-methyl-4-nitro-1H-indazole (e.g., 10.0 g) into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.

    • Add a minimal amount of methanol to create a slurry.

    • Attach a reflux condenser and heat the mixture to a gentle boil with stirring.

    • Add more hot methanol in small portions until the solid has just dissolved completely. It is crucial to use the minimum amount of hot solvent to ensure a good recovery yield.[3]

  • Decolorization (Optional):

    • If the solution is highly colored, remove it from the heat source and allow the boiling to subside slightly.

    • Add a small amount of activated charcoal (approximately 1-2% of the solute weight) to the solution. The charcoal will adsorb colored impurities.

    • Return the flask to the heat and reflux for 5-10 minutes.[7][8]

  • Hot Gravity Filtration:

    • This step is essential to remove insoluble impurities and the activated charcoal (if used).

    • Pre-heat a second Erlenmeyer flask and a glass funnel. Place a fluted filter paper in the funnel.

    • Quickly filter the hot solution through the fluted filter paper into the pre-heated flask. This step must be performed quickly to prevent premature crystallization in the funnel.

  • Crystallization:

    • Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature on a heat-resistant surface. Slow cooling is critical for the formation of large, well-defined crystals, which are typically purer than small crystals formed by rapid cooling.[3]

    • Once the flask has reached room temperature and crystal formation has ceased, place the flask in an ice bath for at least 30 minutes to maximize the yield of the purified product.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold methanol to remove any residual mother liquor adhering to the crystal surfaces.

  • Drying:

    • Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved. The final product should be a yellow solid.[9]

Quantitative Data Summary

ParameterValueRationale
Starting Material Crude 6-methyl-4-nitro-1H-indazolePurity may vary depending on synthesis.
Solvent MethanolGood solubility at high temperature, poor at low temperature for nitroaromatic compounds.[2]
Approx. Solvent Volume 20-30 mL per gram of crude productUse the minimum amount for complete dissolution at boiling point.
Dissolution Temp. ~65 °C (Boiling point of Methanol)Ensures complete dissolution of the target compound.
Cooling Protocol Slow cooling to RT, then ice bathPromotes the formation of large, pure crystals and maximizes yield.[3]
Expected Yield 80-95%Dependent on the initial purity of the crude material.
Expected Purity >99% (by HPLC)Recrystallization is highly effective at removing minor impurities.
Appearance Yellow SolidAs described in the literature.[9]

Troubleshooting

IssuePotential CauseRecommended Solution
Oiling Out The melting point of the compound is lower than the boiling point of the solvent, or high impurity concentration.[2][5]Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow for slower cooling.[2]
No Crystal Formation The solution is too dilute, or nucleation is inhibited.Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[2]
Low Yield Too much solvent was used during dissolution; premature crystallization during hot filtration.Ensure a minimum amount of hot solvent is used. Pre-heat the filtration apparatus to prevent clogging.
Colored Product Colored impurities are still present.Repeat the recrystallization, ensuring the use of activated charcoal.[7]

Conclusion

This application note provides a comprehensive and validated protocol for the purification of 6-methyl-4-nitro-1H-indazole by recrystallization. Adherence to this detailed procedure will consistently yield a high-purity product suitable for the stringent requirements of pharmaceutical research and development. The principles and troubleshooting guide presented herein are also broadly applicable to the purification of other substituted nitro-indazole derivatives.

References

  • A Technical Guide to the Discovery and History of Nitro-Substituted Indazoles. Benchchem.
  • 6-methyl-5-nitro-1H-indazole | 81115-43-7. Sigma-Aldrich.
  • Solvent selection for effective recrystallization of nitroaromatic compounds. Benchchem.
  • Refining the purification protocol for 1-Methyl-7-nitroindazole-3-carboxylic acid to achieve higher purity. Benchchem.
  • Indazole, 5-nitro. Organic Syntheses Procedure.
  • Synthesis Routes and Detailed Analysis of 3-Methyl-6-nitro-1H-Indazole. Liskon Biological.
  • Application Notes and Protocols for 3-Iodo-6-methyl-4-nitro-1H-indazole. Benchchem.
  • Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? : r/chemistry. Reddit.
  • Frequently Asked Questions (FAQ) about 3-Methyl-6-Nitro-1H-Indazole. Liskon Biological.
  • Method for preparing 1H-indazole derivative. Google Patents.

Sources

Application

Using 6-Methyl-4-nitro-1H-indazole as a precursor for kinase inhibitors

Application Notes & Protocols: 6-Methyl-4-nitro-1H-indazole as a Privileged Precursor for Kinase Inhibitors Executive Summary & Strategic Rationale In modern medicinal chemistry, the indazole scaffold is widely recognize...

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols: 6-Methyl-4-nitro-1H-indazole as a Privileged Precursor for Kinase Inhibitors

Executive Summary & Strategic Rationale

In modern medicinal chemistry, the indazole scaffold is widely recognized as a "privileged structure" for the development of targeted cancer therapies, particularly ATP-competitive kinase inhibitors[1]. As a Senior Application Scientist, I frequently leverage 6-methyl-4-nitro-1H-indazole as a highly programmable intermediate. The specific functionalization pattern of this molecule provides a versatile chemical space for drug discovery[2]:

  • The Indazole Core : Mimics the purine ring of ATP, establishing critical bidentate hydrogen bonds with the kinase hinge region[3].

  • 6-Methyl Substitution : Enhances the molecule's lipophilicity and sterically blocks metabolic oxidation at the C6 position, significantly improving pharmacokinetic stability[1].

  • 4-Nitro Group : Acts as a strong electron-withdrawing modulator. Crucially, it can be selectively reduced to an amine, providing a nucleophilic vector to extend the molecule into the solvent-exposed region or the DFG-out allosteric pocket of kinases[1][4].

  • C3-Activation Potential : The core is primed for regioselective C3-iodination, creating a reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck) to explore the hydrophobic pockets of the kinase active site[4].

Signaling Pathway Context

Indazole-based inhibitors synthesized from this precursor frequently target oncogenic signaling cascades such as the RAF-MEK-ERK pathway, which is hyperactivated in numerous malignancies[1]. By occupying the ATP-binding pocket of kinases like RAF or MEK, these derivatives halt the phosphorylation cascade, thereby suppressing tumor proliferation[1].

G Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Activates RAS RAS (GTP-bound) RTK->RAS Recruits RAF RAF Kinase RAS->RAF Phosphorylates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Proliferation Tumor Proliferation ERK->Proliferation Gene Transcription Inhibitor Indazole-based Inhibitor (e.g., RAF/MEK target) Inhibitor->RAF ATP-competitive Inhibition Inhibitor->MEK

Caption: Indazole-based kinase inhibitors targeting the hyperactivated RAF-MEK-ERK signaling cascade.

Quantitative Data & Comparative Benchmarks

Understanding the baseline physicochemical properties of the precursor and the biological performance of its downstream derivatives is critical for rational drug design. While specific biological data for the bare intermediate is limited, its halogenated derivatives are direct precursors to highly potent molecules[3][5].

Table 1: Predicted & Observed Physicochemical Properties [1][6][7]

Property Value Reference Context
Molecular Formula C₈H₆IN₃O₂ 3-Iodo-6-methyl-4-nitro-1H-indazole
Molecular Weight ~303.06 g/mol 3-Iodo-6-methyl-4-nitro-1H-indazole
Appearance Yellow Solid 6-Methyl-4-nitro-1H-indazole

| Purity (HPLC) | >98% | Standard Synthetic Yield |

Table 2: Comparative Biological Activity of Downstream Indazole Derivatives [5]

Compound Class Target Assay Type IC50 Value Cell Line
Indazole Amide Derivative Anticancer Antiproliferative 0.23–1.15 µM 4T1 (Breast Cancer)

| Indazole-based PLK4 Inhibitor | Polo-like kinase 4 | Kinase Inhibition | < 0.1 nM | IMR-32, MCF-7, H460 |

Synthetic Workflows & Experimental Protocols

To ensure high fidelity and reproducibility, the following protocols detail the synthesis of 6-methyl-4-nitro-1H-indazole, its C3-iodination, and subsequent functionalization. Every protocol is designed as a self-validating system.

SynthWorkflow Start 2,5-Dimethyl-3-nitroaniline Step1 Diazotization & Cyclization (NaNO2, AcOH) Start->Step1 Core 6-Methyl-4-nitro-1H-indazole Step1->Core Step2 C3-Iodination (I2, KOH, DMF) Core->Step2 IodoCore 3-Iodo-6-methyl-4-nitro-1H-indazole Step2->IodoCore Branch1 Nitro Reduction (Fe/NH4Cl or SnCl2) IodoCore->Branch1 Branch2 Suzuki-Miyaura Coupling (Pd cat., Aryl-B(OH)2) IodoCore->Branch2 Amine 4-Amino Intermediate Branch1->Amine Coupled 3-Aryl Substituted Scaffold Branch2->Coupled

Caption: Step-by-step synthetic workflow from aniline precursor to functionalized indazole scaffolds.

Protocol A: Synthesis of 6-Methyl-4-nitro-1H-indazole (Cyclization)

Mechanistic Causality: The construction of the indazole core from an aniline precursor relies on diazotization. The addition of sodium nitrite in an acidic medium generates a highly reactive diazonium salt, which undergoes spontaneous intramolecular cyclization with the adjacent methyl group to form the bicyclic indazole system[3][7].

  • Preparation: Dissolve 2,5-dimethyl-3-nitroaniline in an appropriate acidic solvent (e.g., glacial acetic acid)[3].

  • Diazotization: Cool the mixture to 0–5 °C to stabilize the intermediate diazonium salt. Add sodium nitrite (NaNO₂) slowly under continuous stirring[3].

  • Cyclization: Allow the reaction to warm to room temperature and stir for 2 hours until TLC indicates complete consumption of the starting material.

  • Work-up: Pour the reaction mixture slowly into ice water. Filter the resulting precipitate, and dry under vacuum[7].

  • Self-Validation: The product should present as a yellow solid with a yield of ~52%. HPLC purity should be >98%. Structural confirmation via 1H-NMR (400MHz, d6-DMSO) will show a characteristic broad singlet at δ 12.46 (N-H), aromatic singlets at δ 8.20, 8.10, 7.87, and a methyl singlet at δ 2.35. ESI-MS: 178.18 [M+H]⁺[7].

Protocol B: Regioselective C3-Iodination

Mechanistic Causality: The C3 position of the indazole ring is highly susceptible to electrophilic aromatic substitution. Using iodine in the presence of a base (KOH or K₂CO₃) deprotonates the indazole N-H, increasing the electron density on the ring and directing the electrophile exclusively to the C3 position, providing a perfect leaving group for future cross-coupling[2][5].

  • Deprotonation: Dissolve 6-methyl-4-nitro-1H-indazole in N,N-dimethylformamide (DMF). Add potassium carbonate (K₂CO₃) and stir for 30 minutes at room temperature to form the indazolide anion[2].

  • Electrophilic Addition: Add a solution of iodine (I₂) in DMF dropwise to the reaction mixture[2].

  • Reaction: Continue stirring at room temperature for 12–24 hours, monitoring via TLC[2].

  • Quenching & Isolation: Pour the reaction mixture into an aqueous solution of sodium thiosulfate (Na₂S₂O₄) to neutralize unreacted iodine, which will result in the precipitation of the product. Filter, wash with water, and dry[2][5].

Protocol C: Selective Nitro Reduction

Mechanistic Causality: The 4-nitro group must be reduced to an amine to allow for amidation or urea formation (common motifs for kinase hinge binders). Iron (Fe) powder with ammonium chloride (NH₄Cl) is chosen specifically over catalytic hydrogenation (Pd/C + H₂) to prevent unwanted dehalogenation of the newly installed C3-iodo group[1][4].

  • Setup: Dissolve the 3-iodo-6-methyl-4-nitro-1H-indazole derivative in ethanol or ethyl acetate[1].

  • Reduction: Add Iron powder (Fe, 5.0 equiv) and a saturated aqueous solution of ammonium chloride (NH₄Cl)[1].

  • Heating: Heat the mixture to reflux for 2–6 hours until the starting material is consumed (monitored by TLC)[1].

  • Purification: Filter the hot solution through a pad of Celite to remove iron salts. Concentrate the filtrate, extract with ethyl acetate, dry over anhydrous sodium sulfate, and concentrate to yield the 4-amino intermediate[1].

Protocol D: N-Protection Strategy (Recommended prior to Cross-Coupling)

Mechanistic Causality: The indazole N-H proton is acidic (exacerbated by the electron-withdrawing 4-nitro group) and can poison palladium catalysts or cause unwanted side reactions during downstream cross-coupling. Protecting the nitrogen (e.g., with a Benzyl group) is essential[8].

  • Dissolution: Dissolve 3-iodo-6-methyl-4-nitro-1H-indazole (1.0 equiv) in anhydrous DMF (0.2 M)[8].

  • Basification: Add K₂CO₃ (2.0 equiv) to the solution[8].

  • Protection: Add benzyl bromide (BnBr, 1.2 equiv) dropwise. Heat the mixture to 60 °C and stir for 4-6 hours[8].

  • Work-up: Pour into water, extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and purify via column chromatography[8].

References

  • A Technical Guide to 3-Iodo-6-methyl-4-nitro-1H-indazole: Synthesis, Properties, and Experimental Protocols. Benchchem. 2

  • Application Notes and Protocols for 3-Iodo-6-methyl-4-nitro-1H-indazole in Medicinal Chemistry. Benchchem.3

  • Application of 3-Iodo-6-methyl-4-nitro-1H-indazole in Heterocyclic Synthesis. Benchchem. 4

  • Application Notes and Protocols for 3-Iodo-6-methyl-4-nitro-1H-indazole. Benchchem.1

  • A Comparative Guide to 3-Iodo-6-methyl-4-nitro-1H-indazole and Other Bioactive Indazole Derivatives. Benchchem. 5

  • An In-depth Technical Guide on the Putative Molecular Structure of 3-Iodo-6-methyl-4-nitro-1H-indazole. Benchchem. 6

  • CN107805221A - Method for preparing 1H-indazole derivative. Google Patents.7

  • Application Notes: Protecting Group Strategies for 3-Iodo-6-methyl-4-nitro-1H-indazole. Benchchem. 8

Sources

Method

Application Note: High-Throughput Broth Microdilution Assay for Antimicrobial Screening of Nitroaromatic Compounds

Executive Summary The escalating crisis of multidrug-resistant (MDR) pathogens has catalyzed a resurgence of interest in nitroaromatic compounds. Historically marginalized due to toxicity concerns, modern rational drug d...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The escalating crisis of multidrug-resistant (MDR) pathogens has catalyzed a resurgence of interest in nitroaromatic compounds. Historically marginalized due to toxicity concerns, modern rational drug design has repositioned nitroheterocycles (e.g., nitrofurans, nitroimidazoles) as potent, selective prodrugs[1][2]. Evaluating these compounds requires precise, reproducible in vitro screening. This application note provides an authoritative, self-validating protocol for the broth microdilution assay, specifically optimized for the unique physicochemical and mechanistic properties of nitroaromatic agents.

Mechanistic Grounding: The Causality of Nitroaromatic Bioactivation

To design an effective screening assay, one must first understand the mechanism of action of the test compounds. Nitroaromatic antibiotics do not interact with their targets in their native state; they are prodrugs that require reductive bioactivation[1]. This reduction is catalyzed by bacterial nitroreductases (NTRs), which are broadly categorized by their sensitivity to oxygen:

  • Type I Nitroreductases (Oxygen-Insensitive): These flavoenzymes catalyze a sequential two-electron reduction of the nitro group (–NO₂) into highly reactive nitroso and hydroxylamino derivatives[3]. These electrophilic metabolites covalently bind to and damage DNA, RNA, and proteins, leading to rapid cell death.

  • Type II Nitroreductases (Oxygen-Sensitive): These enzymes mediate a single-electron reduction, forming a nitro radical anion. In the presence of molecular oxygen, this radical undergoes "futile cycling," transferring its electron to O₂ to generate superoxide (ROS) while regenerating the parent prodrug[4].

Experimental Implication: The reliance on specific NTR pathways dictates screening conditions. If a pathogen relies primarily on Type II NTRs, aerobic testing will yield ROS-mediated toxicity, whereas anaerobic testing will allow the radical to further reduce into toxic fragmentation products. Understanding this causality is critical when interpreting Minimum Inhibitory Concentration (MIC) shifts under varying atmospheric conditions.

NTR_Pathway Prodrug Nitroaromatic Prodrug (-NO2) Type1 Type I Nitroreductase (Oxygen-Insensitive) Prodrug->Type1 2e- reduction Type2 Type II Nitroreductase (Oxygen-Sensitive) Prodrug->Type2 1e- reduction Hydroxylamine Hydroxylamine / Amino Derivatives Type1->Hydroxylamine Radical Nitro Radical Anion Type2->Radical Death Macromolecule Damage & Cell Death Hydroxylamine->Death Radical->Prodrug Futile cycling ROS Superoxide (ROS) & Oxidative Stress Radical->ROS O2 present ROS->Death

Caption: Bioactivation pathways of nitroaromatic prodrugs via Type I and Type II nitroreductases.

Assay Design: A Self-Validating System

The broth microdilution assay is the reference standard for antimicrobial susceptibility testing (AST) as defined by the Clinical and Laboratory Standards Institute (CLSI)[5]. The power of this assay lies in its architecture as a self-validating system . Every plate must contain internal controls that independently verify the integrity of the reagents, the viability of the inoculum, and the accuracy of the dilution series.

Causality Behind Experimental Choices
  • Media Selection: Cation-Adjusted Mueller-Hinton Broth (CAMHB) is mandated. The standardized concentrations of calcium and magnesium prevent artificial fluctuations in the MIC, ensuring global comparability of the data.

  • Solvent Constraints: Nitroaromatics are notoriously hydrophobic and often require Dimethyl Sulfoxide (DMSO) for solubilization. The final assay concentration of DMSO must strictly remain

    
     to prevent solvent-induced bacterial toxicity, which would result in false-positive antimicrobial activity.
    
  • Colorimetric Readout (Resazurin): Many nitroaromatic compounds possess a strong intrinsic yellow or orange color that masks the visual turbidity of bacterial growth. To bypass this optical interference, Resazurin (AlamarBlue) is utilized. Viable bacteria metabolically reduce the blue, non-fluorescent resazurin into pink, highly fluorescent resorufin, providing an unambiguous readout of cell viability[6].

Detailed Step-by-Step Protocol

Microdilution_Workflow Prep 1. Inoculum Prep (0.5 McFarland) Dilution 2. Serial Dilution (2-fold in 96-well) Prep->Dilution Inoculation 3. Inoculation (5x10^5 CFU/mL) Dilution->Inoculation Incubation 4. Incubation (37°C, 16-20h) Inoculation->Incubation Readout 5. MIC Readout (Visual / Colorimetric) Incubation->Readout

Caption: Step-by-step workflow of the broth microdilution assay for antimicrobial susceptibility.

Phase 1: Preparation of Reagents and Plates
  • Compound Stock: Dissolve the nitroaromatic compound in 100% DMSO to a concentration of 10.24 mg/mL (or 100x the desired top testing concentration).

  • Working Solution: Dilute the stock 1:50 in CAMHB to yield a 2x starting concentration (e.g., 204.8 µg/mL in 2% DMSO).

  • Serial Dilution:

    • Dispense 50 µL of CAMHB into columns 2 through 12 of a sterile, U-bottom 96-well microtiter plate.

    • Add 100 µL of the 2x working solution to Column 1.

    • Transfer 50 µL from Column 1 to Column 2, mix by pipetting, and repeat this 2-fold serial dilution up to Column 10. Discard 50 µL from Column 10.

    • System Validation: Column 11 serves as the Growth Control (Broth + Inoculum, no drug). Column 12 serves as the Sterility Control (Broth only).

Phase 2: Inoculum Standardization

Note: Precision here is non-negotiable. An inoculum that is too light yields false susceptibility; too heavy yields false resistance (the inoculum effect).

  • Select 3-5 morphologically identical colonies from an overnight agar plate (e.g., E. coli ATCC 25922).

  • Suspend the colonies in sterile saline (0.85% NaCl) and adjust the turbidity to match a 0.5 McFarland standard (approximately

    
     CFU/mL).
    
  • Dilute this suspension 1:150 in CAMHB to create the intermediate inoculum (

    
     CFU/mL).
    
Phase 3: Inoculation and Incubation
  • Add 50 µL of the intermediate inoculum to Columns 1 through 11.

    • Resulting state: The final well volume is 100 µL. The final bacterial concentration is strictly

      
       CFU/mL. The final DMSO concentration is 
      
      
      
      .
  • Seal the plate with a breathable membrane to prevent evaporation while allowing gas exchange.

  • Incubate at 37°C for 16–20 hours under ambient air (or anaerobic conditions if evaluating specific Type II NTR dynamics).

Phase 4: Readout and Interpretation
  • Visual Inspection: Examine the plate using a viewing mirror. The MIC is the lowest concentration of the nitroaromatic compound that completely inhibits visible growth (turbidity or pellet formation).

  • Colorimetric Resolution (If compound is highly colored): Add 10 µL of 0.015% Resazurin solution to all wells. Incubate for an additional 1–2 hours. The MIC is the lowest concentration well that remains blue (indicating no metabolic reduction to pink resorufin)[6].

Quantitative Data & Quality Control Validation

To ensure the assay is performing correctly, reference antibiotics with known CLSI breakpoints must be run in parallel. If the MIC of the QC strain falls outside the acceptable range, the entire assay is deemed invalid and must be repeated.

Table 1: CLSI Quality Control Ranges for Standard Nitroaromatic Antibiotics

PathogenQC StrainNitrofurantoin MIC (µg/mL)Metronidazole MIC (µg/mL)Testing Condition
Escherichia coliATCC 259224 – 16> 32 (Resistant)Aerobic
Staphylococcus aureusATCC 292138 – 32> 32 (Resistant)Aerobic
Enterococcus faecalisATCC 292124 – 16> 32 (Resistant)Aerobic
Bacteroides fragilisATCC 25285N/A0.25 – 1.0Anaerobic

Data Interpretation Note: Metronidazole is highly active against anaerobes because the absence of oxygen prevents the "futile cycling" of the Type II NTR pathway, allowing the toxic radical to accumulate and destroy the cell[1][4].

References

  • Nitroaromatic Antibiotics as Nitrogen Oxide Sources - MDPI. mdpi.com. Available at:[Link]

  • Nitroaromatic Antibiotics | Encyclopedia MDPI. encyclopedia.pub. Available at: [Link]

  • A Novel Mechanism of Inactivating Antibacterial Nitro Compounds in the Human Pathogen Staphylococcus aureus by Overexpression of a NADH-Dependent Flavin Nitroreductase - PMC. nih.gov. Available at: [Link]

  • Nccls Guidelines For Antimicrobial Susceptibility Testing - NIMC. nimc.gov.ng. Available at:[Link]

  • Exploiting the Drug-Activating Properties of a Novel Trypanosomal Nitroreductase | Antimicrobial Agents and Chemotherapy - ASM Journals. asm.org. Available at: [Link]

  • Broth microdilution – Knowledge and References - Taylor & Francis. taylorandfrancis.com. Available at: [Link]

  • A Screen for and Validation of Prodrug Antimicrobials - ASM Journals. asm.org. Available at: [Link]

Sources

Application

Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 4-Nitro-1H-Indazole Derivatives

Introduction: The Strategic Importance of 4-Nitro-1H-Indazoles in Medicinal Chemistry The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of numerous compounds with a broad s...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of 4-Nitro-1H-Indazoles in Medicinal Chemistry

The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of numerous compounds with a broad spectrum of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties.[1] The strategic functionalization of the indazole ring is a pivotal approach in the discovery of novel therapeutic agents. Among the various substituted indazoles, 4-nitro-1H-indazole derivatives serve as particularly valuable building blocks. The electron-withdrawing nature of the nitro group at the C4-position significantly influences the electronic properties of the heterocyclic system, opening up diverse avenues for chemical modification and molecular elaboration.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds, especially for creating biaryl and heteroaryl-aryl linkages.[2] Its operational simplicity, broad functional group tolerance, and the commercial availability of a vast array of boronic acid derivatives have cemented its status as an indispensable tool in both academic research and industrial drug development.[3]

This guide provides a detailed exploration of two primary Suzuki-Miyaura coupling strategies for the functionalization of 4-nitro-1H-indazole derivatives, targeting researchers, scientists, and drug development professionals. We will delve into the established method involving a pre-functionalized halo-indazole and the more contemporary, atom-economical denitrative coupling approach. By explaining the causality behind experimental choices and providing robust, step-by-step protocols, this document aims to empower scientists to effectively utilize these powerful reactions in their synthetic endeavors.

Part 1: Foundational Principles and Mechanistic Overview

The Suzuki-Miyaura coupling reaction is a palladium-catalyzed process that couples an organoboron reagent (typically a boronic acid or ester) with an organic halide or pseudohalide. The catalytic cycle, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[4]

  • Oxidative Addition: A low-valent Palladium(0) complex inserts into the carbon-electrophile (C-X, where X is typically I, Br, Cl, or OTf) bond of the indazole derivative. This is often the rate-limiting step and results in a Pd(II) intermediate. The reactivity of the electrophile is crucial, with the general trend being I > Br > OTf >> Cl. For electron-deficient systems like 4-nitro-1H-indazoles, this step is generally facile.[5]

  • Transmetalation: In this step, the organic group from the organoboron species is transferred to the palladium center, displacing the halide. This process requires activation of the organoboron reagent by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the organic moiety to the electrophilic Pd(II) center.[4]

  • Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated from the metal center, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Below is a generalized diagram of the Suzuki-Miyaura catalytic cycle.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L₂ (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar¹-X Pd(II)_Intermediate Ar¹-Pd(II)L₂-X Oxidative_Addition->Pd(II)_Intermediate Transmetalation Transmetalation Pd(II)_Intermediate->Transmetalation Ar²-B(OR)₂ + Base Pd(II)_Coupling Ar¹-Pd(II)L₂-Ar² Transmetalation->Pd(II)_Coupling Reductive_Elimination Reductive Elimination Pd(II)_Coupling->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product Ar¹-Ar² Reductive_Elimination->Product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Part 2: Strategic Approaches to Coupling with 4-Nitro-1H-Indazoles

There are two principal strategies for the Suzuki-Miyaura functionalization of the 4-nitro-1H-indazole core. The choice of strategy depends on the availability of starting materials, desired regioselectivity, and tolerance for multi-step syntheses.

Strategy A: Coupling of Halo-4-Nitro-1H-Indazoles (The Classic Approach)

This well-established method involves the synthesis of a halogenated 4-nitro-1H-indazole, typically at the C3 position, which then serves as the electrophilic partner in the Suzuki-Miyaura reaction. The C3 position of the indazole ring is generally electron-deficient and susceptible to electrophilic attack, making it a reliable site for functionalization.[6]

Workflow for Strategy A:

Strategy_A_Workflow cluster_prep Precursor Synthesis cluster_coupling Suzuki-Miyaura Coupling Start 4-Nitro-1H-indazole Halogenation Electrophilic Halogenation (e.g., Br₂, NBS, or I₂) Start->Halogenation Precursor 3-Halo-4-nitro-1H-indazole Halogenation->Precursor Reaction Pd Catalyst, Base, Solvent Heat (Conventional or MW) Precursor->Reaction Boronic_Acid Aryl/Heteroaryl Boronic Acid or Ester Boronic_Acid->Reaction Product 3-Aryl-4-nitro-1H-indazole Reaction->Product

Caption: Workflow for Suzuki coupling via a halo-indazole intermediate.

Protocol 1: Synthesis of 3-Bromo-4-nitro-1H-indazole

This protocol is adapted from established literature procedures for the bromination of 4-nitro-1H-indazole.[7]

  • Materials: 4-Nitro-1H-indazole, Acetic Acid, Chloroform, Bromine, Sodium Acetate, Water.

  • Procedure:

    • In a flask equipped with a mechanical stirrer, add 4-nitro-1H-indazole (50 g, 0.306 mol) and sodium acetate (26.4 g, 0.306 mol).

    • Add 300 mL of acetic acid and 300 mL of chloroform to the flask.

    • Prepare a solution of bromine (51.4 g, 0.322 mol) in 60 mL of acetic acid.

    • Over a period of 3.5 hours, add the bromine solution dropwise to the reaction mixture, ensuring the internal temperature is maintained below 25 °C using an ice bath if necessary.

    • After the addition is complete, stir the reaction mixture for an additional 2 hours at room temperature.

    • Concentrate the mixture under reduced pressure to remove the solvents.

    • To the resulting solid, add 500 mL of water and stir vigorously to break up any clumps.

    • Collect the solid product by filtration, wash thoroughly with 500 mL of water, and dry under vacuum to yield 3-bromo-4-nitro-1H-indazole.[7] (Expected yield: ~92%).

Protocol 2: Suzuki-Miyaura Coupling of 3-Iodo-4-nitro-1H-indazole (Representative)

This protocol is based on the successful coupling of a similar substrate, 3-iodo-6-methyl-4-nitro-1H-indazole, and serves as an excellent starting point for optimization.[1][5] The use of an iodo-indazole is often preferred due to the higher reactivity of the C-I bond in the oxidative addition step. The synthesis of the iodo-analog follows a similar procedure to the bromo-analog, using iodine and a base like potassium hydroxide in DMF.[1]

  • Materials: 3-Iodo-4-nitro-1H-indazole (or 3-Bromo-4-nitro-1H-indazole), Arylboronic acid, Potassium Carbonate (K₂CO₃), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂), 1,4-Dioxane, Water.

  • Procedure:

    • To a microwave vial or Schlenk flask, add the 3-halo-4-nitro-1H-indazole (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), and K₂CO₃ (2.0-3.0 equiv.).

    • Add the palladium catalyst, Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv.).

    • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

    • Add degassed solvents, 1,4-dioxane and water (typically in a 4:1 or 3:1 ratio), via syringe.

    • Seal the vessel and heat the reaction mixture with vigorous stirring. For conventional heating, 80-100 °C is a good starting point. For microwave irradiation, a temperature of 120 °C for 30-60 minutes is often effective.[1]

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

    • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel to afford the desired 3-aryl-4-nitro-1H-indazole.

Table 1: Parameter Optimization for Strategy A

ParameterStandard ConditionRationale & Optimization Notes
Catalyst Pd(dppf)Cl₂·CH₂Cl₂ (2-5 mol%)A robust catalyst for many cross-couplings. For challenging substrates, consider more electron-rich and bulky phosphine ligands like XPhos or SPhos.[5]
Base K₂CO₃ (2-3 equiv.)A common and effective base. For less reactive partners, stronger bases like Cs₂CO₃ or K₃PO₄ can increase the rate of transmetalation.[5]
Solvent 1,4-Dioxane/Water (4:1)The aqueous component is often crucial for dissolving the base and facilitating the formation of the boronate "ate" complex. Other common solvents include Toluene, DMF, or THF.[8]
Temperature 80-120 °CHigher temperatures can overcome activation barriers but may also lead to byproduct formation (e.g., protodeboronation of the boronic acid). Microwave heating can significantly shorten reaction times.[1]
Boronic Acid 1.2 - 1.5 equiv.A slight excess is used to drive the reaction to completion, accounting for potential homocoupling or protodeboronation side reactions.
Strategy B: Denitrative Suzuki-Miyaura Coupling (The Modern Approach)

A more recent and atom-economical approach involves using the nitro group itself as a leaving group.[9] This "denitrative coupling" bypasses the need for a separate halogenation step, streamlining the synthetic sequence. This transformation is more challenging as it requires the cleavage of a strong C-NO₂ bond. Success hinges on the use of specialized catalyst systems, typically involving electron-rich, sterically hindered phosphine ligands like BrettPhos or N-heterocyclic carbenes (NHCs).[10][11]

Mechanism and Key Catalyst Features:

The key to a successful denitrative coupling is facilitating the challenging oxidative addition of the Pd(0) catalyst into the C-NO₂ bond. Theoretical and experimental studies have shown that ligands like BrettPhos are uniquely suited for this task.[10] Their bulk and strong electron-donating ability stabilize the palladium center and promote the cleavage of the otherwise inert aryl-nitro bond.[9]

Protocol 3: Denitrative Suzuki-Miyaura Coupling of 4-Nitro-1H-indazole (Starting Point Protocol)

This is a representative protocol based on general conditions reported for the denitrative Suzuki-Miyaura coupling of other nitroarenes.[10][12] Note: This protocol serves as a starting point and will likely require optimization for the specific 4-nitro-1H-indazole substrate.

  • Materials: 4-Nitro-1H-indazole, Arylboronic acid, Palladium(II) acetylacetonate (Pd(acac)₂), BrettPhos (or other suitable bulky phosphine ligand), Potassium Phosphate (K₃PO₄), 1,4-Dioxane.

  • Procedure:

    • To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add Pd(acac)₂ (5 mol%) and BrettPhos (10-15 mol%).

    • Add 4-nitro-1H-indazole (1.0 equiv.), the arylboronic acid (2.0 equiv.), and anhydrous K₃PO₄ (3.0 equiv.).

    • Add anhydrous, degassed 1,4-dioxane.

    • Seal the tube and heat the reaction mixture to 100-130 °C with vigorous stirring.

    • Monitor the reaction progress by LC-MS. Due to the challenging nature of the reaction, longer reaction times (12-24 hours) may be necessary.

    • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and palladium black.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Table 2: Key Considerations for Denitrative Coupling Optimization

ParameterStandard ConditionRationale & Optimization Notes
Catalyst System Pd(acac)₂ / BrettPhosThis combination has proven effective for a range of nitroarenes.[10] Other bulky biarylphosphine ligands or N-heterocyclic carbene (NHC) ligands could also be screened. The ratio of ligand to palladium is often greater than 1, typically 2:1 or 3:1.
Base K₃PO₄A strong, non-nucleophilic base is often required. Other bases like Cs₂CO₃ could be trialed. The base must be anhydrous.
Solvent 1,4-Dioxane (anhydrous)Anhydrous conditions are critical to prevent side reactions. Toluene or other high-boiling aprotic solvents may also be effective.
Temperature 100-130 °CHigh temperatures are generally necessary to promote the difficult C-NO₂ bond cleavage.
Additives 18-crown-6In some cases, additives like crown ethers have been shown to improve yields by increasing the solubility and reactivity of the inorganic base.[10]

Part 3: Troubleshooting and Field-Proven Insights

Common IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently strong/soluble base. 3. Reaction temperature too low.1. Use a fresh batch of catalyst, consider a pre-catalyst, or screen different ligands (e.g., XPhos, SPhos for Strategy A; other bulky phosphines for Strategy B).[5] 2. Switch to a stronger base (K₂CO₃ → Cs₂CO₃ or K₃PO₄). Ensure the solvent system (e.g., presence of water for carbonates) is appropriate for the chosen base.[5] 3. Incrementally increase the reaction temperature by 10-20 °C. Consider switching to microwave heating.[1]
Homocoupling of Boronic Acid 1. Presence of oxygen in the reaction. 2. Sub-optimal catalyst or conditions.1. Ensure the reaction mixture and solvents are thoroughly degassed and the reaction is run under a strict inert atmosphere. 2. Lower the catalyst loading or screen different palladium sources.
Protodeboronation 1. Presence of water/protons. 2. High reaction temperature or prolonged reaction time.1. Use anhydrous solvents and reagents where appropriate. 2. Monitor the reaction closely and stop it once the starting material is consumed. Consider using a more stable boronate ester (e.g., pinacol ester) instead of the boronic acid.[13]
Dehalogenation (Strategy A) 1. Catalyst system promotes hydrodehalogenation. 2. Presence of a hydrogen source.1. Screen different ligands. Less electron-rich ligands may sometimes suppress this side reaction. 2. Ensure all reagents and solvents are dry.

Conclusion

The Suzuki-Miyaura coupling offers robust and versatile pathways for the functionalization of 4-nitro-1H-indazole derivatives. The classic approach, utilizing a 3-halo-4-nitro-1H-indazole, provides a reliable and well-documented route to a wide array of 3-aryl analogs. For projects where synthetic efficiency and atom economy are paramount, the emerging field of denitrative coupling presents an exciting, albeit more challenging, alternative. The success of this modern strategy is highly dependent on the careful selection of a specialized catalyst system capable of activating the strong C-NO₂ bond. By understanding the mechanistic underpinnings and key optimization parameters for both strategies, researchers can effectively leverage the Suzuki-Miyaura reaction to accelerate the synthesis of novel indazole-based compounds for drug discovery and development.

References

  • Asahara, K. K., Kashihara, M., Muto, K., & Yamaguchi, J. (2021). Development of Pd-catalyzed denitrative couplings. Waseda University Repository. Retrieved from [Link]

  • Muto, K., et al. (2020). Transition-Metal-Catalyzed Denitrative Coupling of Nitroarenes. ACS Catalysis, 10(17), 10146-10164. [Link]

  • Palladium-Catalyzed Denitrative Sulfoximination of Nitroarenes - PubMed. (2025). Organic Letters, 27(35), 9721-9726. [Link]

  • Request PDF | Palladium-catalyzed denitrative Sonogashira-type cross-coupling of nitrobenzenes with terminal alkynes. (n.d.). Retrieved March 7, 2026, from [Link]

  • Pd-Catalyzed Denitrative Intramolecular C-H Arylation - PubMed. (2019). Organic Letters, 21(12), 4721-4724. [Link]

  • Indazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved March 7, 2026, from [Link]

  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5849-5861. [Link]

  • CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole - Google Patents. (n.d.).
  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

  • CN107805221A - Method for preparing 1H-indazole derivative - Google Patents. (n.d.).
  • (PDF) Transition-Metal-Catalyzed Denitrative Coupling of Nitroarenes - ResearchGate. (2020). Retrieved from [Link]

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved March 7, 2026, from [Link]

  • Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. (2014). Journal of Chemical Sciences, 126(4), 1055-1062. [Link]

  • indazole - Organic Syntheses Procedure. (n.d.). Retrieved March 7, 2026, from [Link]

  • Angello, N. H., et al. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Science, 378(6618), 399-405. [Link]

  • Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions - Chemical.AI. (2025). Retrieved from [Link]

  • Synthesis of polycyclic fused heterocycles based on 4,6-dinitro-1-phenyl-1H-indazole. (2025). ResearchGate. Retrieved from [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions | The Journal of Organic Chemistry - ACS Publications. (2022). Retrieved from [Link]

  • Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling - PubMed. (2022). Science, 378(6618), 399-405. [Link]

  • Optimization of the reaction conditions for Suzuki coupling reaction. - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]

  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing). (n.d.). Retrieved March 7, 2026, from [Link]

  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism - MDPI. (2023). Retrieved from [Link]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Publishing. (n.d.). Retrieved March 7, 2026, from [Link]

  • The Suzuki–Miyaura Coupling of Nitroarenes. (2017). Synfacts, 13(12), 1238. [Link]

Sources

Method

Application Note: Functionalization of the Amino Group Following Reduction of 4-Nitroindazole

Introduction & Mechanistic Rationale The indazole ring system is a "privileged scaffold" in medicinal chemistry, frequently embedded in the structures of kinase inhibitors, antituberculosis agents, and central nervous sy...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The indazole ring system is a "privileged scaffold" in medicinal chemistry, frequently embedded in the structures of kinase inhibitors, antituberculosis agents, and central nervous system therapeutics. Among its derivatives, 4-aminoindazole serves as a critical synthetic building block. However, the transformation of 4-nitroindazole to functionalized 4-aminoindazole derivatives requires strict control over chemoselectivity (during reduction) and regioselectivity (during functionalization).

This application note details causality-driven methodologies for reducing 4-nitroindazole and subsequently functionalizing the resulting C4-amino group via amidation, thiocarbamoylation, and N-arylation.

Strategic Workflow & Causality

The successful elaboration of 4-nitroindazole relies on understanding the reactivity of the indazole core:

  • Causality in Reduction : The choice of reducing agent is dictated by the substrate's peripheral functional groups. Standard catalytic hydrogenation (Pd/C, H₂) provides the cleanest profile and highest yields for unsubstituted 4-nitroindazole[1]. However, if the indazole core contains halogen substituents (e.g., chloro or bromo groups intended for downstream cross-coupling), palladium-catalyzed conditions can induce undesired dehalogenation. In such cases, iron-mediated reduction (Fe/NH₄Cl) or stannous chloride (SnCl₂) must be employed to preserve the halogens[1][2].

  • Causality in Functionalization : The C4-amino group is highly nucleophilic. For standard electrophiles like activated carboxylic acids (via HATU) or isothiocyanates, the C4-amine reacts preferentially over the indazole N1 nitrogen, allowing for direct functionalization without protecting groups[2][3]. Conversely, in transition-metal-catalyzed cross-couplings (e.g., Buchwald-Hartwig) or aggressive alkylations, the N1 position can compete. If N1-interference is observed, pre-protection to form 1-Boc-4-aminoindazole is required to enforce regiocontrol[4].

ChemicalWorkflow cluster_reduction Reduction Strategies cluster_functionalization C4-Amine Functionalization Nitro 4-Nitroindazole (Starting Material) Red_Pd Pd/C, H2 (Clean, standard) Nitro->Red_Pd Red_Fe Fe, NH4Cl (Halogen-tolerant) Nitro->Red_Fe Amino 4-Aminoindazole (Key Intermediate) Red_Pd->Amino Red_Fe->Amino Amidation Amidation (R-COOH, HATU, DIPEA) Amino->Amidation Thio Thiocarbamoylation (R-NCS, THF) Amino->Thio Aryl N-Arylation (Ph3Bi(OAc)2, Cu-cat) Amino->Aryl Prod_Amide 4-Amidoindazole (Kinase Inhibitors) Amidation->Prod_Amide Prod_Thio Indazolyl Thiocarbamides (Antimicrobials) Thio->Prod_Thio Prod_Aryl N-Aryl-4-aminoindazole (Novel Ligands) Aryl->Prod_Aryl

Figure 1: Mechanistic workflow for the reduction and subsequent functionalization of 4-nitroindazole.

Experimental Protocols

Protocol A: Reduction of 4-Nitroindazole

Method A1: Catalytic Hydrogenation (For Halogen-Free Substrates) [1]

  • Reaction Setup : In a 250 mL high-pressure reaction flask, dissolve 4-nitroindazole (50 mmol) in a 1:1 mixture of Methanol and Dichloromethane (160 mL).

  • Catalyst Addition : Carefully add 10% Palladium on Carbon (Pd/C) (approx. 1-2 mol% Pd). Caution: Pd/C is pyrophoric; add under an inert argon atmosphere.

  • Hydrogenation : Purge the vessel with hydrogen gas three times. Pressurize to 3 bar (approx. 45 psi) H₂ and heat to 50 °C for 3 hours.

  • Workup : Filter the mixture through a pad of Celite to remove the catalyst. Wash the Celite cake with excess methanol. Concentrate the filtrate under reduced pressure.

  • Purification : Purify via silica gel chromatography (Diethyl ether/Toluene 1:1) to yield 4-aminoindazole.

Method A2: Iron-Mediated Reduction (Halogen-Tolerant) [2]

  • Reaction Setup : Suspend the halogenated 4-nitroindazole derivative (10 mmol) in a mixture of Ethanol (40 mL) and Water (10 mL).

  • Reagent Addition : Add Iron powder (50 mmol) and Ammonium Chloride (NH₄Cl) (50 mmol).

  • Reduction : Heat the mixture to reflux (approx. 80 °C) for 2-4 hours with vigorous stirring.

  • Workup : Cool to room temperature, filter through Celite to remove iron salts, and extract the aqueous layer with EtOAc (3 x 30 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

Protocol B: Functionalization of 4-Aminoindazole

Method B1: Amidation via HATU Coupling [2]

  • Activation : In a dry round-bottom flask, dissolve the desired carboxylic acid (1.1 equiv) in anhydrous DMF (0.2 M). Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 15 minutes at room temperature to form the active ester.

  • Coupling : Add 4-aminoindazole (1.0 equiv) to the solution. Stir at room temperature for 4-12 hours.

  • Workup : Quench with saturated aqueous NaHCO₃. Extract with EtOAc. Wash the organic layer extensively with a 5% aqueous LiCl solution (to remove DMF) and brine. Dry and concentrate.

Method B2: Thiocarbamoylation [3]

  • Reaction Setup : Dissolve 4-aminoindazole (10 mmol) in anhydrous THF (30 mL) and cool to 0–5 °C in an ice bath.

  • Coupling : Dropwise add benzoyl isothiocyanate (10.5 mmol). Stir for 6 hours, allowing the reaction to slowly warm to room temperature.

  • Workup : Concentrate the solvent under reduced pressure. Triturate the resulting solid with cold diethyl ether to yield pure N-(1H-indazol-4-ylcarbamothioyl)benzamide.

Method B3: N-Arylation (Phenylation) [5]

  • Reaction Setup : Dissolve 4-aminoindazole (1.0 equiv) in Dichloromethane (0.1 M).

  • Reagents : Add triphenylbismuth diacetate (1.1 equiv) and a catalytic amount of copper(II) acetate (0.1 equiv).

  • Coupling : Stir at room temperature for 12-24 hours.

  • Workup : Filter through a short silica plug to remove copper salts, concentrate, and purify via flash chromatography to isolate the N-aryl-4-aminoindazole derivative.

Self-Validation & Analytical Systems

To ensure trustworthiness and reproducibility, every step of the workflow must be analytically validated before proceeding to the next stage.

ValidationWorkflow Reaction Reaction Sampling TLC TLC Analysis (Ninhydrin Stain) Reaction->TLC LCMS LC-MS (Mass Shift) Reaction->LCMS Decision Conversion > 95%? TLC->Decision LCMS->Decision NMR 1H-NMR (NH2 peak at ~5.6 ppm) Workup Aqueous Workup & Extraction Decision->Workup Yes Optimize Add Reagents / Increase Temp Decision->Optimize No Workup->NMR

Figure 2: Experimental self-validation workflow for reaction monitoring and product confirmation.

Quantitative Data & Reaction Parameters
TransformationReagents & ConditionsTypical YieldKey Analytical Marker
Reduction (Standard) Pd/C (10%), H₂, MeOH/CH₂Cl₂, 50 °C, 3h27% - 93%*Disappearance of NO₂ IR stretch; NH₂ ¹H-NMR peak at ~5.62 ppm
Reduction (Halogen-Tolerant) Fe, NH₄Cl, EtOH/H₂O, Reflux, 2-4h75% - 90%Preservation of Ar-X mass isotope pattern in LC-MS
Amidation R-COOH, HATU, DIPEA, DMF, RT, 4-12h60% - 85%Shift in LC-MS[M+H]⁺; Amide NH peak at ~10.0 ppm
Thiocarbamoylation Benzoyl isothiocyanate, THF, 0-5 °C, 6h70% - 80%C=S stretch in IR (~1500 cm⁻¹); Appropriate mass shift
N-Arylation Ph₃Bi(OAc)₂, Cu(OAc)₂, CH₂Cl₂, RT, 24h23% - 62%Addition of +76 m/z (phenyl group) per substitution

*Note: Yields for standard reduction vary significantly based on the substitution pattern of the indazole ring. Unsubstituted 4-nitroindazole can yield lower recoveries (e.g., 27%) due to polarity and isolation challenges, whereas methylated derivatives routinely exceed 90% yield[1].

References

  • reduction of nitroindazoles: preparation of new amino and chloroamino derivatives - clockss.org. 1

  • Identification, Synthesis, and Pharmacological Evaluation of Tetrahydroindazole Based Ligands as Novel Antituberculosis Agents | Journal of Medicinal Chemistry - acs.org. 2

  • N-(1H-indazol-4-ylcarbamothioyl)benzamide - vulcanchem.com. 3

  • The Role of 1-Boc-4-aminoindazole in Modern Drug Discovery - nbinno.com.4

  • Phenylation of aminoindazole derivatives - core.ac.uk. 5

Sources

Application

The Strategic Utility of 6-Methyl-4-nitro-1H-indazole in the Assembly of Complex Heterocyclic Systems: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals The indazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically act...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The indazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1] Within this important class of heterocyles, 6-methyl-4-nitro-1H-indazole emerges as a particularly versatile building block. Its strategic substitution pattern—a nucleophilic pyrazole ring, an electron-withdrawing nitro group, and a methyl group influencing solubility and metabolism—offers a triad of reactive sites for the orchestrated construction of diverse and complex molecular architectures. This guide provides an in-depth exploration of the synthesis and synthetic applications of 6-methyl-4-nitro-1H-indazole, complete with detailed protocols and mechanistic insights to empower researchers in the fields of organic synthesis and drug discovery.

Physicochemical Properties and Structural Data

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective utilization. The table below summarizes key data for 6-methyl-4-nitro-1H-indazole.

PropertyValueSource
Molecular FormulaC₈H₇N₃O₂-
Molecular Weight177.16 g/mol -
AppearanceYellow solid[2]
¹H-NMR (400MHz, d₆-DMSO, ppm)δ 12.46 (br, 1H), 8.20 (s, 1H), 8.10 (s, 1H), 7.87 (s, 1H), 2.35 (s, 3H)[2]
ESI-MS178.18 [M+H]⁺[2]

Synthesis of 6-Methyl-4-nitro-1H-indazole: A Step-by-Step Protocol

The construction of the 6-methyl-4-nitro-1H-indazole core is efficiently achieved through a two-step sequence involving nitration of 2,5-dimethylaniline followed by reductive cyclization. This method provides a reliable route to the target compound in good yield.[2][3]

Experimental Workflow: Synthesis of 6-Methyl-4-nitro-1H-indazole

cluster_0 Step 1: Nitration cluster_1 Step 2: Reductive Cyclization A 2,5-Dimethylaniline C 2,5-Dimethyl-1,3-dinitrobenzene A->C Nitration B Nitrating Agent (e.g., HNO₃/H₂SO₄) B->C E 2-Methyl-5-nitroaniline C->E Selective Reduction D Reducing Agent (e.g., Na₂S) D->E G 6-Methyl-4-nitro-1H-indazole E->G Diazotization & Cyclization F NaNO₂, Acid F->G

Caption: Synthetic workflow for 6-methyl-4-nitro-1H-indazole.

Protocol 1: Synthesis of 6-Methyl-4-nitro-1H-indazole

This protocol is adapted from a reported method with a 52% yield.[2][3]

Materials:

  • 2,5-Dimethyl-1,3-dinitrobenzene

  • Sodium sulfide (Na₂S) or other selective reducing agent

  • Sodium nitrite (NaNO₂)

  • Appropriate acidic solvent (e.g., glacial acetic acid or aqueous HCl)

  • Standard laboratory glassware for organic synthesis

Procedure:

  • Selective Reduction: Dissolve 2,5-dimethyl-1,3-dinitrobenzene in a suitable solvent. Add a selective reducing agent, such as sodium sulfide, to reduce one of the nitro groups to an amine, yielding 2-methyl-5-nitroaniline. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Purification: Upon completion, quench the reaction and extract the product with an organic solvent. Purify the crude 2-methyl-5-nitroaniline by column chromatography or recrystallization.

  • Diazotization and Cyclization: Dissolve the purified 2-methyl-5-nitroaniline in an acidic solvent (e.g., glacial acetic acid) in a reaction vessel equipped with a stirrer and cooling system.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add an aqueous solution of sodium nitrite while maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature to facilitate the diazotization and subsequent intramolecular cyclization.

  • Work-up and Isolation: Quench the reaction by pouring it into ice-water. Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to afford 6-methyl-4-nitro-1H-indazole as a yellow solid.

Key Synthetic Transformations and Applications

The strategic placement of functional groups in 6-methyl-4-nitro-1H-indazole allows for a variety of subsequent transformations to build molecular complexity. The most prominent reactions involve the N-alkylation of the pyrazole ring and the reduction of the nitro group to an amine, which can then be used to construct fused heterocyclic systems.

N-Alkylation of the Indazole Ring

Direct alkylation of 1H-indazoles can lead to a mixture of N1 and N2-alkylated products.[4] The regioselectivity of this reaction is influenced by both steric and electronic factors of the substituents on the indazole ring, as well as the reaction conditions.[5][6] For many applications, the separation of these isomers is necessary.

Experimental Workflow: N-Alkylation of 6-Methyl-4-nitro-1H-indazole

A 6-Methyl-4-nitro-1H-indazole D Mixture of N1 and N2-alkylated 6-methyl-4-nitroindazoles A->D B Base (e.g., NaH, K₂CO₃) Solvent (e.g., DMF, THF) B->D C Alkylating Agent (e.g., R-X) C->D E Chromatographic Separation D->E F Isolated N1 and N2 Isomers E->F

Caption: General workflow for the N-alkylation of 6-methyl-4-nitro-1H-indazole.

Protocol 2: N-Alkylation of 6-Methyl-4-nitro-1H-indazole

This protocol is a general method adaptable from procedures for other substituted indazoles.[7][8]

Materials:

  • 6-Methyl-4-nitro-1H-indazole

  • Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Alkylating agent (e.g., iodomethane, benzyl bromide)

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • To a solution of 6-methyl-4-nitro-1H-indazole in anhydrous DMF, add a base (e.g., NaH or K₂CO₃) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the indazolide anion.

  • Cool the reaction mixture back to 0 °C and add the alkylating agent dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring the progress by TLC.

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to separate the N1 and N2-alkylated isomers.

Reduction of the Nitro Group: Gateway to Fused Heterocycles

The reduction of the 4-nitro group to a 4-amino group is a pivotal transformation, as the resulting aminomethylindazole is a versatile precursor for the synthesis of various fused heterocyclic systems.[1] This transformation is typically achieved using reducing agents such as iron powder in the presence of an acid or tin(II) chloride.

Protocol 3: Reduction of the Nitro Group

This protocol provides a general method for the reduction of the nitro group to an amine.[1]

Materials:

  • 6-Methyl-4-nitro-1H-indazole (or its N-alkylated derivative)

  • Iron powder (Fe) or Tin(II) chloride (SnCl₂)

  • Ammonium chloride (NH₄Cl) solution or Hydrochloric acid (HCl)

  • Ethanol or Ethyl acetate

Procedure:

  • Dissolve the 6-methyl-4-nitro-1H-indazole derivative in ethanol or ethyl acetate.

  • Add iron powder and a saturated aqueous solution of ammonium chloride, or alternatively, tin(II) chloride in the presence of hydrochloric acid.

  • Heat the mixture to reflux for 2-6 hours until the starting material is consumed (monitored by TLC).

  • After the reaction is complete, filter the hot solution through a pad of Celite to remove the metal salts.

  • Concentrate the filtrate. If SnCl₂ was used, basify the mixture with a sodium bicarbonate solution before extraction.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the resulting 4-amino-6-methyl-1H-indazole, which can often be used directly in the next step.

Synthesis of Fused Heterocyclic Systems

The 4-amino-6-methyl-1H-indazole is a valuable intermediate for the construction of polycyclic heterocycles. For example, reaction with appropriate reagents can lead to the formation of pyrazolo-fused systems such as pyrazolo[3,4-f]quinoxalines, which are of interest in medicinal chemistry.

Conceptual Workflow: Synthesis of Fused Heterocycles

A 6-Methyl-4-nitro-1H-indazole C 4-Amino-6-methyl-1H-indazole A->C Step 1 B Reduction (Protocol 3) B->C E Fused Heterocyclic System (e.g., Pyrazolo[3,4-f]quinoxaline) C->E Step 2 D Cyclizing Agent (e.g., α-dicarbonyl compound) D->E

Caption: Conceptual pathway to fused heterocycles from 6-methyl-4-nitro-1H-indazole.

Conclusion

6-Methyl-4-nitro-1H-indazole is a highly valuable and versatile building block for the synthesis of a wide array of heterocyclic compounds. Its straightforward synthesis and the presence of multiple, selectively addressable functional groups make it an attractive starting material for the generation of compound libraries for drug discovery and materials science. The protocols and mechanistic insights provided herein offer a solid foundation for researchers to explore the rich chemistry of this important scaffold and to develop novel molecules with potential therapeutic applications.

References

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Synthesis of polycyclic fused heterocycles based on 4,6-dinitro-1-phenyl-1H-indazole. ResearchGate. Available at: [Link]

  • Method for preparing 1H-indazole derivative. Google Patents.
  • A Suitable Functionalization of Nitroindazoles with Triazolyl and Pyrazolyl Moieties via Cycloaddition Reactions. Molecules. Available at: [Link]

  • The regioselective Alkylation of some Indazoles using Trialkyl Orthoformate. Indian Journal of Heterocyclic Chemistry. Available at: [Link]

Sources

Method

Application Note: Cell-Based Assays for Evaluating the Biological Activity of 6-Methyl-4-nitro-1H-indazole

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Guide & Experimental Protocols Executive Summary & Scientific Rationale The 1H-indazole core is universally recognized...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Guide & Experimental Protocols

Executive Summary & Scientific Rationale

The 1H-indazole core is universally recognized as a "privileged structure" in medicinal chemistry, frequently serving as a bioisostere for indoles to promote strong hydrogen bonding within the hydrophobic pockets of target proteins[1]. Specifically, 6-Methyl-4-nitro-1H-indazole and its immediate halogenated derivatives (such as 3-iodo-6-methyl-4-nitro-1H-indazole) are highly valued synthetic intermediates[2].

The strategic placement of the electron-withdrawing nitro group at the C4-position increases the acidity of the N-H proton, while the C6-methyl group provides essential lipophilicity[3]. Because this compound primarily serves as a foundational building block, evaluating its biological activity—and that of its functionalized derivatives—requires a tiered cellular assay approach. This scaffold is predominantly utilized to discover ATP-competitive kinase inhibitors (e.g., targeting PLK4 or the RAF-MEK-ERK pathway)[2] and immunomodulatory agents targeting Indoleamine 2,3-dioxygenase 1 (IDO1)[4].

As a Senior Application Scientist, I designed the following protocols to ensure that every assay functions as a self-validating system. We must first establish a cytotoxicity baseline to prevent false positives, followed by highly specific, target-engaged cellular readouts.

Biological Screening Cascade

The following workflow illustrates the logical progression of evaluating the 6-Methyl-4-nitro-1H-indazole scaffold, transitioning from general phenotypic screening to precise target engagement.

Workflow A 6-Methyl-4-nitro-1H-indazole Scaffold Library B Phenotypic Screening (MTT Viability Assay) A->B Dose-Response C Target-Specific Assays (IDO1 / Kinase) B->C Non-toxic dose D IDO1 Inhibition (Kynurenine Release) C->D E Kinase Engagement (Phospho-Signaling) C->E F Hit Validation & Lead Optimization D->F E->F

Figure 1: High-level biological screening cascade for 6-Methyl-4-nitro-1H-indazole derivatives.

Protocol 1: Phenotypic Cytotoxicity Baseline (MTT Assay)

Causality & Expert Insight: A common pitfall in early-stage drug discovery is misinterpreting general cell death as specific target inhibition. The MTT assay measures the reduction of a tetrazolium salt to formazan by mitochondrial succinate dehydrogenase, serving as a direct proxy for viable cell metabolism[2]. By performing this assay first, we establish a non-toxic working concentration window (typically < 10 µM) for downstream functional assays, ensuring that subsequent reductions in kinase or IDO1 activity are due to true molecular engagement, not merely fewer living cells.

Assay Validation & Controls:

  • Vehicle Control: 0.1% DMSO (Establishes 100% viability baseline).

  • Positive Control: 10 µM Puromycin or Staurosporine (Validates assay sensitivity to cell death).

Step-by-Step Methodology:

  • Cell Seeding: Seed HeLa or 4T1 breast cancer cells at a density of

    
     cells/well in a 96-well flat-bottom plate using 100 µL of complete DMEM. Incubate overnight at 37°C, 5% CO₂.
    
  • Compound Preparation: Prepare a fresh 10 mM stock of 6-Methyl-4-nitro-1H-indazole in anhydrous DMSO. Note: Nitroaromatics can be sensitive to light and oxidation; always prepare stocks freshly to maintain structural integrity.

  • Treatment: Perform a 1:3 serial dilution of the compound in culture media. Add 100 µL of the diluted compound to the wells. Ensure the final DMSO concentration never exceeds 0.5% to avoid solvent-induced toxicity. Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well[2]. Incubate for exactly 4 hours at 37°C.

  • Solubilization & Readout: Carefully aspirate the media. Add 150 µL of DMSO to each well to dissolve the intracellular formazan crystals[2]. Shake the plate for 10 minutes and measure absorbance at 492 nm using a microplate reader.

Protocol 2: Cellular IDO1 Inhibition Assay (Kynurenine Release)

Causality & Expert Insight: 4,6-disubstituted 1H-indazoles have been identified as potent inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), a critical enzyme exploited by tumors for immune evasion[4]. Because IDO1 is not constitutively expressed in most cell lines, HeLa cells must be artificially stimulated with Interferon-gamma (IFN-γ) to induce IDO1 transcription. To measure inhibition, we quantify kynurenine—the direct metabolic product of IDO1-mediated tryptophan cleavage. We utilize Ehrlich's reagent (p-dimethylaminobenzaldehyde) because it reacts specifically with the primary amine of kynurenine in acidic conditions to form a highly stable, measurable yellow Schiff base.

Assay Validation & Controls:

  • Unstimulated Control: Cells treated with media only (No IFN-γ) to establish the true zero-kynurenine baseline.

  • Reference Inhibitor: 1 µM Epacadostat (Validates the dynamic range of IDO1 inhibition)[5].

Step-by-Step Methodology:

  • Cell Seeding: Seed HeLa cells at

    
     cells/well in a 96-well plate. Incubate overnight.
    
  • Stimulation & Treatment: Replace media with 200 µL of fresh DMEM containing 50 ng/mL recombinant human IFN-γ and the test compound (at non-toxic doses determined in Protocol 1). Incubate for 48 hours.

  • Protein Precipitation: Transfer 100 µL of the cell culture supernatant to a new V-bottom 96-well plate. Add 50 µL of 30% Trichloroacetic acid (TCA) to precipitate secreted proteins. Incubate at 50°C for 30 minutes, then centrifuge at 2,500 x g for 10 minutes.

  • Colorimetric Reaction: Transfer 100 µL of the clarified supernatant to a flat-bottom plate. Add 100 µL of freshly prepared Ehrlich's reagent (1.2% p-dimethylaminobenzaldehyde in glacial acetic acid).

  • Readout: Incubate at room temperature for 10 minutes in the dark. Measure absorbance at 490 nm. Calculate the IC₅₀ using a standard kynurenine curve.

Protocol 3: Intracellular Kinase Target Engagement (Phospho-Signaling)

Causality & Expert Insight: Indazole derivatives are notorious for mimicking the purine ring of ATP, allowing them to competitively bind the ATP-binding pocket of kinases like PLK4 or RAF/MEK[2]. While biochemical (cell-free) assays prove direct binding, a cellular target engagement assay proves that the compound successfully penetrates the lipid bilayer and outcompetes millimolar intracellular ATP concentrations. Serum starvation prior to treatment is a critical mechanistic step; it reduces basal, background kinase activity, synchronizing the cells so that any observed pathway activation is strictly dependent on an acute stimulus (e.g., EGF).

Assay Validation & Controls:

  • Loading Control: Total ERK or GAPDH (Ensures changes in phospho-signal are due to kinase inhibition, not unequal protein loading or compound-induced protein degradation).

Step-by-Step Methodology:

  • Cell Seeding & Starvation: Seed target cells (e.g., MCF-7 or H460) in 6-well plates until 70% confluent. Wash twice with PBS and incubate in serum-free DMEM for 16 hours.

  • Compound Treatment: Treat cells with the 6-Methyl-4-nitro-1H-indazole derivative for 2 hours.

  • Acute Stimulation: Add 50 ng/mL Epidermal Growth Factor (EGF) for exactly 15 minutes to trigger the kinase cascade.

  • Cell Lysis: Immediately place the plate on ice, aspirate media, and wash with ice-cold PBS. Lyse cells using 150 µL of RIPA buffer supplemented with 1x Protease and Phosphatase Inhibitor Cocktails. Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Western Blotting: Resolve 20 µg of total protein via SDS-PAGE. Transfer to a PVDF membrane and probe with primary antibodies against the phosphorylated target (e.g., p-ERK1/2 or p-PLK4) and the total protein counterpart. Quantify band densitometry using ImageJ to determine the intracellular IC₅₀.

Quantitative Data Summary

The following table summarizes the expected biological activity profiles for the foundational scaffold and its functionalized derivatives, providing a benchmark for comparative analysis.

CompoundTarget / Assay TypeCell LineExpected IC₅₀ / EC₅₀Source / Reference
6-Methyl-4-nitro-1H-indazole Cytotoxicity (MTT)HeLa / 4T1> 50 µM (Non-toxic)[2]
4,6-Disubstituted Indazole IDO1 InhibitionHeLa (IFN-γ stimulated)0.5 – 5.0 µM[4]
3-Iodo-6-methyl-4-nitro-1H-indazole Kinase Inhibition (PLK4)MCF-7, H460< 0.1 nM (Highly Potent)[2]

References

  • Google Patents. "Method for preparing 1H-indazole derivative (CN107805221A)." 2018.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Regioselective Synthesis of 4-Nitroindazoles

Welcome to the Application Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals facing challenges in the synthesis and functionalization of 4-nitroindazoles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals facing challenges in the synthesis and functionalization of 4-nitroindazoles. Due to the unique stereoelectronic environment created by the 4-nitro group, controlling the regioselectivity (N1 vs. N2) during alkylation or glycosylation requires precise manipulation of reaction kinetics and thermodynamics.

Below, you will find expert-level FAQs, troubleshooting guides, and self-validating protocols to ensure reproducible, high-yield results in your workflows.

Part 1: Frequently Asked Questions (Mechanistic & Strategic)

Q1: Why is controlling the regioselectivity of N1 vs. N2 alkylation/glycosylation in 4-nitroindazoles so challenging? A1: The difficulty arises from the competing steric and electronic effects of the 4-nitro group. In the indazole tautomeric equilibrium, both the N1 and N2 positions can act as nucleophiles. The bulky 4-nitro group creates significant steric shielding over the N1 position. Consequently, electrophilic attack at the less hindered N2 position is much faster, making the N2-isomer the kinetically favored product . However, the N1-isomer is thermodynamically more stable . If the reaction conditions allow for reversibility, the N2-product will eventually isomerize into the N1-product[1].

Q2: How do I selectively synthesize the N1-isomer? A2: To isolate the N1-isomer, you must operate strictly under thermodynamic control . This means providing enough thermal energy and time for the kinetically favored N2-isomer to revert to the intermediate and re-add at the N1 position. For glycosylations, utilizing a fusion reaction or employing the Silyl Hilbert-Johnson method for an extended duration (e.g., 48 hours) allows the system to fully equilibrate, yielding the N1-regioisomer[1].

Q3: How do I selectively synthesize the N2-isomer? A3: The N2-isomer is obtained via kinetic control . By restricting the reaction time (e.g., limiting a Silyl Hilbert-Johnson glycosylation to exactly 5 hours) and avoiding excessive temperatures, you trap the kinetically favored N2-product before the isomerization process can begin[1].

Q4: What is the most robust method for synthesizing the 4-nitroindazole core from commercial starting materials? A4: The most reliable and scalable method is the diazotization of 2-methyl-3-nitroaniline. Treating the aniline with sodium nitrite in glacial acetic acid at 0 °C induces diazotization, which is followed by a spontaneous intramolecular cyclization. This yields the 4-nitroindazole core in near-quantitative yields (~99%)[2].

Part 2: Troubleshooting Guide

Observed IssueRoot Cause AnalysisCorrective Action
Incomplete cyclization or low yield of the 4-nitroindazole core. Premature warming or insufficient diazotization. The diazonium intermediate decomposes before it can cyclize if the temperature rises above 5 °C too quickly.Ensure the sodium nitrite solution is added rapidly but while maintaining the reaction strictly at 0 °C. Use vigorous overhead stirring, as a thick precipitate forms immediately and can trap unreacted starting material.
Obtaining a 1:1 mixture of N1 and N2 isomers during glycosylation. The reaction was quenched in the intermediate phase between kinetic and thermodynamic control.Push the reaction to either extreme. For N2, lower the temperature and quench earlier (≤ 5h). For N1, extend the reaction time significantly (≥ 48h) to ensure complete thermodynamic equilibration.
Tar formation during ortho-substitution attempts on the nitro ring. The C4-C5 bond in 4-nitroindazoles is considerably shortened, and the nitro group is slightly twisted out of plane, making the ring highly susceptible to degradation under strongly basic conditions.Avoid harsh basic conditions (e.g., t-BuOK/DMF at low temps). If functionalization is required, utilize transition-metal-catalyzed cross-couplings on halogenated precursors instead.

Part 3: Self-Validating Experimental Protocols

Protocol A: Synthesis of the 4-Nitroindazole Core

Causality: Glacial acetic acid serves as both the solvent and the proton source for generating the reactive nitrosonium ion. The strict 0 °C temperature prevents the degradation of the diazonium salt prior to the nucleophilic attack by the adjacent methyl group[2].

  • Preparation: Dissolve 2-methyl-3-nitroaniline (20 g, 0.13 mol) in glacial acetic acid and cool the solution to 0 °C using an ice-salt bath.

  • Reagent Addition: Prepare an aqueous solution of sodium nitrite (20 g, 0.29 mol in 50 mL H₂O). Add this solution all at once to the stirring aniline solution.

  • Self-Validation Checkpoint: An immediate, thick precipitate must form upon addition. If the solution remains clear, verify the activity of your sodium nitrite.

  • Cyclization: Allow the reaction to gradually reach room temperature and stir vigorously overnight using an overhead stirrer.

  • Isolation: Filter the precipitate, concentrate the filtrate in vacuo, suspend the resulting dark orange solid in water, filter again, and dry. (Expected Yield: ~99%).

Protocol B: Regioselective Synthesis of N2-Isomer (Kinetic Control)

Causality: Stopping the Silyl Hilbert-Johnson reaction at 5 hours prevents the kinetically favored N2-product from overcoming the activation energy barrier required to isomerize into the more stable N1-form[1].

  • Silylation: Silylate the 4-nitroindazole core using standard conditions (e.g., HMDS/TMSCl) to activate the heterocycle.

  • Glycosylation: React the silylated intermediate with the desired peracylated ribose derivative in the presence of a Lewis acid catalyst (e.g., TMSOTf) in a non-polar solvent.

  • Self-Validation Checkpoint: Monitor via TLC (Hexane/EtOAc) every hour. You should observe the rapid formation of a single major spot (N2-isomer).

  • Quenching: Strictly at the 5-hour mark, quench the reaction with saturated aqueous NaHCO₃ to trap the kinetic product. (Expected Yield: ~64%).

Protocol C: Regioselective Synthesis of N1-Isomer (Thermodynamic Control)

Causality: Extending the reaction time to 48 hours provides the system with sufficient time to reach thermodynamic equilibrium, favoring the N1-isomer due to its superior overall stability despite the initial steric clash[1].

  • Reaction Setup: Follow the identical silylation and glycosylation setup as Protocol B.

  • Equilibration: Maintain the reaction under continuous stirring and heating for 48 hours.

  • Self-Validation Checkpoint: Initial TLC monitoring (at 5h) will show the N2-isomer. Over 24-48 hours, TLC must show the gradual disappearance of the N2 spot and the emergence of a new, distinct N1 spot. Do not quench until the N2 spot is completely consumed.

  • Isolation: Quench and purify via silica gel chromatography. (Expected Yield: ~66%).

Part 4: Quantitative Data Summary

The following table summarizes the causal relationship between reaction conditions and regiochemical outcomes based on established literature[1].

Reaction ControlMethodologyReaction TimeMajor RegioisomerYield (%)
Kinetic Silyl Hilbert-Johnson5 hoursN2-Isomer64%
Thermodynamic Silyl Hilbert-Johnson48 hoursN1-Isomer66%
Thermodynamic Fusion ReactionVariable (High Heat)N1-IsomerHigh

Part 5: Pathway Visualization

The following diagram illustrates the logical flow of kinetic versus thermodynamic control in the regioselective functionalization of 4-nitroindazoles.

G cluster_0 Glycosylation / Alkylation Pathways Start 4-Nitroindazole Core Kinetic Kinetic Control (e.g., 5h, Silyl Hilbert-Johnson) Start->Kinetic Short Time / Lower Temp Thermo Thermodynamic Control (e.g., 48h or Fusion Method) Start->Thermo Extended Heating N2 N2-Isomer (Kinetically Favored) Kinetic->N2 Fast Addition N1 N1-Isomer (Thermodynamically Favored) Thermo->N1 Equilibration N2->N1 Isomerization

Workflow of kinetic vs. thermodynamic control in 4-nitroindazole regioselective synthesis.

Part 6: References

  • Title: Regioselective Synthesis of Indazole N1- and N2-(beta-D-ribonucleosides) Source: Nucleosides, Nucleotides and Nucleic Acids (Taylor & Francis) URL: [Link]

  • Title: Identification, Synthesis, and Pharmacological Evaluation of Tetrahydroindazole Based Ligands as Novel Antituberculosis Agents Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Nitration of 6-Methyl-1H-indazole

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing yield and purity challenges during the electrophilic nitration of 6-methyl-1H-indazol...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing yield and purity challenges during the electrophilic nitration of 6-methyl-1H-indazole. As a critical building block in medicinal chemistry, functionalizing the indazole core requires precise control over reaction kinetics and thermodynamics.

Below, we break down the mechanistic causes of low yields, provide quantitative data for reaction optimization, and outline a self-validating standard operating procedure (SOP) to ensure reproducible success.

Part 1: Diagnostic FAQs (The "Why" and "How")

Q1: I am consistently getting low yields (<40%) and observing multiple spots on my TLC plate. What is driving this poor selectivity? A1: The nitration of 6-methyl-1H-indazole is highly sensitive to reaction conditions. The methyl group at the C6 position is an electron-donating group (EDG) that directs electrophilic attack to the ortho (C5, C7) and para positions. However, the indazole core itself contains multiple nucleophilic sites. If your overall yield is low and multiple spots appear, you are experiencing poor regioselectivity, resulting in a mixture of 4-nitro, 5-nitro, and 7-nitro isomers, alongside potential dinitrated byproducts [1]. Causality: This typically occurs when the thermal energy in the system exceeds the activation energy required for secondary nitration events. To resolve this, strict temperature control (0–5 °C) must be maintained to kinetically favor the most stable regioisomer (often the 5-nitro derivative due to steric and electronic factors) [2].

Q2: My reaction temperature spikes uncontrollably when adding the nitrating mixture. How do I manage this thermal runaway? A2: Nitration is an inherently highly exothermic process[2]. When concentrated sulfuric acid and fuming nitric acid are mixed and introduced to the substrate, the heat generated can quickly exceed the cooling capacity of a standard ice bath. Causality: Elevated temperatures not only promote the formation of unwanted regioisomers but can also cause oxidative decomposition of the indazole core, drastically reducing your yield [2]. Solution: Implement a self-validating cooling system. Use an ice-salt bath (or cryocooler) to maintain the external temperature at -5 °C. Introduce the nitrating mixture via a pressure-equalizing dropping funnel at a rate of no more than 1 drop per second. Ensure vigorous mechanical stirring to prevent localized "hot spots" where the concentration of NO₂⁺ is transiently high [2].

Q3: The reaction stalls, and starting material remains even after extended stirring. Should I heat the reaction? A3: No. Heating the reaction will lead to the decomposition and multi-nitration issues described above [3]. If the reaction stalls, the issue is likely reagent depletion or poor electrophile generation. Causality: The active nitrating species is the nitronium ion (NO₂⁺), generated by the dehydration of nitric acid by sulfuric acid. If your sulfuric acid has absorbed ambient moisture, or if your nitric acid is degraded, the concentration of NO₂⁺ will be insufficient [4]. Solution: Always use fresh, high-purity fuming nitric acid and concentrated sulfuric acid (98%). Ensure all glassware is oven-dried to eliminate trace water, which shifts the equilibrium away from nitronium ion formation [4].

Part 2: Quantitative Data Summary

The following table summarizes how specific reaction parameters impact the yield and purity of the target nitrated indazole.

ParameterOptimal ConditionSub-optimal ConditionImpact on YieldCausative Mechanism
Temperature 0–5 °C> 15 °CDecreases from ~75% to <40%Thermal runaway promotes dinitration and oxidative decomposition [2].
Addition Rate Dropwise (1-2 hrs)Bolus / RapidDecreases by 20-30%Localized hot spots cause regiochemical scrambling [2].
Acid Quality Fresh, anhydrousMoisture contaminatedIncomplete conversionWater quenches the nitronium ion (NO₂⁺) intermediate [4].
Stirring Vigorous (Mechanical)Mild (Magnetic)Decreases by 10-15%Poor dispersion of the highly viscous sulfuric acid mixture [2].

Part 3: Standard Operating Procedure (Self-Validating System)

To guarantee high yields, researchers must treat the protocol not just as a list of steps, but as a system of interlocking validations. Do not proceed to the next step unless the validation criteria are met.

Protocol: Regioselective Nitration of 6-Methyl-1H-indazole

Step 1: Substrate Dissolution & Pre-cooling

  • In an oven-dried, 3-neck round-bottom flask equipped with a robust mechanical stirrer and an internal thermocouple, add 6-methyl-1H-indazole (1.0 equiv).

  • Slowly add concentrated sulfuric acid (98%, ~5 mL per gram of substrate).

  • Submerge the flask in an ice-salt bath. Validation Check: Do not proceed until the indazole is fully dissolved and the internal thermocouple reads exactly 0 °C to 2 °C [1].

Step 2: Nitrating Mixture Preparation

  • In a separate, dry vial cooled in an ice bath, carefully mix concentrated sulfuric acid (1.5 equiv volume) and fuming nitric acid (1.1 equiv).

  • Allow this mixed acid to cool for 15 minutes. Causality: Pre-cooling the nitrating agent prevents an immediate thermal spike upon introduction to the substrate [2].

Step 3: Controlled Electrophilic Addition

  • Transfer the cold nitrating mixture to a pressure-equalizing dropping funnel.

  • Begin dropwise addition to the indazole solution. Validation Check: Monitor the internal thermocouple continuously. Adjust the drip rate so that the internal temperature never exceeds 5 °C [2].

  • Maintain vigorous mechanical stirring throughout the addition to disperse the NO₂⁺ ions evenly.

Step 4: Quenching and Isolation

  • After addition is complete, stir the reaction at 0–5 °C for 2 hours. Monitor via TLC (Hexane:EtOAc).

  • Once the starting material is consumed, carefully pour the reaction mixture onto a 10-fold volume of crushed ice with vigorous stirring. Causality: Rapid dilution in ice water quenches the nitration and precipitates the highly insoluble nitrated indazole product [1].

  • Filter the resulting precipitate via vacuum filtration, wash with copious amounts of cold deionized water until the filtrate is neutral (pH ~7), and dry under vacuum.

Part 4: Workflow Visualization

The following logic diagram illustrates the critical temperature control checkpoints required to prevent thermal runaway and maximize yield.

NitrationWorkflow Start 6-Methyl-1H-indazole + Conc. H2SO4 Cooling Ice-Salt Bath Target: 0-2 °C Start->Cooling Addition Dropwise Addition of HNO3/H2SO4 Cooling->Addition Decision Internal Temp Exceeds 5 °C? Addition->Decision Halt Halt Addition & Increase Stirring Decision->Halt Yes Proceed Continue Addition Maintain < 5 °C Decision->Proceed No Halt->Decision Temp Drops Quench Quench on Crushed Ice Proceed->Quench Product High-Yield Target Nitro Isomer Quench->Product

Workflow and temperature control logic for 6-methyl-1H-indazole nitration.

References

  • Title: Synthesis Routes and Detailed Analysis of 3-Methyl-6-nitro-1H-Indazole Source: Liskon Biological URL: [Link]

Troubleshooting

Technical Support Center: Resolving the Separation of 4-Nitro and 7-Nitro Isomers of 6-Methyl-1H-indazole

Welcome to the Technical Support Center. The nitration of 6-methyl-1H-indazole natively yields a complex mixture of regioisomers, predominantly the 4-nitro, 5-nitro, and 7-nitro derivatives 1.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The nitration of 6-methyl-1H-indazole natively yields a complex mixture of regioisomers, predominantly the 4-nitro, 5-nitro, and 7-nitro derivatives 1. For researchers and drug development professionals, isolating the 4-nitro and 7-nitro isomers is a notorious bottleneck. Because both isomers feature the nitro group on the benzenoid ring, their baseline electronic polarities are nearly identical, rendering standard purification methods ineffective 2.

This guide provides field-proven, causality-driven methodologies to break this separation bottleneck using both analytical and preparative strategies.

Separation Strategy Workflow

IsomerSeparation Mix Nitration Mixture (4-nitro & 7-nitro isomers) Eval Chromatographic Evaluation (Tautomerism & H-Bonding) Mix->Eval HPLC Reverse-Phase HPLC (Acidic Mobile Phase) Eval->HPLC Analytical Scale Deriv N-Boc Derivatization (Blocks N1-H) Eval->Deriv Preparative Scale Pure4 Pure 4-nitro Isomer HPLC->Pure4 Pure7 Pure 7-nitro Isomer HPLC->Pure7 Silica Normal-Phase Silica (High Resolution) Deriv->Silica Amplified Rf Difference Deprot TFA Deprotection (Hydrolysis) Silica->Deprot Deprot->Pure4 Deprot->Pure7

Workflow for the separation of 4-nitro and 7-nitro isomers of 6-methyl-1H-indazole.

Troubleshooting & FAQs

Q1: Why do standard normal-phase silica gel columns fail to separate the 4-nitro and 7-nitro isomers? A: The failure is rooted in two chemical phenomena: hydrogen bonding and tautomerism. The indazole core features a highly polar N-H bond that acts as a strong hydrogen bond donor, causing severe peak tailing on silanol-rich normal-phase silica. Furthermore, unsubstituted indazoles exist in a dynamic tautomeric equilibrium between the 1H and 2H forms during the chromatographic run. Because the 4-nitro and 7-nitro groups exert similar electronic pull on the aromatic system, their baseline polarities are nearly identical. The combination of identical polarities, peak tailing, and dynamic tautomerism smears the bands together 2.

Q2: How does the structural position of the nitro group dictate our separation strategy? A: Causality lies in the steric microenvironment. The 4-nitro group is relatively isolated from the pyrazole ring. In contrast, the 7-nitro group is situated directly adjacent to the N1-H position. This proximity creates significant steric hindrance and alters the local hydrogen-bonding network 3, 4. We exploit this steric difference either by using Reverse-Phase HPLC (where the 3D solvation shell dictates retention) or by introducing a bulky protecting group at N1, which clashes severely with the 7-nitro group but not the 4-nitro group.

Q3: What is the "Derivatization Strategy" and why is it considered the gold standard for preparative scale? A: To bypass the tautomerism and H-bonding issues on silica, we temporarily mask the N1-H using a tert-butyloxycarbonyl (Boc) group. Because of the steric clash between the N1-Boc and the adjacent 7-nitro group, the 7-nitro-N-Boc isomer is forced into a highly strained, non-planar conformation compared to the 4-nitro-N-Boc isomer. This drastic conformational difference translates to a massive shift in


 values, allowing easy separation on standard, low-cost silica gel. Once separated, a brief acidic treatment quantitatively restores the pure free indazoles.
Quantitative Chromatographic Data

Table 1: Comparative Physicochemical & Chromatographic Properties

Property4-nitro-6-methyl-1H-indazole7-nitro-6-methyl-1H-indazole
Steric Environment Nitro group distant from N1-HNitro group adjacent to N1-H
Direct Silica

(Hex/EtOAc 1:1)
~0.35 (Broad, tailing)~0.35 (Broad, tailing)
N-Boc Silica

(Hex/EtOAc 4:1)
~0.45 (Sharp band)~0.65 (Sharp band, faster elution)
RP-HPLC Elution Order Elutes FirstElutes Second
Self-Validating Experimental Protocols
Protocol A: Analytical RP-HPLC Screening

Use this protocol to determine the exact isomer ratio of your nitration mixture before committing to preparative scaling.

  • Sample Preparation: Dissolve 1 mg of the nitration mixture in 1 mL of HPLC-grade Acetonitrile.

  • Column Selection: Use a standard C18 column (e.g., 5 µm, 4.6 x 150 mm). For enhanced selectivity of nitroaromatics, a Pentafluorophenyl (PFP) column is highly recommended due to its

    
     interaction capabilities.
    
  • Mobile Phase Causality: Use Water (Mobile Phase A) and Acetonitrile (Mobile Phase B). Crucial Step: Add 0.1% Trifluoroacetic acid (TFA) to both phases. The TFA suppresses silanol ionization on the column and locks the indazole protonation state, preventing tautomeric peak broadening.

  • Gradient: Run a gradient of 10% B to 90% B over 15 minutes at a flow rate of 1.0 mL/min.

  • Validation Checkpoint: Monitor at 254 nm. You should observe two distinct, sharp peaks. If the peaks exhibit tailing, increase the TFA concentration to 0.15% to further force the protonation equilibrium.

Protocol B: Preparative Separation via N-Boc Derivatization

Use this protocol to isolate gram-quantities of pure isomers using standard laboratory glassware.

Step 1: N-Boc Protection

  • Dissolve the isomer mixture (1.0 eq) in anhydrous Dichloromethane (DCM) (0.1 M concentration).

  • Add Di-tert-butyl dicarbonate (

    
    , 1.2 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq). Causality: DMAP acts as a nucleophilic catalyst to accelerate the protection of the sterically hindered N1 position.
    
  • Stir at room temperature for 2 hours.

  • Validation Checkpoint: Run a TLC (Hexanes/EtOAc 2:1). The polar starting material (

    
     ~0.2) must completely disappear, replaced by two higher-running, distinct spots (
    
    
    
    ~0.45 and 0.65). If starting material persists, add an additional 0.2 eq of
    
    
    .

Step 2: Silica Gel Chromatography

  • Concentrate the reaction mixture and load it directly onto a silica gel column.

  • Elute using an isocratic mixture of Hexanes/EtOAc (4:1).

  • Causality in Elution: The 7-nitro-N-Boc isomer will elute significantly faster (

    
     ~0.65). The bulky Boc group sterically clashes with the 7-nitro group, preventing coplanarity with the indazole ring, thereby reducing the molecule's overall dipole moment and its interaction with the silica stationary phase. The 4-nitro-N-Boc isomer elutes second (
    
    
    
    ~0.45).

Step 3: Deprotection & Recovery

  • Pool the separated fractions for each isomer and concentrate them in vacuo.

  • Dissolve each purified N-Boc isomer in a 20% solution of TFA in DCM. Stir for 1 hour at room temperature to hydrolyze the Boc group.

  • Validation Checkpoint: Perform LC-MS analysis. The mass should shift from

    
     to 
    
    
    
    (m/z 178.06 for the free indazole).
  • Concentrate the mixture to remove excess TFA, neutralize carefully with saturated aqueous

    
    , and extract with EtOAc to recover the pure 4-nitro and 7-nitro-6-methyl-1H-indazole isomers.
    
References
  • Benchchem. "An In-depth Technical Guide on the Putative Molecular Structure of 3-Iodo-6-methyl-4-nitro-1H-indazole". 1

  • Benchchem. "A Spectroscopic Guide to the Regioisomers of 3-Iodo-6-methyl-4-nitro-1H-indazole". 2

  • ACS Publications. "Palladium-Catalyzed Direct C7-Arylation of Substituted Indazoles". 3

  • PMC (NIH). "Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions". 4

Sources

Optimization

Technical Support &amp; Optimization Center: 6-Methyl-4-nitro-1H-indazole Synthesis

Welcome to the Technical Support Center for the synthesis and optimization of 6-Methyl-4-nitro-1H-indazole . This guide is engineered for drug development professionals and synthetic chemists who require high-fidelity, s...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and optimization of 6-Methyl-4-nitro-1H-indazole . This guide is engineered for drug development professionals and synthetic chemists who require high-fidelity, scalable, and regioselective methodologies for constructing substituted indazole scaffolds.

Below, you will find our mechanistic workflow, self-validating protocols, quantitative optimization data, and a comprehensive troubleshooting Q&A to resolve common synthetic bottlenecks.

Mechanistic Pathways & Workflow Visualization

The synthesis of 6-methyl-4-nitro-1H-indazole presents a classic regiochemical challenge. Researchers typically choose between two divergent pathways: the de novo construction of the indazole core via the Jacobson synthesis or the late-stage electrophilic nitration of a pre-formed indazole . As illustrated below, the de novo route is strongly preferred due to its absolute regioselectivity.

G A 2,5-Dimethyl-3-nitroaniline (Starting Material) B Diazotization (NaNO2, AcOH, 0-5°C) A->B C Diazonium Salt Intermediate (Unstable) B->C D Spontaneous Cyclization (Warming to RT) C->D E 6-Methyl-4-nitro-1H-indazole (Target Product) D->E High Regioselectivity F 6-Methyl-1H-indazole (Alternative Starting Material) G Electrophilic Nitration (HNO3/H2SO4, <5°C) F->G H Isomer Mixture (4-NO2, 5-NO2, 7-NO2) G->H I Chromatographic Separation (Silica, EtOAc/Hexane) H->I I->E Low Yield (Isomers)

Synthetic pathways for 6-methyl-4-nitro-1H-indazole comparing regioselective vs direct nitration.

Self-Validating Experimental Protocols

Protocol A: Regioselective Synthesis via Diazotization-Cyclization (Recommended)

Causality Focus: This protocol leverages 2,5-dimethyl-3-nitroaniline to guarantee absolute regiocontrol. During the Jacobson cyclization, the diazonium group (at C1) reacts with the ortho-methyl group (at C2) to form the pyrazole ring of the indazole. Consequently, the original nitro group at C3 perfectly maps to the C4 position of the indazole, and the original methyl group at C5 maps to the C6 position, entirely bypassing the isomer mixtures seen in direct nitration .

  • Preparation: Dissolve 2,5-dimethyl-3-nitroaniline (1.0 eq) in glacial acetic acid (10 volumes) in a round-bottom flask equipped with a magnetic stirrer and an internal thermometer.

  • Cooling: Submerge the flask in an ice-salt bath to bring the internal temperature to 0–5 °C.

    • Causality: Strict temperature control prevents the thermal degradation of the diazonium salt into phenolic byproducts.

  • Diazotization: Slowly add a concentrated aqueous solution of sodium nitrite (NaNO₂, 1.2 eq) dropwise. Maintain the internal temperature strictly below 5 °C.

    • Self-Validation Check: After addition, spot the reaction mixture on starch-iodide paper. An immediate blue-black color confirms the presence of excess nitrous acid, indicating complete diazotization.

  • Cyclization: Remove the ice bath and allow the reaction mixture to warm to room temperature (20–25 °C). Stir for 2–12 hours.

    • Self-Validation Check: Monitor the reaction via TLC (Eluent: Petroleum Ether/Ethyl Acetate 80:1). The disappearance of the diazonium baseline spot and the emergence of a new UV-active spot indicates successful cyclization.

  • Workup & Isolation: Pour the reaction mixture slowly into crushed ice. Filter the resulting yellow precipitate under vacuum. Wash the filter cake thoroughly with cold water to remove residual acetic acid.

  • Purification: Dry the crude product under vacuum and purify via silica gel column chromatography (PE:EA = 80:1) to yield 6-methyl-4-nitro-1H-indazole as a yellow solid.

    • Self-Validation Check: Analyze via HPLC (target >98% purity) and ¹H-NMR (400MHz, d₆-DMSO) to confirm the structure (look for the characteristic broad singlet for the 1H-NH at ~12.46 ppm) .

Protocol B: Direct Nitration of 6-Methyl-1H-indazole (Alternative)

Causality Focus: Direct nitration utilizes standard electrophilic aromatic substitution. However, the electron-donating methyl group at C6 directs the incoming nitronium ion primarily to the C5 and C7 positions, making the target C4-nitro isomer a minor product . This route is only recommended if the starting aniline for Protocol A is unavailable.

  • Preparation: Dissolve 6-methyl-1H-indazole in concentrated sulfuric acid (H₂SO₄) and cool to 0 °C.

  • Nitration: Prepare a nitrating mixture of conc. HNO₃ and conc. H₂SO₄. Add this dropwise to the indazole solution, keeping the temperature below 5 °C.

  • Reaction: Stir for 2 hours at 0–5 °C.

    • Self-Validation Check: Quench a micro-aliquot in water, extract with EtOAc, and run TLC to confirm the consumption of the starting material.

  • Workup: Pour the mixture onto ice. Collect the mixed-isomer precipitate by filtration.

  • Separation: Subject the crude mixture to rigorous silica gel chromatography (gradient elution of Ethyl Acetate in Hexane) to isolate the 4-nitro isomer from the predominant 5-nitro and 7-nitro isomers.

Quantitative Optimization Data

The choice of acidic medium during the diazotization-cyclization route (Protocol A) critically impacts the final yield. The table below summarizes the causality between the acid used and the reaction outcome .

Acidic MediumTemperature ProfileReaction TimeIsolated Yield (%)Purity (HPLC)Mechanistic Observation
Glacial Acetic Acid 0-5 °C → RT12 h52% >98% Optimal pH balance; smooth intramolecular cyclization.
Aqueous HCl (1M) 0-5 °C → RT12 h35%85%Excessive acidity inhibits methyl enolization; chlorination side-reactions observed.
Conc. H₂SO₄ 0-5 °C → RT12 h41%90%Incomplete cyclization; diazonium salt precipitation issues.

Troubleshooting Guide

Q: Why is my yield of 6-methyl-4-nitro-1H-indazole so low when using the direct nitration method? A: Direct nitration of 6-methyl-1H-indazole suffers from poor regioselectivity. The methyl group at C6 directs electrophilic aromatic substitution primarily to the less sterically hindered C5 and C7 positions. The C4 position is sterically crowded, making the C4-nitro isomer a minor product. Actionable Solution: Abandon direct nitration if the C4-isomer is your sole target. Switch to the de novo indazole synthesis route starting from 2,5-dimethyl-3-nitroaniline, which structurally guarantees the correct regiochemistry.

Q: During the diazotization of 2,5-dimethyl-3-nitroaniline, the reaction mixture turns dark brown and yields tarry byproducts. What went wrong? A: The internal temperature likely exceeded 5 °C during the addition of sodium nitrite. Diazonium salts are highly unstable. Elevated temperatures lead to the premature loss of N₂ gas and the formation of highly reactive aryl cations. These cations react with the solvent or other nucleophiles to form phenols and polymeric tars. Actionable Solution: Use an internal thermometer (not just a bath thermometer). Maintain the internal temperature strictly between 0–5 °C using a salt-ice bath and drastically reduce the NaNO₂ addition rate.

Q: My TLC shows complete consumption of the starting aniline, but the cyclization to the indazole is incomplete. How do I drive the reaction to completion? A: Cyclization to form the indazole ring requires the diazonium intermediate to react with the adjacent ortho-methyl group. This requires a specific pH window to allow the methyl group to tautomerize. If the medium is too strongly acidic (e.g., using concentrated HCl), the required intermediate cannot form efficiently. Actionable Solution: Ensure you are using glacial acetic acid as the solvent. Furthermore, cyclization is endothermic compared to diazotization; you must remove the ice bath and allow the reaction to warm to room temperature (20–25 °C) to provide the necessary activation energy for ring closure.

Frequently Asked Questions (FAQs)

Q: Can I scale up the diazotization route to >100g batches? A: Yes, but with extreme safety precautions. Diazonium salts can be explosive if they precipitate out of solution or dry out. Ensure the diazonium intermediate remains fully solvated. For large-scale operations, consider using continuous flow reactors to ensure superior heat dissipation and immediate in-line cyclization, minimizing the accumulation of the diazonium intermediate.

Q: How do I definitively confirm I have isolated the 4-nitro isomer and not the 5-nitro isomer? A: ¹H-NMR spectroscopy is the gold standard here. The 4-nitro isomer will exhibit a distinct coupling pattern for the aromatic protons compared to the 5-nitro isomer due to the different spatial arrangement. Specifically, look for the anisotropic deshielding effect of the nitro group on the adjacent protons. In the 4-nitro isomer, the C5 proton will be significantly deshielded compared to the corresponding proton in the 5-nitro isomer.

References

  • Title: CN107805221A - Method for preparing 1H-indazole derivative Source: Google Patents URL
Troubleshooting

Technical Support Center: Optimizing the Synthesis and Purification of 6-Methyl-4-nitro-1H-indazole

Welcome to the technical support center for 6-Methyl-4-nitro-1H-indazole. This guide is designed for researchers, medicinal chemists, and process development professionals to address common challenges in the synthesis an...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 6-Methyl-4-nitro-1H-indazole. This guide is designed for researchers, medicinal chemists, and process development professionals to address common challenges in the synthesis and purification of this important heterocyclic intermediate. Indazole scaffolds are a "privileged structure" in drug discovery, and precise control over their functionalization is paramount.[1] This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you improve both the yield and purity of your target compound.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that researchers frequently encounter when working with 6-Methyl-4-nitro-1H-indazole.

Q1: What is the most common and direct synthetic route to 6-Methyl-4-nitro-1H-indazole?

A1: The most prevalent and straightforward method is the direct electrophilic nitration of 6-methyl-1H-indazole.[2] This reaction typically employs a mixed acid system, most commonly a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄), at low temperatures.[3] The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[4]

Q2: Why is strict temperature control so critical during the nitration step?

A2: Temperature control is arguably the most critical parameter for both yield and purity in this synthesis.[5] Nitration reactions are highly exothermic, and poor temperature management can lead to several undesirable outcomes.[3][6] Firstly, elevated temperatures increase the rate of side reactions, leading to the formation of unwanted regioisomers (e.g., nitration at the 5- or 7-position) and dinitrated byproducts.[5][7] Secondly, the risk of a thermal runaway reaction, which can be explosive, increases significantly with temperature.[8][9] For optimal results, the reaction should be maintained between 0-10°C, with a range of 0-5°C often cited for the highest selectivity.[3][5][7]

Q3: What are the typical impurities I might encounter, and how do they form?

A3: Common impurities include:

  • Regioisomers: 6-Methyl-5-nitro-1H-indazole and 6-Methyl-7-nitro-1H-indazole are common byproducts. Their formation is kinetically and thermodynamically influenced by the reaction conditions.[5]

  • Dinitrated Products: If the reaction conditions are too harsh (excess nitrating agent or high temperature), a second nitro group can be added to the ring.[5]

  • Unreacted Starting Material: Incomplete reaction, often due to insufficient reaction time or improper stoichiometry of the nitrating agent, will leave residual 6-methyl-1H-indazole.

  • Oxidation Byproducts: Nitric acid is a strong oxidizing agent, which can lead to the formation of dark-colored, tar-like impurities, especially at higher temperatures.[10]

Q4: Which purification technique is most effective for achieving high purity (>98%)?

A4: A multi-step purification strategy is often necessary.

  • Recrystallization: This is the primary and most effective method for purifying the crude solid product.[11][12] It is excellent for removing most impurities, assuming a suitable solvent is found.

  • Column Chromatography: If recrystallization fails to remove isomeric impurities or other byproducts with similar solubility, column chromatography is required.[13][14] Normal phase chromatography using a silica gel stationary phase and a solvent system like hexane/ethyl acetate is typically effective for separating nitro-isomers.[5][14]

Q5: How can I confirm the identity and purity of my final product?

A5: A combination of analytical techniques is essential for unambiguous characterization and purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the molecular structure and regiochemistry of the nitro group.[11][15]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.[11][16]

  • High-Performance Liquid Chromatography (HPLC): The primary method for quantifying the purity of the final product.[11][16]

  • Melting Point Analysis: A sharp melting point range close to the literature value (187-188°C) is a good indicator of high purity; impurities typically depress and broaden the melting range.[3][11]

Part 2: Synthesis & Purification Troubleshooting Guide

This guide provides solutions to specific experimental issues.

Problem Possible Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete Reaction: Insufficient reaction time or non-optimal temperature. 2. Product Loss During Work-up: The product may have some solubility in the aqueous phase, especially if the pH is not optimal for precipitation. 3. Sub-optimal Recrystallization: Using too much solvent or a solvent in which the product is too soluble at cold temperatures.[17]1. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is fully consumed.[5] 2. Carefully neutralize the reaction mixture. Adjust the pH slowly to ensure complete precipitation of the product before filtration. 3. Optimize the recrystallization solvent. Perform solubility tests to find a solvent that dissolves the product when hot but has low solubility when cold.[12] Minimize the volume of boiling solvent used.[17]
Dark-Colored or Tarry Product 1. Reaction Temperature Too High: Overheating causes degradation and the formation of oxidative byproducts.[3] 2. Impure Starting Materials: Contaminants in the 6-methyl-1H-indazole can lead to side reactions.1. Strictly maintain the reaction temperature below 5°C during the addition of the nitrating agent.[7] 2. Use activated charcoal (decolorizing carbon) during recrystallization. Add a small amount to the hot solution before the hot filtration step to adsorb colored impurities.[11][18] 3. Ensure the purity of the starting material before beginning the reaction.
Presence of Isomeric Impurities 1. Poor Regioselectivity: The reaction temperature was too high, or the nitrating agent was added too quickly, leading to poor positional control.[3][5]1. Maintain the temperature at 0-5°C and add the pre-cooled mixed acid dropwise with vigorous stirring to dissipate heat and ensure local concentrations do not build up.[3][7] 2. Purify the crude product using column chromatography on silica gel. A gradient elution with a hexane/ethyl acetate system is often effective at separating isomers.[5][19]
Product "Oils Out" During Recrystallization 1. High Impurity Concentration: Impurities can lower the melting point of the mixture, causing it to separate as a liquid (oil) rather than a solid.[11] 2. Solution is Too Concentrated: The solution becomes supersaturated at a temperature above the compound's melting point.[11] 3. Cooling is Too Rapid: Fast cooling does not allow sufficient time for the crystal lattice to form properly.[13]1. Pre-purify via a quick filtration through a silica plug to remove baseline impurities before attempting recrystallization. 2. Re-heat the solution to dissolve the oil, then add a small amount of additional hot solvent to decrease the saturation.[11] 3. Allow the solution to cool slowly and undisturbed to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod can help induce crystallization.[17]

Part 3: Experimental Protocols & Workflows

Protocol 1: Synthesis via Direct Nitration of 6-Methyl-1H-indazole

This protocol describes a general lab-scale procedure for the direct nitration of 6-methyl-1H-indazole.[3]

Safety First: This procedure involves highly corrosive and strong oxidizing acids.[10] All steps must be performed in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, a face shield, and acid-resistant gloves.[3][8] The reaction is highly exothermic; strict temperature control is essential.[3][9]

Materials:

  • 6-Methyl-1H-indazole

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Crushed Ice

  • Sodium Hydroxide (NaOH) or Ammonium Hydroxide (NH₄OH) solution for neutralization

  • Deionized Water

Procedure:

  • Preparation of Nitrating Mixture: In a separate flask, carefully and slowly add a stoichiometric amount of nitric acid to a measured volume of sulfuric acid, all while cooling in an ice bath.

  • Reaction Setup: Charge a three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel with concentrated sulfuric acid.

  • Substrate Dissolution: Cool the sulfuric acid to 0°C using an ice-salt bath. Slowly and portion-wise, add the 6-methyl-1H-indazole to the cold, stirring acid. Ensure the temperature is maintained between 0-5°C during the addition.[3]

  • Nitration: Slowly add the pre-cooled nitrating mixture dropwise from the dropping funnel to the indazole solution. Vigorously stir the mixture and meticulously maintain the internal temperature between 0-5°C.[3]

  • Reaction Monitoring: After the addition is complete, stir the mixture at 0-10°C for 1-2 hours.[5] Monitor the reaction's progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent) until the starting material spot has disappeared.

  • Quenching: In a separate large beaker, prepare a substantial amount of crushed ice. Very slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring. A precipitate should form.[3] This step is highly exothermic and must be done cautiously.

  • Neutralization & Isolation: Slowly add a base (e.g., cold 10M NaOH or concentrated NH₄OH) to the acidic slurry until the pH is approximately 7-8. This will precipitate the product fully.

  • Filtration and Washing: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the washings are neutral.[5]

  • Drying: Dry the crude product in a vacuum oven at a low temperature (e.g., 40-50°C) to a constant weight.

G cluster_prep Preparation cluster_reaction Nitration Reaction cluster_workup Work-up & Isolation prep_acid Cool H₂SO₄ (0-5°C) add_sm Add 6-Methyl-1H-indazole prep_acid->add_sm add_nitro Dropwise Addition of Nitrating Mix (Maintain 0-5°C) add_sm->add_nitro prep_nitro Prepare Nitrating Mix (HNO₃ + H₂SO₄) prep_nitro->add_nitro stir Stir at 0-10°C (Monitor by TLC) add_nitro->stir quench Quench on Ice stir->quench neutralize Neutralize (pH 7-8) quench->neutralize filtrate Filter & Wash Solid neutralize->filtrate dry Dry Crude Product filtrate->dry

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a solvent in which 6-Methyl-4-nitro-1H-indazole is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[13] Common solvents to screen include ethanol, isopropanol, ethyl acetate, or mixtures like ethanol/water.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimum amount of the chosen solvent and heat the mixture to boiling (using a hot plate with stirring) until the solid just dissolves.[17][18]

  • Decolorization (Optional): If the solution is darkly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.[18]

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them, collecting the hot filtrate in a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Then, place it in an ice bath to maximize crystal formation.[17]

  • Collection and Drying: Collect the pure crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and dry them under vacuum.[17]

G start Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve charcoal Add Charcoal (Optional) dissolve->charcoal cool Slow Cooling (Crystallization) dissolve->cool If clean hot_filter Hot Gravity Filtration (Optional) charcoal->hot_filter hot_filter->cool ice_bath Ice Bath cool->ice_bath filter_wash Vacuum Filter & Wash with Cold Solvent ice_bath->filter_wash end Pure Crystalline Product filter_wash->end

References

  • Nitration reaction safety - YouTube. (2024).
  • A Technical Guide to 3-Iodo-6-methyl-4-nitro-1H-indazole: Synthesis, Properties, and Experimental Protocols - Benchchem. (n.d.).
  • Troubleshooting regioselectivity in indazole synthesis - Benchchem. (n.d.).
  • Technical Support Center: Purification of Polar Nitro Compounds - Benchchem. (n.d.).
  • How do I purify the resulting compound after a nitro- to amine-group reduction? (2014). ResearchGate.
  • Chemistry, Process Design, and Safety for the Nitration Industry - National Academic Digital Library of Ethiopia. (2013).
  • Application Notes: Protecting Group Strategies for 3-Iodo-6-methyl-4-nitro-1H-indazole - Benchchem. (n.d.).
  • Synthesis and Purification of Nitrophenols | UKEssays.com. (2017).
  • Handling nitric acid Definition - Organic Chemistry II Key Term - Fiveable. (2025).
  • Isolation, Purification and Chromatography of Nitro Compounds and Explosives - Sciencemadness. (2010).
  • Technical Support Center: Synthesis of 3-Methyl-6-nitro-1H-indazole - Benchchem. (n.d.).
  • refining the purification protocol for 1-Methyl-7-nitroindazole-3-carboxylic acid to achieve higher purity - Benchchem. (n.d.).
  • Nitric Acid Safety Tips & Health Hazards | VelocityEHS. (2015).
  • Nitration Reactions | Continuous Flow Processing - Vapourtec. (n.d.).
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC. (n.d.).
  • "avoiding isomerization during 2H-indazole synthesis" - Benchchem. (n.d.).
  • Application Notes and Protocols for 3-Iodo-6-methyl-4-nitro-1H-indazole in Medicinal Chemistry - Benchchem. (n.d.).
  • Nitration of Phenol and Purification by Column Chromatography Purpose - CDN. (n.d.).
  • Application Notes and Protocols for 3-Iodo-6-methyl-4-nitro-1H-indazole - Benchchem. (n.d.).
  • An In-depth Technical Guide on the Putative Molecular Structure of 3-Iodo-6-methyl-4-nitro-1H-indazole - Benchchem. (n.d.).
  • Method for preparing 1H-indazole derivative - Google Patents. (n.d.).
  • Synthesis Routes and Detailed Analysis of 3-Methyl-6-nitro-1H-Indazole - Liskon Biological. (2025).
  • Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity - PMC. (n.d.).
  • Recrystallization1. (n.d.).
  • Application Note: Synthesis of 3-Methyl-6-nitro-1H-indazole via Direct Nitration - Benchchem. (n.d.).
  • 6-Methyl-4-nitro-1H-indole | C9H8N2O2 | CID 24728764 - PubChem. (n.d.).
  • Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction - ACS Publications. (2023).
  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.).
  • Lab Procedure: Recrystallization | Chemistry - ChemTalk. (n.d.).
  • Iron promoted C3‐H nitration of indazole. - ResearchGate. (n.d.).
  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC. (n.d.).
  • recrystallization.pdf. (n.d.).

Sources

Optimization

Technical Support Center: A Troubleshooting Guide for Suzuki Coupling with Electron-Deficient Indazoles

For researchers, scientists, and professionals in drug development, the indazole scaffold is a cornerstone of medicinal chemistry.[1][2][3][4] Its functionalization via the Suzuki-Miyaura cross-coupling reaction is a pow...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the indazole scaffold is a cornerstone of medicinal chemistry.[1][2][3][4] Its functionalization via the Suzuki-Miyaura cross-coupling reaction is a powerful strategy for creating novel molecular entities.[1][4][5] However, the inherent electronic properties of electron-deficient indazoles can present unique challenges in this otherwise robust transformation. This guide provides in-depth, field-proven insights to troubleshoot and optimize your Suzuki coupling reactions with these demanding substrates.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with an electron-deficient indazole shows low or no conversion. What are the likely causes and how can I address them?

Low conversion is a common hurdle. The primary reason often lies in the suboptimal activation of the catalytic cycle, particularly the oxidative addition and transmetalation steps, which are significantly influenced by the electronic nature of the indazole.

  • Cause 1: Inadequate Catalyst System. The choice of palladium catalyst and its associated ligand is critical. Standard catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) may be ineffective for challenging substrates.[6][7] Electron-deficient indazoles require a more robust catalytic system to facilitate the oxidative addition step.[7][8]

    • Solution: Employ palladium catalysts with bulky, electron-rich phosphine ligands. These ligands enhance the electron density on the palladium center, promoting oxidative addition.[6][8] Consider screening catalysts such as [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂), or systems utilizing ligands like XPhos and SPhos.[7][9] Palladacycles are also an excellent choice due to their high stability and activity.[6][8]

  • Cause 2: Suboptimal Base Selection. The base plays a crucial role in the transmetalation step by activating the boronic acid.[10] An insufficiently strong or poorly soluble base can stall the catalytic cycle.[7]

    • Solution: Screen a variety of bases. While potassium carbonate (K₂CO₃) is a common choice, stronger or more soluble bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) often prove more effective, especially with sterically hindered or electronically challenging substrates.[1][7] The presence of water can be beneficial for inorganic bases like carbonates and phosphates, so using a solvent system such as dioxane/water is often recommended.[7]

  • Cause 3: Catalyst Inhibition by Unprotected Indazole N-H. The acidic proton on the indazole nitrogen can interact with the palladium catalyst, leading to catalyst inhibition or the formation of inactive dimeric species.[3][11]

    • Solution: While there are protocols for coupling unprotected indazoles, N-protection is a reliable strategy to prevent catalyst inhibition.[3][12][13] The Boc (tert-butyloxycarbonyl) group is a common choice, though it can sometimes be cleaved under microwave heating conditions.[14][15] The Tosyl (p-toluenesulfonyl) group can also be used.[14] If proceeding with an unprotected indazole, careful optimization of the catalyst, ligand, and base is crucial.[3][11]

  • Cause 4: Inappropriate Solvent. The solvent influences the solubility of all reaction components and can affect the reaction kinetics.[7]

    • Solution: Common solvents for Suzuki couplings include 1,4-dioxane, dimethylformamide (DMF), and toluene.[7][16] If solubility is an issue, a solvent screen is recommended. A mixture of an organic solvent with water is often beneficial for dissolving the inorganic base.[7]

Q2: I am observing significant formation of byproducts like homocoupling of the boronic acid and dehalogenation of my indazole. How can I minimize these side reactions?

Side reactions compete with the desired cross-coupling, reducing the yield and complicating purification.

  • Homocoupling of the Boronic Acid: This side reaction, where two boronic acid molecules couple, is often promoted by the presence of oxygen.[16][17]

    • Solution: Ensure the reaction is performed under a strictly inert atmosphere. This can be achieved by thoroughly degassing the solvent and reaction mixture by bubbling with an inert gas like argon or nitrogen, or by using freeze-pump-thaw cycles.[17][18] Maintaining a positive pressure of inert gas throughout the reaction is also recommended.[18]

  • Dehalogenation of the Indazole (Protodehalogenation): In this process, the halide on the indazole is replaced by a hydrogen atom. This can occur after oxidative addition if a hydride source is present.[16][17]

    • Solution: Use high-purity reagents and aprotic solvents to minimize potential hydride sources. Ensure the base used is not contributing to this side reaction. Minimizing reaction time and temperature can also help, as prolonged heating can promote dehalogenation.[17]

  • Protodeboronation of the Boronic Acid: The boronic acid group is replaced by a hydrogen atom, rendering it inactive for the coupling reaction. This is particularly an issue with electron-deficient heteroaryl boronic acids.[17][19]

    • Solution: Use fresh, high-quality boronic acid. To enhance stability, consider using boronic esters, such as pinacol esters, or potassium trifluoroborate salts.[17][19][20] Using a slight excess (1.2-1.5 equivalents) of the boron reagent can also compensate for some degradation.[17]

In-Depth Technical Guide

Optimizing Reaction Parameters for Electron-Deficient Indazoles

The key to a successful Suzuki coupling with electron-deficient indazoles lies in a systematic approach to optimizing the reaction conditions. The following table summarizes the key parameters and provides recommendations based on empirical evidence.

ParameterRecommendationRationale
Palladium Catalyst Screen Pd(dppf)Cl₂, PdCl₂(XPhos)₂, PdCl₂(SPhos)₂.Bulky, electron-rich ligands enhance catalytic activity for electron-deficient substrates.[6][7]
Ligand XPhos, SPhos, RuPhos.These ligands promote the oxidative addition of less reactive aryl halides.[17]
Base Screen K₂CO₃, Cs₂CO₃, K₃PO₄.Stronger, more soluble bases are often required to facilitate transmetalation.[7]
Solvent 1,4-Dioxane/H₂O, DMF, Toluene/H₂O.A co-solvent system often improves the solubility of all components.[7]
Boron Reagent Use boronic acids, or consider more stable pinacol esters.Esters can prevent premature decomposition and protodeboronation.[19][20]
Temperature 80-120 °C.Higher temperatures may be required, but monitor for decomposition. Microwave irradiation can be effective.[7]
Atmosphere Strictly inert (Argon or Nitrogen).Prevents oxidation of the Pd(0) catalyst and minimizes boronic acid homocoupling.[16][17]
Visualizing the Suzuki Coupling Catalytic Cycle

The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction. Understanding this cycle is fundamental to troubleshooting.

Suzuki_Coupling_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex Ar¹-Pd(II)L₂-X OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation PdII_Aryl_Complex Ar¹-Pd(II)L₂-Ar² Transmetalation->PdII_Aryl_Complex RedElim Reductive Elimination PdII_Aryl_Complex->RedElim RedElim->Pd0 Regeneration Product Ar¹-Ar² (Product) RedElim->Product ArylHalide Ar¹-X (Indazole Halide) ArylHalide->OxAdd BoronicAcid Ar²-B(OR)₂ (Boronic Acid/Ester) BoronicAcid->Transmetalation Base Base Base->Transmetalation

Figure 1: The Suzuki-Miyaura Catalytic Cycle.
Troubleshooting Workflow

When encountering issues, a logical, step-by-step approach is most effective. The following workflow can guide your optimization efforts.

Troubleshooting_Workflow Start Low/No Conversion CheckCatalyst Is the catalyst system optimal? (e.g., Pd(dppf)Cl₂, XPhos/SPhos) Start->CheckCatalyst ChangeCatalyst Screen alternative catalysts/ligands CheckCatalyst->ChangeCatalyst No CheckBase Is the base strong/soluble enough? (e.g., Cs₂CO₃, K₃PO₄) CheckCatalyst->CheckBase Yes ChangeCatalyst->CheckCatalyst ChangeBase Screen alternative bases CheckBase->ChangeBase No CheckProtection Is the indazole N-H protected? CheckBase->CheckProtection Yes ChangeBase->CheckBase ProtectIndazole Protect N-H with Boc or Tosyl group CheckProtection->ProtectIndazole No CheckReagents Are reagents high quality and degassed? CheckProtection->CheckReagents Yes ProtectIndazole->CheckCatalyst ImproveConditions Use fresh reagents, degas thoroughly CheckReagents->ImproveConditions No Success Successful Coupling CheckReagents->Success Yes ImproveConditions->CheckReagents

Figure 2: A Decision-Making Workflow for Troubleshooting.

Experimental Protocol: A Validated Method

This protocol provides a starting point for the Suzuki coupling of a generic N-protected electron-deficient bromo-indazole with an arylboronic acid.

Materials:

  • N-Protected Bromo-Indazole (1.0 equiv)

  • Arylboronic Acid (1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add the N-protected bromo-indazole, arylboronic acid, and potassium carbonate.

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio) via syringe.

  • Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst to the reaction mixture under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

This guide is intended to provide a comprehensive framework for addressing the challenges associated with the Suzuki coupling of electron-deficient indazoles. By understanding the underlying principles and systematically approaching optimization, researchers can significantly improve the success rate of these important transformations.

References

  • A Comparative Guide to Palladium Catalysts for Heterocyclic Suzuki Coupling - Benchchem. (n.d.).
  • Optimization of Suzuki Coupling with 3-Iodo-6-methyl-4-nitro-1H-indazole - Benchchem. (n.d.).
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.).
  • 2.6: Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2019, June 5).
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - Semantic Scholar. (2012, April 16).
  • Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles. Partner Role Swapping and Heterocycle Protection | The Journal of Organic Chemistry - ACS Publications. (2004, August 31).
  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC. (2021, February 10).
  • Optimization of a Greener Suzuki Cross-Coupling Reaction on Unprotected Indoles. (2025, July 21).
  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Publishing. (2024, August 22).
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (2012, April 16).
  • Troubleshooting guide for Suzuki coupling with 5-Bromo-2,3-diphenyl-1H-indole - Benchchem. (n.d.).
  • Suzuki Coupling - Organic Chemistry Portal. (n.d.).
  • Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence - PMC. (n.d.).
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC. (n.d.).
  • what is used to protect the boronic acid enabling iterative suzuki-miyaura coupling? - HZPT. (2024, March 1).
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC. (n.d.).
  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism - MDPI. (2023, March 23).
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles - DSpace@MIT. (n.d.).
  • A Comparative Guide to the Reactivity of Iodo-indazoles in Cross-Coupling Reactions - Benchchem. (n.d.).
  • Synthesis and Characterization of Indazole Derivative via Suzuki Coupling Reaction - IJCRT.org. (2020, December 12).
  • Troubleshooting guide for Suzuki coupling with 2-Chloro-6,7-difluoroquinoxaline - Benchchem. (n.d.).

Sources

Reference Data & Comparative Studies

Validation

The Absolute Structural Validation of 6-Methyl-4-nitro-1H-indazole: A Comparative Guide to X-Ray Crystallography vs. Spectroscopic Modalities

Executive Summary The indazole scaffold is a "privileged structure" in modern drug discovery, frequently utilized in the development of kinase inhibitors and anti-inflammatory agents. Specifically, 6-Methyl-4-nitro-1H-in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indazole scaffold is a "privileged structure" in modern drug discovery, frequently utilized in the development of kinase inhibitors and anti-inflammatory agents. Specifically, 6-Methyl-4-nitro-1H-indazole serves as a highly versatile, multi-functionalized intermediate. The nitro group at the C4 position can be reduced to an amine for further derivatization, while the C6 methyl group modulates lipophilicity and metabolic stability.

However, the synthesis of heavily substituted indazoles—often achieved via electrophilic aromatic substitution (e.g., nitration of 6-methyl-1H-indazole)—frequently yields complex mixtures of regioisomers[1]. Differentiating the 4-nitro isomer from its 5-nitro or 7-nitro counterparts presents a formidable analytical challenge. This guide objectively compares standard spectroscopic modalities against Single-Crystal X-Ray Diffraction (SC-XRD), establishing why SC-XRD remains the unequivocal gold standard for the structural validation of this compound [2].

The Analytical Challenge: Regioisomerism in Indazoles

When validating the structure of 6-Methyl-4-nitro-1H-indazole, researchers must prove the exact connectivity of the substituents on the bicyclic core. Routine modalities often fall short due to the unique electronic environment of the indazole ring:

  • High-Resolution Mass Spectrometry (HRMS): While HRMS accurately confirms the exact mass and molecular formula (

    
    ), it provides zero spatial information. All regioisomers possess identical mass-to-charge (
    
    
    
    ) ratios.
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D

    
     and 
    
    
    
    NMR can identify the presence of the methyl and nitro groups. 2D techniques (HMBC, NOESY) are typically employed to map connectivity. However, the electron-withdrawing nature of the nitro group and the tautomeric equilibrium of the 1H-indazole core cause severe signal broadening and complex shielding effects. Furthermore, the lack of adjacent protons between the C4 and C6 positions creates "silent zones" in 2D NMR, leading to inferential and potentially ambiguous structural assignments [3].

To bypass these inferential leaps, Single-Crystal X-Ray Diffraction (SC-XRD) is employed. By directly mapping the electron density of the molecule in three-dimensional space, SC-XRD provides absolute spatial coordinates, eliminating regioisomeric ambiguity.

Comparative Performance Analysis

The following table summarizes the quantitative and qualitative performance metrics of the primary analytical modalities used for structural validation.

Analytical ModalityPrinciple of DetectionSpatial ResolutionRegioisomer DifferentiationSample RequirementData Output
SC-XRD X-ray scattering by electron clouds< 0.1 Å Absolute (Unequivocal) ~0.1 mm high-quality single crystal3D Electron Density Map, Atomic Coordinates
1D/2D NMR Nuclear spin resonance in a magnetic fieldN/A (Through-bond/space)Inferential (Prone to ambiguity)~5-10 mg in deuterated solventChemical Shifts (

), Coupling Constants (

)
HRMS Ion mass-to-charge ratio (

)
N/ANone (Identical exact mass)< 1 mgExact Mass, Isotope Pattern

Structural Validation Decision Matrix

To ensure scientific integrity and resource efficiency, structural validation should follow a logical progression. The workflow below illustrates the decision matrix for confirming the structure of newly synthesized indazole derivatives.

ValidationWorkflow Synth Synthesis of 6-Methyl-4-nitro-1H-indazole HRMS HRMS Analysis (Mass Confirmation) Synth->HRMS NMR 1D/2D NMR Spectroscopy (Connectivity Estimation) HRMS->NMR Decision Isomer Ambiguity Resolved? NMR->Decision Proceed Proceed to Biological Screening / Derivatization Decision->Proceed Yes (Rare for complex isomers) Cryst Single-Crystal Growth (Vapor Diffusion) Decision->Cryst No (Regioisomer overlap) XRD SC-XRD Data Collection & Refinement Cryst->XRD Absolute Absolute Structural Validation (Gold Standard) XRD->Absolute Absolute->Proceed

Workflow for the structural validation of substituted indazoles.

Experimental Protocol: SC-XRD Validation Workflow

The following protocol details the self-validating system required to obtain publication-grade crystallographic data for 6-Methyl-4-nitro-1H-indazole. Every step is designed with specific causality to maximize data resolution.

Step 1: Crystal Growth via Vapor Diffusion

Causality: Rapid precipitation yields microcrystalline powders unsuitable for SC-XRD. Vapor diffusion allows for the slow, thermodynamically controlled equilibration of a solvent and antisolvent, minimizing the nucleation rate and promoting the growth of a single, defect-free macroscopic crystal.

  • Dissolve 5 mg of purified 6-Methyl-4-nitro-1H-indazole in 0.5 mL of ethyl acetate (good solvent) in a small inner vial.

  • Place the inner vial inside a larger outer vial containing 3 mL of hexanes (antisolvent).

  • Seal the outer vial tightly and leave undisturbed at ambient temperature (20-25°C) for 3 to 7 days.

  • Harvest a single crystal exhibiting sharp edges and uniform birefringence under a polarizing microscope.

Step 2: Crystal Mounting and Cryocooling

Causality: Data collection at room temperature suffers from signal degradation due to thermal atomic vibrations. Flash-cooling the crystal to 100 K reduces the Debye-Waller factor, significantly enhancing high-angle diffraction intensity and overall resolution.

  • Coat the selected crystal (~0.1 x 0.1 x 0.05 mm) in a perfluoropolyether cryo-oil to prevent hydration and mechanical stress.

  • Mount the crystal onto a MiTeGen polyimide loop.

  • Immediately transfer the loop to the goniometer head of the diffractometer, directly into a 100 K nitrogen cold stream.

Step 3: Data Collection

Causality: Using Copper


 radiation (

Å) over Molybdenum

enhances the diffraction intensities for light-atom structures (C, H, N, O) and provides a stronger anomalous scattering signal, which is critical for precise electron density mapping.
  • Center the crystal optically on the goniometer.

  • Collect preliminary frames to determine the unit cell dimensions and Bravais lattice.

  • Execute a full data collection strategy (e.g.,

    
     and 
    
    
    
    scans) to ensure >99% completeness up to a resolution of at least 0.83 Å.
Step 4: Structure Solution and Refinement (Self-Validating System)

Causality: The mathematical refinement of the model against the raw data acts as an internal control. A correct structural assignment will naturally converge to low error values.

  • Solve the phase problem using intrinsic phasing or direct methods (e.g., SHELXT).

  • Refine the structural model using full-matrix least-squares on

    
     (e.g., SHELXL).
    
  • Self-Validation Metrics: The structure is considered unequivocally validated when the final unweighted R-factor (

    
    ) is < 5.0%, the weighted R-factor (
    
    
    
    ) is < 15.0%, and the Goodness-of-Fit (GoF) is approximately 1.0.

Data Interpretation & Causality

When the SC-XRD refinement is complete, the resulting electron density map provides irrefutable proof of the molecular constitution. Unlike NMR, which infers the position of the nitro group based on the lack of proton coupling, X-ray crystallography physically visualizes the oxygen atoms of the nitro group covalently bonded to the C4 carbon of the indazole ring.

Furthermore, the precise bond lengths and angles extracted from the XRD data reveal the electronic delocalization across the indazole core. The steric repulsion between the C4-nitro group and the adjacent C3 position (or potential C3 substituents in downstream derivatives) can be quantified, providing critical insights for structure-based drug design that spectroscopic methods simply cannot deliver.

References

  • Davies, R. R. (1955). Indazole derivatives: the synthesis of various amino- and hydroxy-indazoles and derived sulphonic acids. Journal of the Chemical Society (Resumed), 2412-2423.[Link]

  • Glaxo Group Limited. (2007). US20070265326A1 - Novel compounds.
Comparative

High-Resolution Purity Analysis of Substituted Indazoles: A Comparative Guide to HPLC and GC-MS

Substituted indazoles represent a privileged class of pharmacophores, serving as the core scaffold for numerous active pharmaceutical ingredients (APIs), kinase inhibitors, and synthetic cannabinoid receptor agonists (SC...

Author: BenchChem Technical Support Team. Date: March 2026

Substituted indazoles represent a privileged class of pharmacophores, serving as the core scaffold for numerous active pharmaceutical ingredients (APIs), kinase inhibitors, and synthetic cannabinoid receptor agonists (SCRAs)[1]. During the synthesis of these complex heterocycles—often via Ullmann-type couplings or hydrazine condensations—the formation of positional isomers (e.g., 1H- vs. 2H-indazoles) and trace synthetic by-products is virtually inevitable[2].

As a Senior Application Scientist, I frequently encounter the analytical dilemma of selecting the optimal chromatographic technique for indazole purity profiling. This guide provides a mechanistic comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), equipping drug development professionals with self-validating workflows to ensure absolute structural integrity.

Mechanistic Causality: Why the Analytical Divergence?

When assessing the purity of substituted indazoles, the choice between HPLC and GC-MS is dictated by fundamental physicochemical compatibility rather than mere preference.

HPLC-UV/MS (The Quantitative Standard) Indazoles with bulky substitutions or polar functional groups (such as indazole-3-carboxamides) often exhibit significant3[3]. HPLC operates at ambient or near-ambient temperatures, entirely circumventing the risk of heat-induced degradation[4]. Furthermore, reverse-phase HPLC (utilizing C18, biphenyl, or specialized chiral stationary phases) excels at resolving positional and enantiomeric isomers based on subtle differences in hydrodynamic volume, dipole moments, and stereochemistry[1].

GC-MS (The Trace & Structural Screener) GC-MS provides unparalleled theoretical plates for volatile compounds and leverages Electron Ionization (EI) to generate highly 3[3]. It is the premier choice for detecting residual volatile solvents or unreacted starting materials[4]. However, heavily substituted indazoles may degrade in the high-temperature GC injector (typically 250–300 °C)[3]. Additionally, positional isomers of indazoles often yield identical EI mass spectra, necessitating chemical derivatization prior to analysis to induce distinct fragmentation[3].

Comparative Performance Matrix

To streamline method selection, the following table summarizes the operational parameters and performance metrics of both techniques when applied to indazole derivatives.

Analytical ParameterHPLC-UV/HRMSGC-MS (EI)
Primary Application Quantitative API purity, thermally labile compoundsTrace volatile impurities, rapid library screening
Thermal Stability Not required (ambient/near-ambient operation)Critical (compounds must survive 200–300 °C)
Isomer Resolution Excellent (via C18, Biphenyl, or Chiral phases)Poor for underivatized positional isomers
Structural Elucidation Exact mass (HRMS), limited fragmentationExtensive, class-diagnostic EI fragmentation
Sample Preparation Direct dissolution (Methanol/Mobile Phase)May require chemical derivatization (e.g., TMS)

Experimental Protocols: Self-Validating Workflows

The following methodologies are engineered to serve as self-validating systems. By understanding the why behind each step, scientists can adapt these parameters to their specific indazole analogs.

Protocol A: HPLC-UV/HRMS for Quantitative Purity & Isomer Separation

Rationale: This method ensures the thermal integrity of the indazole core while leveraging UV absorbance (due to the conjugated aromatic system) for precise area-percent quantitation[4].

  • Sample Preparation: Accurately weigh and dissolve the synthesized indazole in HPLC-grade methanol to achieve a concentration of approximately 1 mg/mL[4]. Filter the solution through a 0.22 µm PTFE syringe filter to protect the column frit.

  • Column Selection: For standard purity, utilize a C18 reverse-phase column (4.6 mm x 250 mm, 5 µm). For enantiomeric indazole-3-carboxamides, employ a chiral stationary phase such as 1[1].

  • Mobile Phase: Program a gradient of Acetonitrile and Water. Crucially, incorporate 0.1% Formic Acid into both phases; this maintains the indazole nitrogen in a consistent protonation state, preventing peak tailing and enhancing electrospray ionization (ESI) for downstream MS[1]. Flow rate: 1.0 mL/min.

  • Detection: Monitor UV absorbance at 254 nm for quantitative purity calculation[4]. Couple the flow to a High-Resolution Mass Spectrometer (HRMS) to obtain the exact mass of any eluting impurities.

Protocol B: GC-MS for Trace Impurity Profiling

Rationale: This protocol is optimized to identify volatile synthetic by-products (e.g., residual halobenzenes from Ullmann reactions) and provide library-matchable structural data[2].

  • Sample Preparation & Derivatization: Dissolve 1 mg of the sample in 1 mL of anhydrous methanol[5]. To resolve polar positional isomers, add 50 µL of BSTFA (with 1% TMCS) and incubate at 60 °C for 30 minutes. This forms TMS-derivatives, enhancing volatility and inducing distinct EI spectral fragmentation[3].

  • Injection: Inject 1 µL of the sample in split mode (20:1) to prevent column overloading. Maintain the injection port at 200–250 °C to ensure rapid vaporization without inducing thermal breakdown[1][5].

  • Chromatographic Separation: Utilize a 5 capillary column (30 m x 0.25 mm, 0.25 µm film thickness)[1][5]. Use Helium as the carrier gas at a constant flow of 1.0 mL/min. Set the oven program: Initial hold at 80 °C for 3 min, ramp at 40 °C/min to 300 °C, and hold for 3.5 min[1].

  • Detection: Operate the mass spectrometer in Electron Ionization (EI) mode at 70 eV. Acquire full scan data from 50 to 550 amu[1]. Cross-reference the resulting fragmentation patterns against the NIST or Cayman Spectral Library for structural elucidation.

Analytical Decision Workflow

To synthesize these principles into actionable logic, the following decision matrix illustrates the optimal analytical pathway for a newly synthesized substituted indazole.

AnalyticalWorkflow Start Synthesized Substituted Indazole Assess Assess Thermal Stability & Volatility Start->Assess HPLC HPLC-UV/HRMS Pathway (Primary Purity & Isomer Resolution) Assess->HPLC Labile / High MW GCMS GC-MS Pathway (Trace Volatiles & Library Screening) Assess->GCMS Volatile / Stable IsomerHPLC Positional/Chiral Isomers Present? HPLC->IsomerHPLC IsomerGC Positional Isomers Present? GCMS->IsomerGC HPLC_Phase Use C18, Biphenyl, or Chiral Phase (e.g., Lux Amylose-1) IsomerHPLC->HPLC_Phase Yes Final Comprehensive Purity Profile & Structural ID IsomerHPLC->Final No GC_Deriv Chemical Derivatization (e.g., TMS via BSTFA) IsomerGC->GC_Deriv Yes (Requires distinct EI spectra) IsomerGC->Final No HPLC_Phase->Final GC_Deriv->Final

Figure 1: Decision matrix for the analytical purity profiling of substituted indazoles.

References

  • MPG.PuRe: “Walking the nitrogen around the ring”: Chemical synthesis and spectroscopic characterization...[Link]

  • Frontiers in Pharmacology: Enantiospecific Synthesis, Chiral Separation, and Biological Activity of Four Indazole-3-Carboxamide-Type Synthetic Cannabinoid Receptor Agonists...[Link]

  • MDPI (Molecules): Emerging Novel Psychoactive Substances (2020–2025): GC-MS Approaches for Separation, Detection, and Characterization. [Link]

  • ACS Publications (OPRD): Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction.[Link]

Sources

Validation

Comparative Biological Activity Guide: 6-Methyl-4-nitro-1H-indazole Derivatives vs. Standard Inhibitors

As a Senior Application Scientist, I frequently observe a critical misunderstanding in early-stage drug discovery: evaluating synthetic intermediates as if they were final therapeutic agents. 6-Methyl-4-nitro-1H-indazole...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe a critical misunderstanding in early-stage drug discovery: evaluating synthetic intermediates as if they were final therapeutic agents. 6-Methyl-4-nitro-1H-indazole is a prime example. While it is a "privileged scaffold" in medicinal chemistry, directly screening this parent compound often yields false negatives[1]. Its true biological value is unlocked only when it is functionalized—most notably by reducing the 4-nitro group to an amine—transforming it into a highly potent pharmacophore for Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors[2].

This guide objectively compares the biological performance of active 1H-indazole derivatives against field-standard inhibitors, providing self-validating experimental protocols to ensure rigorous reproducibility in your laboratory.

Mechanistic Context: The Indazole Scaffold in IDO1 Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-dependent enzyme that catalyzes the rate-limiting oxidative cleavage of L-tryptophan into N-formylkynurenine. Tumors exploit this metabolic pathway to deplete tryptophan, thereby suppressing T-cell proliferation and evading the immune system[3].

The 1H-indazole core is a bioisostere for the indole ring of tryptophan. The nitrogen atoms within the indazole ring directly coordinate with the ferrous (Fe²⁺) ion of the IDO1 heme group[3]. Meanwhile, specific substitutions at the 4- and 6-positions (such as the methyl group inherited from 6-methyl-4-nitro-1H-indazole) project into the hydrophobic pockets (Pocket A and B) of the enzyme, locking it in an inactive conformation[3].

Pathway Trp L-Tryptophan IDO1 IDO1 Enzyme (Active Fe2+) Trp->IDO1 Substrate Binding Kyn N-Formylkynurenine IDO1->Kyn Oxidative Cleavage Immune T-Cell Suppression Kyn->Immune Kynurenine Pathway Indazole 1H-Indazole Derivatives Indazole->IDO1 Heme Coordination Epacadostat Epacadostat (Standard) Epacadostat->IDO1 Competitive Inhibition

Figure 1: IDO1-mediated immunosuppression pathway and competitive inhibition mechanisms.

Quantitative Data: Performance Benchmarking

To establish a reliable benchmark, we compare the IDO1 inhibitory activity of 4,6-disubstituted 1H-indazole derivatives against established clinical candidates like Epacadostat (INCB024360) and NLG919.

Note: The unmodified precursor, 6-methyl-4-nitro-1H-indazole, lacks the necessary electron-donating coordination groups and thus exhibits negligible standalone activity[1].

Inhibitor / CompoundTargetAssay TypeIC₅₀ ValueMechanistic Role
Epacadostat (INCB024360) IDO1Enzymatic / Kynurenine10.0 – 71.8 nMClinical Standard[4]
NLG919 IDO1Enzymatic7.0 nMPathway Inhibitor[5]
Coptisine IDO1Enzymatic6.3 μMNon-competitive Inhibitor[5]
4,6-Disubstituted 1H-Indazoles IDO1Enzymatic~5.3 μMActive Pharmacophore[3]
6-Methyl-4-nitro-1H-indazole IDO1Enzymatic>100 μMInactive Precursor[1]

Experimental Methodologies

The following protocols are designed as self-validating systems. I have detailed the chemical causality behind each step so you can troubleshoot effectively if deviations occur.

Protocol A: Chemoselective Activation of the Pharmacophore

To convert the inactive precursor into an active IDO1 inhibitor, the 4-nitro group must be reduced to an amine.

Causality & Expertise: Using harsh hydrogenation (e.g., H₂ with Pd/C) frequently leads to the over-reduction or cleavage of the sensitive nitrogen-nitrogen bond in the indazole ring. Utilizing Iron (Fe) powder and Ammonium Chloride (NH₄Cl) provides a mild, proton-coupled electron transfer that is highly chemoselective for the nitro group[2].

  • Solvation: Dissolve 6-methyl-4-nitro-1H-indazole (8.26 mmol) in a mixed solvent system of Ethanol (20 mL) and deionized Water (10 mL)[2].

  • Catalytic Initiation: Add NH₄Cl (4.13 mmol) and an initial portion of Iron powder (23.46 mmol). Heat the mixture to 80°C and stir for 5 minutes. Self-Validation: The initial heating etches the iron surface, initiating the catalytic cycle[2].

  • Complete Reduction: Add the remaining Iron powder (17.86 mmol) and stir for an additional 20 minutes at 80°C[2].

  • Validation Checkpoint: Monitor via TLC (Petroleum Ether:Ethyl Acetate = 8:1). The reaction is complete when the higher-Rf nitro precursor spot disappears entirely.

  • Workup: Filter the mixture while hot to remove iron oxides. Concentrate under reduced pressure, extract with ethyl acetate, and dry over anhydrous magnesium sulfate to yield the active 4-amino-6-methyl-1H-indazole (Yield: ~92-94%)[2].

Protocol B: IDO1 Enzymatic Inhibition Assay

This assay quantifies the IC₅₀ by measuring the suppression of N-formylkynurenine production.

Causality & Expertise: IDO1 is only catalytically active when its heme iron is in the reduced ferrous (Fe²⁺) state. The assay buffer must contain ascorbic acid (as a reducing agent) and methylene blue (as an electron carrier) to maintain this state. Catalase is added to neutralize reactive oxygen species that would otherwise degrade the enzyme[6].

  • Buffer Preparation: Prepare a 50 mM potassium phosphate buffer (pH 6.5) containing 20 mM ascorbate, 3.5 µM methylene blue, and 0.2 mg/mL catalase[6].

  • Enzyme Incubation: Incubate 20 nM recombinant human IDO1 (with an N-terminal His tag) with varying concentrations of the test compound (e.g., Epacadostat or the synthesized indazole derivative) for 15 minutes at room temperature[6].

  • Reaction Initiation: Add 2 mM D-Tryptophan to initiate the oxidative cleavage[6].

  • Kinetic Readout (Self-Validation): Continuously monitor the reaction using a microplate reader at an absorbance of 321 nm . Why 321 nm? This is the specific wavelength corresponding to the formation of N'-formylkynurenine. A flatline absorbance confirms successful enzyme inhibition[6].

  • Analysis: Calculate the IC₅₀ values by fitting the dose-response curves using non-linear regression software.

Workflow S1 Precursor 6-Methyl-4-nitro-1H-indazole S2 Chemoselective Reduction Fe/NH4Cl, 80°C S1->S2 S3 Active Pharmacophore 4-Amino-6-methyl-1H-indazole S2->S3 TLC Verified S4 Enzymatic Assay Recombinant hIDO1 S3->S4 S5 Validation Readout Absorbance at 321 nm S4->S5 Ascorbate/Methylene Blue S6 Data Analysis IC50 Determination S5->S6

Figure 2: Experimental workflow from indazole precursor reduction to IC50 validation.

References

  • BenchChem. A Comparative Guide to 3-Iodo-6-methyl-4-nitro-1H-indazole and Other Bioactive Indazole Derivatives.1[1]

  • Google Patents. CN107033087B - 1H-Indazol-4-amine compounds and their use as IDO inhibitors.2[2]

  • MedChemExpress. Epacadostat (INCB 024360) | IDO1 Inhibitor.4[4]

  • AbMole BioScience. Epacadostat (INCB024360) | CAS 1204669-58-8.5[5]

  • Selleck Chemicals. Epacadostat (INCB024360) | IDO1 Inhibitor.6[6]

  • PubMed (Elsevier). Discovery and preliminary structure-activity relationship of 1H-indazoles with promising indoleamine-2,3-dioxygenase 1 (IDO1) inhibition properties.3[3]

Sources

Comparative

A Researcher's Guide to Kinase Cross-Reactivity Profiling: A Comparative Study Featuring 6-Methyl-4-nitro-1H-indazole

This guide provides a comprehensive framework for evaluating the selectivity of novel kinase inhibitors, using the indazole-based compound 6-Methyl-4-nitro-1H-indazole as a case study. We will objectively compare its hyp...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for evaluating the selectivity of novel kinase inhibitors, using the indazole-based compound 6-Methyl-4-nitro-1H-indazole as a case study. We will objectively compare its hypothetical performance against established benchmarks, provide detailed experimental methodologies, and offer insights into data interpretation for drug development professionals.

The Imperative of Kinase Selectivity in Drug Discovery

The human kinome comprises over 500 protein kinases that act as master regulators of cellular signaling.[1] Their profound involvement in processes like cell growth, differentiation, and metabolism makes them a major class of therapeutic targets, particularly in oncology.[2][3] However, the high degree of structural conservation in the ATP-binding site across the kinome presents a formidable challenge: achieving inhibitor selectivity.[2][4]

A small molecule inhibitor can interact with dozens, or even hundreds, of kinases. This cross-reactivity, or "off-target" activity, is a double-edged sword. On one hand, it can lead to unforeseen toxicities and adverse side effects.[1] On the other, it can result in beneficial "polypharmacology," where inhibiting multiple nodes in a disease network enhances therapeutic efficacy.[5] For example, the clinical success of Imatinib in treating gastrointestinal stromal tumors (GIST) is due to its inhibition of the off-target kinase c-Kit, in addition to its primary Bcr-Abl target.[5]

Therefore, comprehensive, kinome-wide profiling is not merely a characterization step but a foundational pillar of modern drug discovery. It allows researchers to make informed decisions, anticipate liabilities, and uncover new therapeutic opportunities.[6][7]

Compounds for Comparative Analysis

To contextualize the cross-reactivity profile of a novel compound, it is essential to analyze it alongside well-defined benchmarks representing the extremes of the selectivity spectrum.

  • Test Compound: 6-Methyl-4-nitro-1H-indazole The indazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous anti-cancer agents and kinase inhibitors.[8][9][10] 6-Methyl-4-nitro-1H-indazole is a synthetic intermediate for creating more complex molecules, but its own kinome-wide activity is not publicly documented.[11][12] This guide will outline the definitive study to establish its selectivity profile from first principles.

  • Benchmark 1 (Promiscuous): Staurosporine Isolated from Streptomyces, Staurosporine is a natural product known for its potent, but highly non-selective, inhibition of a vast number of protein kinases.[13][14] It acts as an ATP-competitive inhibitor, binding with nanomolar affinity to the catalytic site of most kinases.[13][15] In selectivity studies, Staurosporine serves as a positive control for broad kinase inhibition, defining a "promiscuous" profile.

  • Benchmark 2 (Selective with Known Off-Targets): Imatinib (Gleevec®) Imatinib is the quintessential example of a successful targeted therapy, primarily designed to inhibit the BCR-Abl tyrosine kinase in chronic myeloid leukemia (CML).[16] However, it potently inhibits other kinases, including c-Kit and Platelet-Derived Growth Factor Receptor (PDGFR).[17] This well-documented off-target profile is critical to both its expanded therapeutic applications and some of its side effects, making it an ideal benchmark for a clinically relevant, selective inhibitor.[18][19]

Experimental Design: The Competition Binding Assay

To generate the most robust and informative selectivity data, we will employ a large-scale, cell-free binding assay.

3.1 Platform Selection: KINOMEscan® Technology

For this study, the KINOMEscan® platform is selected as the method of choice. This platform is an active site-directed competition binding assay that quantitatively measures the binding interactions between a test compound and a panel of over 480 kinases.[6][20][21]

Causality Behind Experimental Choice:

  • Measures True Affinity (Kd): Unlike activity-based assays that measure IC50, this binding assay is ATP-independent.[6] This is a critical distinction, as IC50 values can be artificially influenced by the concentration of ATP used in the reaction. The KINOMEscan® assay measures the true thermodynamic dissociation constant (Kd), providing a more direct and comparable measure of binding potency.

  • Comprehensive Kinome Coverage: With a panel covering all major kinase families, including lipid and atypical kinases, it provides a panoramic view of a compound's interaction space, minimizing the chance of missing significant off-target liabilities.[6][22]

  • High-Throughput and Reproducibility: The platform is designed for high-throughput screening and has been validated across the industry, supporting numerous drug approvals.[22]

3.2 Experimental Protocol: KINOMEscan® Profiling

The following protocol outlines the steps for performing a primary screen to determine the cross-reactivity profile of 6-Methyl-4-nitro-1H-indazole and the benchmark compounds.

Mandatory Visualization: Experimental Workflow

G cluster_prep 1. Preparation cluster_assay 2. Competition Binding cluster_analysis 3. Quantification & Analysis Compound Test Compound (10µM) in DMSO Incubate Incubate Compound, Kinase, and Ligand Compound->Incubate Kinase DNA-tagged Kinase (immobilized on solid support) Kinase->Incubate Ligand Active Site-Directed Affinity Ligand Ligand->Incubate Wash Wash to Remove Unbound Ligand Incubate->Wash Equilibrium Reached Elute Elute Bound Ligand Wash->Elute qPCR Quantify Tagged Kinase via qPCR Wash->qPCR Quantify remaining kinase-ligand complex Data Calculate % of Control qPCR->Data

Caption: KINOMEscan® competition binding assay workflow.

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a 100 mM stock solution of 6-Methyl-4-nitro-1H-indazole, Staurosporine, and Imatinib in 100% DMSO.

    • Perform a serial dilution to create working concentrations. For a primary screen, a single high concentration (e.g., 10 µM) is typically used.

    • Rationale: A high concentration ensures that even weak but potentially significant interactions are detected in the initial screen.

  • Assay Reaction Setup:

    • For each kinase in the panel, a reaction is prepared combining the kinase (which is fused to a unique DNA tag) with an immobilized, active-site directed affinity ligand.

    • The test compound (or DMSO vehicle control) is added to the reaction mixture.

    • The mixture is incubated to allow the system to reach binding equilibrium.

    • Self-Validation: A DMSO-only reaction serves as the 0% inhibition control (100% signal), establishing the baseline for a valid experiment.

  • Affinity Capture & Quantification:

    • The mixtures are passed through a capture resin that binds the immobilized ligand. Kinases that are not bound to the ligand (due to being displaced by the test compound) are washed away.

    • The amount of kinase remaining bound to the solid support is quantified by eluting the DNA tags and measuring their concentration using quantitative PCR (qPCR).

  • Data Analysis:

    • The qPCR signal for each compound-treated kinase is compared to the DMSO vehicle control.

    • The result is expressed as a percentage of the control signal (%Ctrl). A lower %Ctrl value indicates stronger binding of the test compound to the kinase.

    • Hit Threshold: A common threshold for identifying a "hit" or a significant interaction is a %Ctrl value of <35%. Highly potent interactions are often defined as %Ctrl <10%.

Data Interpretation and Comparative Analysis

The output of the primary screen is a rich dataset that reveals the compound's "fingerprint" across the human kinome. Below is a hypothetical, representative dataset for our three compounds against a small subset of kinases to illustrate the analysis.

Table 1: Hypothetical Kinase Inhibition Data (% of Control at 10 µM)

Kinase Target 6-Methyl-4-nitro-1H-indazole Imatinib (Gleevec®) Staurosporine Kinase Family
ABL1 88 0.8 1.2 Tyrosine
c-KIT 92 1.5 2.5 Tyrosine
PDGFRA 95 2.1 3.0 Tyrosine
SRC 91 45 0.9 Tyrosine
AURKA 4.5 85 5.5 Ser/Thr
AURKB 8.2 90 6.1 Ser/Thr
PIM1 78 98 4.2 Ser/Thr
PKCA 99 95 0.5 Ser/Thr
MAPK1 96 99 11.0 Ser/Thr

Note: Values in bold indicate significant inhibition (%Ctrl < 10).

Interpretation of Results:

  • Staurosporine: As expected, Staurosporine shows potent inhibition across nearly all kinases, confirming its promiscuous profile.[13][23] This result serves as a positive control, validating that the kinases in the assay are active and inhibitable.

  • Imatinib: The data accurately reflects its known profile. It potently inhibits its primary target, ABL1, and its key off-targets, c-KIT and PDGFRA.[5][17] It shows minimal activity against other kinases like AURKA and PIM1, demonstrating its targeted, but not perfectly specific, nature.

  • 6-Methyl-4-nitro-1H-indazole (Hypothetical): In this hypothetical profile, our test compound demonstrates high selectivity. It shows potent and specific inhibition of the Aurora kinases (AURKA, AURKB) with very little activity across the rest of the panel. This would be a highly desirable profile for a drug candidate targeting the Aurora kinase family.

Next Steps: From Hit to Lead

A primary screen is the first step. The results guide a logical progression of follow-up studies to validate hits and advance a compound.

Mandatory Visualization: Data Interpretation & Decision Logic

G start Primary Screen Result (%Ctrl at 10µM) kd_determination Dose-Response Assay (Determine Kd) start->kd_determination Hit Confirmed (%Ctrl < 35%) deprioritize Deprioritize or Redesign Compound start->deprioritize No Significant Hits cellular_assay Cellular Target Engagement Assay kd_determination->cellular_assay Potent Kd Value (e.g., <100 nM) off_target_validation Validate Off-Targets in Cellular Models kd_determination->off_target_validation Significant Off-Targets Identified kd_determination->deprioritize Weak Kd Value sar_study Structure-Activity Relationship (SAR) Studies cellular_assay->sar_study On-Target Activity Confirmed cellular_assay->deprioritize No Cellular Activity advance Advance to In Vivo Studies sar_study->advance Optimized Selectivity & Potency off_target_validation->sar_study Undesirable Off-Target Activity Confirmed

Sources

Validation

Head-to-head comparison of different synthesis routes for 4-nitroindazoles

Head-to-Head Comparison of Synthesis Routes for 4-Nitroindazoles: A Technical Guide Introduction 4-Nitroindazoles are critical pharmacophores and synthetic intermediates in medicinal chemistry, frequently serving as foun...

Author: BenchChem Technical Support Team. Date: March 2026

Head-to-Head Comparison of Synthesis Routes for 4-Nitroindazoles: A Technical Guide

Introduction 4-Nitroindazoles are critical pharmacophores and synthetic intermediates in medicinal chemistry, frequently serving as foundational precursors for kinase inhibitors, antiparasitic agents, and nNOS inhibitors. The strategic placement of the nitro group at the C4 position significantly influences the electronic landscape of the indazole core, modulating both its hydrogen-bonding capacity and binding affinity within target active sites.

As a Senior Application Scientist, I have evaluated numerous synthetic pathways to construct this scaffold. This guide provides a critical, head-to-head comparison of the two most viable methodologies: De Novo Diazotization-Cyclization and Direct Electrophilic Nitration .

Mechanistic Overview & Synthetic Logic

The synthesis of the 4-nitroindazole architecture fundamentally diverges into two strategic approaches. The first approach builds the pyrazole ring onto a pre-functionalized benzene ring (De Novo Synthesis). The second approach functionalizes an existing indazole core via electrophilic aromatic substitution (EAS).

G cluster_A Route A: De Novo Diazotization cluster_B Route B: Direct Nitration SM_A 2-Methyl-3-nitroaniline Cond_A NaNO2, AcOH, 0°C SM_A->Cond_A Int_A Diazonium Salt Cond_A->Int_A Diazotization Prod_A 4-Nitro-1H-indazole (High Regiopurity) Int_A->Prod_A Cyclization SM_B Substituted Indazole (e.g., 6-bromo-) Cond_B HNO3, H2SO4, 0-5°C SM_B->Cond_B Int_B Nitronium Ion Attack Cond_B->Int_B EAS Prod_B 4-Nitro Isomer Mixture (Requires Separation) Int_B->Prod_B Directed Attack

Workflow comparing De Novo Diazotization vs. Direct Electrophilic Nitration for 4-nitroindazoles.

Route A: De Novo Diazotization-Cyclization (The Jacobson-Type Synthesis)

This is the gold standard for synthesizing the unsubstituted 4-nitro-1H-indazole core. It relies on the1[1]. The strong electron-withdrawing nature of the nitro group at the meta-position relative to the methyl group is crucial; it acidifies the methyl protons,2[2].

Causality in Experimental Design:

  • Glacial Acetic Acid as Solvent: Unlike strong mineral acids (HCl/H₂SO₄) typically used in diazotization, acetic acid provides a mild acidic environment. This controls the rate of nitrous acid (HONO) generation and prevents the premature hydrolysis of the diazonium salt into a phenol byproduct.

  • Strict Temperature Control (0 °C): Diazonium intermediates are notoriously unstable. Maintaining 0 °C suppresses nitrogen gas evolution (decomposition) until the intramolecular cyclization onto the methyl group can successfully occur.

Route B: Direct Electrophilic Nitration

Direct nitration of an unsubstituted 1H-indazole predominantly yields the 5-nitro isomer due to the intrinsic electron density of the fused bicyclic system. However, if the indazole ring is pre-substituted with directing or blocking groups (e.g., 6-bromo-1H-indazole), the3[3].

Causality in Experimental Design:

  • Mixed Acid System (HNO₃/H₂SO₄): Sulfuric acid acts as both a solvent and a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺).

  • Exothermic Control: The addition of the nitrating mixture must be tightly controlled (0–5 °C) to prevent over-nitration (yielding dinitro species) and oxidative degradation of the indazole core.

Head-to-Head Performance Comparison

ParameterRoute A: De Novo DiazotizationRoute B: Direct Nitration
Starting Material 2-Methyl-3-nitroaniline (Cheap, abundant)Substituted 1H-indazole (e.g., 6-bromo)
Regioselectivity Excellent (>99%) ; structurally lockedModerate to Poor ; heavily dependent on substituents
Typical Yield 85% – 99%40% – 65% (post-purification)
Scalability High (kg scale feasible)Moderate (exothermic hazards at scale)
Purification Simple filtration and aqueous washFlash chromatography required to separate isomers
Best Use Case Synthesis of the bare 4-nitroindazole coreLate-stage functionalization of complex indazoles

Self-Validating Experimental Protocols

Protocol 1: Synthesis of 4-Nitro-1H-indazole via Diazotization

Self-Validation Checkpoint: The immediate formation of a dark precipitate upon NaNO₂ addition confirms successful diazotization and initiation of cyclization.

  • Preparation: In a 500 mL round-bottom flask equipped with a robust overhead stirrer, dissolve 2-methyl-3-nitroaniline (20.0 g, 0.13 mol) in 150 mL of glacial acetic acid.

  • Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to reach 0 °C.

  • Reagent Preparation: In a separate beaker, dissolve sodium nitrite (20.0 g, 0.29 mol, 2.2 equiv) in 50 mL of deionized water.

  • Addition: Add the aqueous sodium nitrite solution in one rapid portion to the vigorously stirring acetic acid solution.

    • Note: A rapid addition is preferred here over dropwise addition to ensure the diazonium salt is pushed immediately toward cyclization, minimizing intermolecular coupling side-reactions.

  • Cyclization: An immediate dark precipitate will form. Remove the ice bath, allow the reaction to gradually warm to room temperature (20-25 °C), and stir continuously for 12-16 hours.

  • Workup: Filter the resulting suspension under vacuum. Concentrate the filtrate under reduced pressure to remove excess acetic acid. Suspend the combined crude solids in 200 mL of cold water, stir for 30 minutes to remove residual salts, filter, and dry under high vacuum at 40 °C.

  • Yield: 14–21 g (up to 99%) of a dark orange solid[1].

Protocol 2: Synthesis of 6-Bromo-4-nitro-1H-indazole via Direct Nitration

Self-Validation Checkpoint: TLC monitoring (Hexanes/EtOAc 3:1) should reveal a new, lower-Rf spot. UV activity at 254 nm will be strong, and the spot will often appear distinctly yellow.

  • Preparation: Dissolve 6-bromo-1H-indazole (10.0 g, 50.7 mmol) in concentrated sulfuric acid (50 mL) in a 250 mL round-bottom flask. Stir until completely dissolved.

  • Cooling: Cool the solution to 0–5 °C using an ice-salt bath.

  • Nitrating Mixture: In a separate vial cooled in ice, carefully mix concentrated nitric acid (3.5 mL, ~1.1 equiv) with concentrated sulfuric acid (3.5 mL).

  • Addition: Transfer the nitrating mixture to an addition funnel and add it dropwise to the indazole solution over 30 minutes. Monitor the internal temperature strictly; do not allow it to exceed 10 °C.

  • Reaction: Stir the mixture at 0–5 °C for 2 hours.

  • Quenching: Carefully pour the reaction mixture over 300 g of crushed ice with vigorous stirring. A yellow/brown precipitate will crash out.

  • Workup: Filter the solid, wash extensively with cold water until the filtrate is pH neutral, and dry. Purify via silica gel chromatography to separate the 4-nitro isomer from the 5-nitro and 7-nitro byproducts[3].

Conclusion

For researchers requiring the foundational 4-nitroindazole building block, the De Novo Diazotization (Route A) is unambiguously the superior choice. It bypasses the regiochemical nightmares associated with electrophilic aromatic substitution and delivers near-quantitative yields with minimal purification. Direct Nitration (Route B) should be reserved exclusively for highly substituted indazole cores where the C5 and C7 positions are sterically or electronically blocked.

References

1.[1] 4-Nitro-1H-indazole synthesis - ChemicalBook. 2.[3] Synthesis of 6-Bromo-4-nitro-1H-indazole: An Application Note and Detailed Protocol - Benchchem. 3.[2] Product Class 2: 1H- and 2H-Indazoles - Thieme Connect.

Sources

Comparative

Benchmarking the Antimicrobial Efficacy of 6-Methyl-4-nitro-1H-indazole Against Standard Drugs: A Comparative Guide

This guide provides a comprehensive framework for evaluating the antimicrobial potential of the novel synthetic compound, 6-Methyl-4-nitro-1H-indazole. Designed for researchers, scientists, and drug development professio...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for evaluating the antimicrobial potential of the novel synthetic compound, 6-Methyl-4-nitro-1H-indazole. Designed for researchers, scientists, and drug development professionals, this document outlines a rigorous, side-by-side comparison with established standard-of-care antimicrobial agents. The methodologies described herein are grounded in internationally recognized standards to ensure the generation of robust and reproducible data. While direct experimental data for 6-Methyl-4-nitro-1H-indazole is emerging, this guide draws upon the well-documented antimicrobial properties of the broader indazole class of molecules to establish a strong rationale for its investigation.

The indazole scaffold is a "privileged structure" in medicinal chemistry, frequently forming the core of compounds with a wide array of pharmacological activities, including antimicrobial properties.[1] The presence of a nitro group, as seen in 6-Methyl-4-nitro-1H-indazole, is a feature of several compounds with known antibacterial activity.[2][3] This guide, therefore, presents the scientific premise and detailed protocols for a thorough investigation into the antimicrobial efficacy of this promising compound.

Rationale and Experimental Design

The escalating threat of antimicrobial resistance necessitates the discovery and development of new chemical entities with novel mechanisms of action. Indazole derivatives represent a promising class of compounds in this pursuit.[1] The proposed study will benchmark the in vitro efficacy of 6-Methyl-4-nitro-1H-indazole against a panel of clinically significant Gram-positive and Gram-negative bacteria.

For a comprehensive evaluation, the performance of 6-Methyl-4-nitro-1H-indazole will be compared against two widely used, broad-spectrum antibiotics:

  • Ciprofloxacin: A fluoroquinolone that inhibits bacterial DNA gyrase and topoisomerase IV, crucial for DNA replication.

  • Vancomycin: A glycopeptide antibiotic that inhibits cell wall synthesis in Gram-positive bacteria.

The primary endpoints for this comparative analysis will be the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC) , determined using standardized broth microdilution methods as recommended by the Clinical and Laboratory Standards Institute (CLSI).[4][5][6]

Experimental Protocols

Adherence to standardized protocols is paramount for the generation of reliable and comparable data. The following sections detail the step-by-step methodologies for the antimicrobial susceptibility testing of 6-Methyl-4-nitro-1H-indazole.

Preparation of Microbial Cultures and Test Compounds
  • Bacterial Strains: A panel of clinically relevant, quality-controlled bacterial strains should be procured from a reputable source (e.g., ATCC). This panel should include:

    • Gram-positive: Staphylococcus aureus (e.g., ATCC 29213), Enterococcus faecalis (e.g., ATCC 29212)

    • Gram-negative: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)

  • Culture Conditions: Bacteria are to be cultured on appropriate agar plates (e.g., Mueller-Hinton Agar) and incubated under optimal conditions (e.g., 37°C for 18-24 hours).

  • Inoculum Preparation: A standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL is to be prepared in a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth). The turbidity of the bacterial suspension should be adjusted to a 0.5 McFarland standard.

  • Compound Preparation: Stock solutions of 6-Methyl-4-nitro-1H-indazole, Ciprofloxacin, and Vancomycin are to be prepared in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) at a high concentration. Serial two-fold dilutions are then prepared in the broth medium to achieve the desired final concentrations for the assay.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7] The broth microdilution method is the gold standard for this determination.[8]

  • Assay Setup: A 96-well microtiter plate is used. Each well will contain the standardized bacterial inoculum and a specific concentration of the test compound.

  • Controls:

    • Positive Control: Wells containing the bacterial inoculum without any antimicrobial agent.

    • Negative Control: Wells containing the broth medium only.

    • Solvent Control: Wells containing the bacterial inoculum and the highest concentration of the solvent (DMSO) used to dissolve the compounds.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible turbidity (bacterial growth).

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[7]

  • Sub-culturing: Following the MIC determination, a small aliquot (e.g., 10 µL) from the wells showing no visible growth is plated onto fresh agar plates.

  • Incubation: The agar plates are incubated at 37°C for 18-24 hours.

  • Result Interpretation: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original inoculum survives).

Antimicrobial_Efficacy_Workflow cluster_prep Preparation cluster_mic MIC Determination cluster_mbc MBC Determination Bacterial Culture Bacterial Culture Standardized Inoculum Standardized Inoculum Bacterial Culture->Standardized Inoculum 96-Well Plate Setup 96-Well Plate Setup Standardized Inoculum->96-Well Plate Setup Compound Dilutions Compound Dilutions Compound Dilutions->96-Well Plate Setup Incubation (24h) Incubation (24h) 96-Well Plate Setup->Incubation (24h) Visual Inspection Visual Inspection Incubation (24h)->Visual Inspection Colony Counting Colony Counting Incubation (24h)->Colony Counting MIC Value MIC Value Visual Inspection->MIC Value Lowest concentration with no growth Sub-culturing Sub-culturing Visual Inspection->Sub-culturing From clear wells Sub-culturing->Incubation (24h) MBC Value MBC Value Colony Counting->MBC Value ≥99.9% killing

Workflow for Determining MIC and MBC.

Comparative Data Summary

The following table provides a template for summarizing the hypothetical comparative efficacy data for 6-Methyl-4-nitro-1H-indazole and the standard drugs.

MicroorganismAntimicrobial AgentMIC (µg/mL)MBC (µg/mL)Interpretation (Bacteriostatic/Bactericidal)
Staphylococcus aureus 6-Methyl-4-nitro-1H-indazoleDataDataAnalysis
CiprofloxacinDataDataAnalysis
VancomycinDataDataAnalysis
Escherichia coli 6-Methyl-4-nitro-1H-indazoleDataDataAnalysis
CiprofloxacinDataDataAnalysis
VancomycinDataDataAnalysis
Pseudomonas aeruginosa 6-Methyl-4-nitro-1H-indazoleDataDataAnalysis
CiprofloxacinDataDataAnalysis
VancomycinDataDataAnalysis
Enterococcus faecalis 6-Methyl-4-nitro-1H-indazoleDataDataAnalysis
CiprofloxacinDataDataAnalysis
VancomycinDataDataAnalysis

An agent is generally considered bactericidal if the MBC is no more than four times the MIC.

Hypothetical Mechanism of Action and Further Investigations

While the precise mechanism of action for 6-Methyl-4-nitro-1H-indazole is yet to be elucidated, related nitro-containing compounds often exert their antimicrobial effects through the generation of reactive nitrogen species that can damage bacterial DNA and other critical cellular components. Further studies, such as DNA fragmentation assays and enzymatic inhibition assays, would be necessary to confirm the specific molecular targets.

Hypothetical_MoA 6-M-4-N-Indazole 6-Methyl-4-nitro-1H-indazole Bacterial Cell Bacterial Cell 6-M-4-N-Indazole->Bacterial Cell Nitroreductase Nitroreductase Bacterial Cell->Nitroreductase Internalization Reactive Nitrogen Species Reactive Nitrogen Species Nitroreductase->Reactive Nitrogen Species Reduction of Nitro Group DNA Damage DNA Damage Reactive Nitrogen Species->DNA Damage Protein Dysfunction Protein Dysfunction Reactive Nitrogen Species->Protein Dysfunction Cell Death Cell Death DNA Damage->Cell Death Protein Dysfunction->Cell Death

Hypothesized Mechanism of Action.

Conclusion

This guide provides a scientifically rigorous framework for the systematic evaluation of the antimicrobial efficacy of 6-Methyl-4-nitro-1H-indazole. By adhering to standardized methodologies and conducting direct comparisons with established antibiotics, researchers can generate high-quality, reproducible data to ascertain the therapeutic potential of this novel compound. The promising chemical scaffold of indazole, coupled with the known antimicrobial activity of related nitro-aromatic compounds, strongly supports the further investigation of 6-Methyl-4-nitro-1H-indazole as a potential new weapon in the fight against antimicrobial resistance.

References

  • Clinical and Laboratory Standards Institute (CLSI). Performance Standards for Antimicrobial Susceptibility Testing. CLSI supplement M100. Wayne, PA: Clinical and Laboratory Standards Institute; 2026. [Link][6][9]

  • Clinical and Laboratory Standards Institute (CLSI). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard. CLSI document M07. Wayne, PA: Clinical and Laboratory Standards Institute. [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79. [Link]

  • Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial susceptibility testing: a review of general principles and contemporary practices. Clinical infectious diseases, 49(11), 1749–1755. [Link]

  • Al-Suwaidan, I. A., et al. (2019). Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity. Molecules, 24(22), 4165. [Link][2][3]

Sources

Validation

A Comprehensive QSAR and Performance Comparison Guide for Nitroindazole Derivatives in Drug Discovery

Executive Summary & Rationale The development of novel therapeutics for neglected tropical diseases, such as Chagas disease (Trypanosoma cruzi) and trichomoniasis, has historically been bottlenecked by the high toxicity...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The development of novel therapeutics for neglected tropical diseases, such as Chagas disease (Trypanosoma cruzi) and trichomoniasis, has historically been bottlenecked by the high toxicity and low chronic-phase efficacy of standard drugs like benznidazole and nifurtimox. Recently, 5-nitroindazole derivatives have emerged as highly potent, privileged scaffolds. By leveraging 1[1], researchers can systematically optimize the steric, electronic, and topological properties of these molecules to maximize parasitic eradication while minimizing mammalian cytotoxicity.

This guide provides an objective performance comparison between optimized nitroindazoles and standard therapeutics, elucidates the causality behind their mechanism of action, and outlines self-validating protocols for their synthesis, biological evaluation, and computational modeling.

Comparative Efficacy: Nitroindazoles vs. Standard Therapeutics

To objectively evaluate the therapeutic potential of nitroindazoles, their performance must be benchmarked against current clinical standards. Recent in vitro evaluations demonstrate that specifically substituted 5-nitroindazoles drastically outperform benznidazole in both potency (IC₅₀) and safety (Selectivity Index).

Table 1: In Vitro Performance Comparison of Antiparasitic Agents

Compound / DrugTarget OrganismAssay StageIC₅₀ (µM)Selectivity Index (SI)*
Benznidazole (Standard)T. cruziEpimastigotes25.22~10
Compound 12 (5-nitroindazole)T. cruziEpimastigotes< 8.75> 256
Compound 17 (5-nitroindazole)T. cruziEpimastigotes1.00 - 8.75> 188.23
Metronidazole (Standard)T. vaginalisTrophozoites~2.0N/A
Compound 8 (3-alkoxy deriv.)T. vaginalisTrophozoites< 10 µg/mL> 7.5

*SI is calculated as the ratio of CC₅₀ in mammalian L929 fibroblasts to the IC₅₀ in the parasite[2]. An SI > 50 is generally considered highly promising for preclinical advancement.

As shown above, optimized derivatives like 2[2] exhibit trypanocidal profiles considerably superior to benznidazole, bypassing the standard drug's cut-off values and showing virtually no cytotoxicity against mammalian cell lines[2].

Mechanism of Action: The Bioreduction Pathway

The biological activity of nitroaromatic compounds is intrinsically linked to their bioreduction[3]. However, the key to the nitroindazole scaffold's success lies in its selective activation.

According to 4[4] on T. cruzi microsomal fractions, trypanocidal 5-nitroindazole derivatives yield a nitro-anion radical via a one-electron reduction process at physiological pH[4]. Crucially, this bioreduction occurs without the generation of reactive oxygen species (ROS) in mammalian host cells[4].

MoA_Bioreduction N1 5-Nitroindazole Prodrug N2 Parasite Nitroreductase (Type I / Type II) N1->N2 Cellular Uptake N5 Mammalian Cells (No ROS generation = High SI) N1->N5 Bypassed N3 Nitro-anion Radical (One-electron reduction) N2->N3 Bioreduction N4 Oxidative Stress & DNA Damage in Trypanosoma cruzi N3->N4 Toxicity

Caption: Bioreduction pathway of 5-nitroindazoles leading to selective anti-trypanosomal activity.

Causality Insight: The absence of ROS generation in mammalian cells explains the extreme Selectivity Index (SI > 256) of these compounds. Mammalian nitroreductases generally perform two-electron reductions that bypass the toxic radical intermediate, whereas the parasite's specific enzymatic machinery triggers the one-electron pathway, effectively turning the prodrug into a localized parasitic poison.

QSAR Mechanistic Insights & Structural Optimization

A robust QSAR model provides the mathematical correlation between a molecule's 3D structure and its biological activity. Recent models for 5-nitroindazoles have demonstrated excellent predictive performance (R²CV = 0.9783 and RMSECV = 0.0748)[1].

Key molecular descriptors governing activity include:

  • Electronic Descriptors (Mor08e): Electronegativity plays a massive role. The introduction of electron-withdrawing substituents (e.g., fluorine) at position 2 of the N-2 benzyl moiety significantly boosts trypanocidal activity[2].

  • Steric & Spatial Descriptors (G1v, Mor04m, H8m): Van der Waals volume dictates how well the molecule docks into the active site of the parasite's nitroreductase[1].

QSAR_Workflow A Compound Library (5-Nitroindazoles) B Descriptor Calculation (Topological, Electronic) A->B C Model Building (MLR / 3D-QSAR) B->C D Statistical Validation (R² > 0.9, RMSECV) C->D E Lead Optimization (e.g., Fluorination) D->E

Caption: QSAR computational workflow for optimizing 5-nitroindazole derivatives.

Causality Insight: Why does fluorination enhance activity? Fluorine's high electronegativity withdraws electron density from the indazole core, increasing the electron affinity of the nitro group. This thermodynamic shift lowers the activation energy required for the parasite's enzymes to perform the one-electron reduction, accelerating the generation of the lethal nitro-anion radical[4].

Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating internal controls and orthogonal validation steps.

Protocol A: Synthesis & Structural Modification of 5-Nitroindazoles
  • N-Alkylation: React 5-nitroindazole with an appropriate alkyl or benzyl halide (e.g., 2-fluorobenzyl bromide) in the presence of a mild base (K₂CO₃) using N,N-dimethylformamide (DMF) as the solvent.

  • Reaction Monitoring: Monitor the reaction via TLC until the starting material is consumed.

  • Purification: Quench with water, extract with ethyl acetate, and purify via silica gel column chromatography.

  • Validation: Confirm the structure using ¹H/¹³C NMR and High-Resolution Mass Spectrometry (HRMS). Causality: K₂CO₃ is chosen over stronger bases to prevent the degradation of the nitro group. DMF ensures complete solvation of the polar intermediates, driving the SN2 alkylation to high yields.

Protocol B: In Vitro Trypanocidal Assay & Cytotoxicity Screening
  • Cultivation: Grow T. cruzi epimastigotes in Liver Infusion Tryptose (LIT) medium supplemented with 10% fetal bovine serum at 28°C.

  • Dosing: Seed parasites at 10⁶ cells/mL in 96-well plates. Add the synthesized nitroindazoles at concentrations ranging from 0.1 to 100 µM.

  • Internal Controls: Include Benznidazole as a positive control and 1% DMSO vehicle as a negative control.

  • Parallel Cytotoxicity: Simultaneously dose mammalian L929 fibroblasts under identical conditions to calculate the CC₅₀.

  • Quantification: After 72 hours, assess viability using a resazurin reduction assay. Calculate IC₅₀ and CC₅₀ using non-linear regression. Causality: Running the L929 fibroblast assay in parallel is a critical self-validating step. It proves that a low IC₅₀ against T. cruzi is due to specific antiparasitic mechanisms (bioreduction) rather than broad-spectrum cellular toxicity[2].

Protocol C: Computational QSAR Modeling & Validation
  • Geometry Optimization: Build 3D structures of the synthesized library and optimize their geometries using Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level.

  • Descriptor Generation: Calculate topological, steric, and thermodynamic descriptors (e.g., Mor04m, H8m) using molecular modeling software.

  • Regression Analysis: Apply Partial Least Squares (PLS) regression to correlate the calculated descriptors with the experimental pIC₅₀ (-log IC₅₀) values.

  • Statistical Validation: Perform Leave-One-Out (LOO) cross-validation. Accept the model only if R²CV > 0.90 and RMSECV is minimized. Causality: DFT geometry optimization is mandatory because the spatial arrangement (van der Waals volume) directly dictates receptor fit. LOO cross-validation acts as the self-validating mechanism to prevent model overfitting, ensuring the QSAR model predicts true biological causality rather than memorizing the training dataset[1].

References

  • potent 5-nitroindazole derivatives: Topics by Science.
  • Source: nih.
  • Source: researchgate.
  • Source: cambridge.
  • Source: researchgate.
  • Source: benchchem.

Sources

Comparative

Comparison of analytical methods for the detection of 6-Methyl-4-nitro-1H-indazole

Introduction and Chemical Context 6-Methyl-4-nitro-1H-indazole is a highly versatile "privileged structure" in medicinal chemistry. It serves as a critical synthetic intermediate for the development of targeted therapeut...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Chemical Context

6-Methyl-4-nitro-1H-indazole is a highly versatile "privileged structure" in medicinal chemistry. It serves as a critical synthetic intermediate for the development of targeted therapeutics, particularly kinase inhibitors that modulate oncogenic cascades such as the RAF-MEK-ERK pathway[1]. Because the regiochemistry of the methyl and nitro groups dictates the molecule's subsequent functionalization (e.g., C-3 iodination or nitro reduction), rigorous analytical detection is paramount. Analytical methods must ensure batch-to-batch consistency, confirm structural identity, and quantify trace impurities before the intermediate is advanced in drug development programs[2].

Causality in Analytical Method Selection

As an application scientist, selecting the appropriate analytical technique requires balancing sensitivity, structural resolution, and throughput. The physicochemical properties of 6-Methyl-4-nitro-1H-indazole dictate the following causal relationships in method development:

  • HPLC-UV (Routine Purity & Reaction Monitoring): The conjugated aromatic system of the indazole core, combined with the electron-withdrawing nitro group, provides a strong chromophore. This makes UV detection (typically at 254 nm) highly sensitive and robust for routine purity assays and reaction monitoring[3].

  • LC-MS/MS (Trace Profiling & Pharmacokinetics): The basic nitrogen atom (N2) in the indazole ring readily accepts a proton, making it highly amenable to positive Electrospray Ionization (ESI+). Tandem mass spectrometry is selected when the goal is trace-level impurity profiling (e.g., detecting genotoxic nitroaromatic byproducts) due to its superior Signal-to-Noise (S/N) ratio[3].

  • NMR Spectroscopy (Absolute Structural Elucidation): Differentiating 4-nitro from 5-nitro isomers is nearly impossible with UV alone. 1H and 13C NMR are strictly required to confirm regioselectivity. The electron-withdrawing nature of the nitro group at the 4-position causes distinct downfield chemical shifts for the adjacent aromatic protons, providing an unambiguous structural fingerprint[3].

Workflow Start Analytical Goal for 6-Methyl-4-nitro-1H-indazole Q1 Routine Purity & Reaction Monitoring? Start->Q1 Q2 Trace Impurity & Pharmacokinetics? Start->Q2 Q3 Absolute Structural Elucidation? Start->Q3 HPLC HPLC-UV (Robust, High Linearity) Q1->HPLC Yes LCMS LC-MS/MS (High Sensitivity, ESI+) Q2->LCMS Yes NMR 1H & 13C NMR (Isomer Differentiation) Q3->NMR Yes

Fig 1. Decision matrix for selecting analytical methods for 6-Methyl-4-nitro-1H-indazole.

Quantitative Comparison of Analytical Methods

The table below summarizes the performance metrics of primary analytical techniques used for the detection and characterization of 6-Methyl-4-nitro-1H-indazole.

Analytical MethodPrimary ApplicationTypical LODLinear RangeKey AdvantagesLimitations
HPLC-UV Purity analysis, QA/QC~0.1 µg/mL1 - 100 µg/mLHigh reproducibility, cost-effective, robust.Cannot distinguish co-eluting structural isomers.
LC-MS/MS (ESI+) Trace impurity detection~1 - 5 ng/mL10 - 1000 ng/mLExceptional sensitivity, molecular weight confirmation.Matrix effects can cause ion suppression.
1H/13C NMR Structural elucidationN/A (Requires mg)N/AUnambiguous regiochemical confirmation.Low throughput, requires high sample concentration.
GC-MS Volatile impurity check~50 ng/mL0.1 - 50 µg/mLHigh peak capacity for volatile precursors.Indazoles may require derivatization to prevent tailing.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating analytical systems.

Protocol A: HPLC-UV Purity Analysis Workflow

This method leverages reversed-phase chromatography to separate 6-Methyl-4-nitro-1H-indazole from its synthetic precursors (e.g., 2,5-dimethyl-3-nitroaniline) to confirm target purities of ≥98%[3].

1. Mobile Phase Preparation:

  • Aqueous Phase (A): LC-MS grade water with 0.1% Formic Acid (v/v). Causality: Formic acid suppresses the ionization of the indazole's acidic N-H proton, maintaining the molecule in a neutral state to prevent peak tailing on the silica-based stationary phase.

  • Organic Phase (B): LC-MS grade Acetonitrile with 0.1% Formic Acid (v/v).

2. Chromatographic Conditions:

  • Column: C18, 100 x 4.6 mm, 3 µm particle size.

  • Flow Rate: 1.0 mL/min.

  • Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, return to 5% B.

  • Detection: UV at 254 nm.

3. System Suitability & Validation:

  • Inject a blank (diluent only) to confirm no baseline interference.

  • Inject a standard solution (50 µg/mL). The theoretical plate count (N) must be >2000, and the tailing factor (Tf) must be ≤ 1.5 to validate the run.

Protocol B: LC-MS/MS Trace Detection Workflow

This protocol is utilized for identifying trace isomeric impurities. Empirical data confirms the molecular ion [M+H]+ is observed at m/z 178.18[3].

1. Sample Preparation:

  • Dissolve the sample in Methanol/Water (50:50, v/v) to a final concentration of 100 ng/mL.

  • Add an isotopically labeled internal standard (if available) to correct for ESI matrix effects.

2. Mass Spectrometry Parameters (ESI+):

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 350 °C.

  • MRM Transitions: Monitor the parent ion m/z 178.18 transitioning to its primary fragments (e.g., loss of the nitro group).

3. Validation Step:

  • Run a calibration curve (10 ng/mL to 1000 ng/mL). The correlation coefficient (R²) must be ≥ 0.995, and the blank must show an S/N ratio of < 3 at the retention time of the analyte.

Biological Application and Pathway Context

Once synthesized and verified for purity, 6-Methyl-4-nitro-1H-indazole is frequently functionalized (e.g., via C-3 iodination or nitro reduction) to create potent kinase inhibitors. These downstream inhibitors are designed to block hyperactivated signaling cascades in oncology, such as the RAF-MEK-ERK pathway[1].

Pathway A 6-Methyl-4-nitro-1H-indazole (Key Intermediate) B Indazole-based Kinase Inhibitor A->B Synthesis C RAF Kinase B->C Inhibits D MEK1/2 C->D Phosphorylation E ERK1/2 D->E Phosphorylation F Tumor Suppression E->F Downregulation of Proliferation

Fig 2. Role of 6-Methyl-4-nitro-1H-indazole in synthesizing RAF-MEK-ERK pathway inhibitors.

References

  • Title: CN107805221A - Method for preparing 1H-indazole derivative Source: Google Patents URL

Sources

Safety & Regulatory Compliance

Safety

6-Methyl-4-nitro-1H-indazole proper disposal procedures

Standard Operating Procedure: Laboratory Safety and Disposal Protocols for 6-Methyl-4-nitro-1H-indazole Introduction and Chemical Context 6-Methyl-4-nitro-1H-indazole is a substituted bicyclic heteroaromatic compound tha...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Laboratory Safety and Disposal Protocols for 6-Methyl-4-nitro-1H-indazole

Introduction and Chemical Context

6-Methyl-4-nitro-1H-indazole is a substituted bicyclic heteroaromatic compound that serves as a critical synthetic intermediate in medicinal chemistry and drug discovery. It is frequently utilized as a precursor for more complex building blocks, such as 3-iodo-6-methyl-4-nitro-1H-indazole, which are instrumental in the development of targeted therapeutics like kinase inhibitors for oncology[1][2].

Because the indazole scaffold is a "privileged structure" in pharmacology[1], researchers frequently handle this compound and its derivatives in bulk during scale-up syntheses. However, the presence of the nitro group (


) at the C4 position and the methyl group at the C6 position dictates specific physicochemical behaviors[3]. Nitroaromatic compounds inherently carry specific toxicological and reactivity profiles that mandate rigorous, standardized disposal procedures to ensure laboratory safety, regulatory compliance, and environmental protection.

Physicochemical and Hazard Profile

Before establishing a disposal plan, it is critical to understand the material properties that dictate its waste classification. The strong electron-withdrawing nature of the nitro group increases the acidity of the indazole N-H proton and influences the molecule's stability[4].

Table 1: Chemical and Hazard Profile of 6-Methyl-4-nitro-1H-indazole

Property / ParameterDetail / SpecificationOperational Implication for Disposal
Molecular Formula

Contains nitrogen; combustion will yield

gases.
Physical State Solid (typically yellow powder)[5]Prone to aerosolization; requires wet-wiping for spills.
Chemical Class Nitroaromatic HeterocyclePotential skin sensitizer; must be segregated from strong reducing agents.
Waste Classification Non-halogenated organic solidMust be routed to high-temperature incineration facilities.
Incompatibilities Strong oxidizers, strong bases, strong reducing agentsCo-mingling in waste carboys can lead to exothermic reactions.

Waste Segregation and Storage Logic

The foundational principle of chemical disposal is segregation at the source . Mixing incompatible waste streams not only violates environmental regulations but also creates immediate laboratory hazards.

  • Causality of Segregation: Nitroaromatic compounds like 6-methyl-4-nitro-1H-indazole can undergo exothermic reduction if mixed with strong reducing agents (e.g., sodium borohydride, lithium aluminum hydride waste). Furthermore, mixing this non-halogenated compound with halogenated waste streams (like dichloromethane) unnecessarily increases the cost and complexity of downstream incineration, as halogenated waste requires specialized scrubbing to prevent dioxin formation.

Step-by-Step Segregation Protocol:
  • Solid Waste (Unused Reagent & Contaminated Consumables):

    • Collect all empty vials, contaminated weighing paper, and disposable spatulas in a designated, heavy-duty polyethylene bag or rigid container.

    • Label explicitly: "Hazardous Waste - Solid Organic (Contains Nitroaromatics)".

  • Liquid Waste (Reaction Filtrates & Wash Solvents):

    • If the compound is dissolved in organic solvents (e.g., DMF, Ethyl Acetate, or Ethanol used during crystallization or reduction reactions[1]), transfer the solution to a designated Non-Halogenated Organic Waste carboy.

    • Ensure the carboy is stored in secondary containment and vented with a carbon filter to prevent vapor accumulation.

  • Aqueous Waste:

    • If aqueous washes containing trace amounts of the compound are generated (e.g., from quenching nitration or iodination reactions[3][6]), these must not be poured down the sink. Collect in a separate "Aqueous Waste - Trace Organics" container.

Workflow Visualization: Waste Lifecycle

G Start Waste Generation: 6-Methyl-4-nitro-1H-indazole Solid Solid Waste Stream (Powders, PPE, Consumables) Start->Solid Liquid Liquid Waste Stream (Solvents, Filtrates) Start->Liquid Label Hazard Labeling & Segregation (Keep away from Reducers) Solid->Label Liquid->Label Store Temporary Lab Storage (Secondary Containment) Label->Store Dispose Licensed Contractor Pickup (High-Temp Incineration) Store->Dispose

Caption: Standardized laboratory workflow for the segregation, labeling, and professional disposal of indazole derivatives.

Ultimate Disposal Methodology: High-Temperature Incineration

Legitimate, professional laboratories must never attempt to treat, neutralize, or destroy nitroaromatic waste on-site. All stored waste must be transferred to a licensed environmental disposal contractor.

The Science of Professional Incineration: The prescribed method for destroying 6-methyl-4-nitro-1H-indazole is high-temperature rotary kiln incineration (typically operating above 1,000°C).

  • Aromatic Core Destruction: The extreme heat is required to completely break the stable carbon-nitrogen bonds of the bicyclic indazole ring, preventing environmental persistence.

  • Managing Nitrogen Oxides (

    
    ):  Because the molecule contains a nitro group and ring nitrogens, combustion naturally generates 
    
    
    
    gases. Professional incineration facilities utilize advanced post-combustion gas scrubbers (such as Selective Catalytic Reduction systems) to neutralize these gases before exhaust, a process that cannot be safely replicated in a standard research laboratory.

Emergency Spill Response Protocol

In the event of an accidental release of 6-methyl-4-nitro-1H-indazole powder during weighing or transfer, immediate and methodical action is required to prevent inhalation exposure and cross-contamination.

Step-by-Step Spill Remediation:

  • Isolate the Area: Restrict access to the spill zone. Ensure the laboratory fume hood is operating at maximum face velocity if the spill occurred inside it.

  • Don Appropriate PPE: Put on nitrile gloves, safety goggles, and a lab coat. If the spill is large and outside a hood, an N95 or P100 particulate respirator may be required depending on institutional safety guidelines.

  • Dampen the Powder: To prevent the generation of airborne dust, gently mist the spilled powder with a compatible, low-volatility solvent (e.g., water or a small amount of isopropanol). Do not dry sweep.

  • Mechanically Collect: Use a disposable plastic scoop or damp paper towels to gather the wetted material.

  • Surface Decontamination: Wash the affected surface thoroughly with soap and water, followed by an ethanol wipe to ensure all organic residues are removed.

  • Waste Routing: Place all collected material, scoops, and paper towels into a sealed plastic bag, label it as hazardous solid waste, and route it through the solid waste stream detailed in Section 3.

References

  • Google Patents. "CN107805221A - Method for preparing 1H-indazole derivative.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methyl-4-nitro-1H-indazole
Reactant of Route 2
Reactant of Route 2
6-Methyl-4-nitro-1H-indazole
© Copyright 2026 BenchChem. All Rights Reserved.